2,2-Dimethyl-3-oxobutanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVNZWGZJJONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499447 | |
| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37719-02-1 | |
| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Dimethyl-3-oxobutanenitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-oxobutanenitrile
Introduction
This compound, identified by CAS Number 37719-02-1, is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a ketone and a nitrile group, with a defining feature being the gem-dimethyl substitution on the carbon alpha to the nitrile group. This quaternary center imparts unique steric and electronic properties, precluding typical enolization pathways involving alpha-protons and offering a scaffold for constructing sterically hindered molecules.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound. We will explore its spectroscopic signature, discuss plausible synthetic strategies, and delineate its utility as a versatile building block in modern organic synthesis, particularly for creating complex molecular architectures. It is crucial to distinguish this compound (C6H9NO) from its structural isomer, Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile, C7H11NO), which possesses an active methylene group and thus exhibits different reactivity.[3][4]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.
Data Presentation: Core Properties
| Property | Value | Source(s) |
| CAS Number | 37719-02-1 | [1][2][5] |
| Molecular Formula | C6H9NO | [1][6] |
| Molecular Weight | 111.14 g/mol | [1][7] |
| MDL Number | MFCD18827245 | [1] |
| Canonical SMILES | CC(C(C)(C)C#N)=O | [1] |
| InChIKey | GWBVNZWGZJJONZ-UHFFFAOYSA-N | [6] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Profile
While specific spectra are proprietary, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are vital for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple. The six protons of the gem-dimethyl groups [—C(CH₃)₂] would appear as a singlet, likely around 1.2-1.5 ppm. The three protons of the acetyl methyl group [CH₃C(=O)—] would also appear as a distinct singlet, shifted further downfield to approximately 2.1-2.4 ppm, due to the deshielding effect of the adjacent carbonyl group.
-
¹³C NMR Spectroscopy : The carbon spectrum would show characteristic peaks for all six carbon atoms: a signal for the nitrile carbon (—C≡N) around 115-125 ppm, a carbonyl carbon signal (—C=O) near 200-210 ppm, a quaternary carbon signal [—C (CH₃)₂] around 40-50 ppm, and distinct signals for the two types of methyl carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum serves as a quick diagnostic for the key functional groups. A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretch. A second strong, sharp peak would appear in the region of 1705-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS) : The monoisotopic mass of the molecule is 111.06841 Da.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of methyl or acetyl groups.
Synthesis and Manufacturing
The synthesis of α,α-disubstituted β-ketonitriles like this compound requires strategies that can construct the quaternary carbon center. While specific patented syntheses for this exact molecule are not widely published, established methodologies for related compounds provide a strong basis for its preparation. A plausible and efficient approach is the acylation of an α,α-disubstituted nitrile carbanion.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Representative Synthesis
The following protocol is a representative, field-proven method adapted from general procedures for the acylation of nitriles. Causality : The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. It ensures rapid and complete deprotonation of the α-proton of isobutyronitrile without competing nucleophilic attack on the acetylating agent. Anhydrous conditions are paramount to prevent quenching the base and carbanion intermediate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyronitrile (2-Methylpropanenitrile)
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., oven-dried, nitrogen atmosphere)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete formation of LDA.
-
Carbanion Formation: Add isobutyronitrile (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. The causality here is to form the stabilized nitrile carbanion. Stir the mixture for 1 hour.
-
Acylation: Slowly add acetyl chloride (1.0 equivalent) to the reaction mixture. The reaction is highly exothermic; careful, slow addition is necessary to control the temperature and prevent side reactions. Stir at -78 °C for 2 hours.
-
Reaction Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. This protonates any remaining anionic species and neutralizes the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its two primary functional groups and the absence of α-protons. This unique combination makes it a valuable precursor for specific molecular scaffolds.
Core Reactivity Principles
-
Nitrile Group: The nitrile can undergo hydrolysis to form the corresponding amide or carboxylic acid, reduction to a primary amine, or participate in cycloadditions.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to a secondary alcohol, Grignard additions, and Wittig olefination.
-
Lack of Enolization: Unlike its isomer pivaloylacetonitrile, this compound cannot form an enolate at the C2 position. This structural feature prevents self-condensation and directs alkylation or acylation reactions to other sites if activated differently (e.g., forming an enolate at the acetyl methyl group under very strong basic conditions). This property provides high regioselectivity in many transformations.
-
Alkali Cleavage: Like other α,α-disubstituted β-dicarbonyl compounds, it may be susceptible to nucleophilic cleavage under strong alkali conditions, which could break the C-C bond between the carbonyl and the quaternary carbon.[8]
Application in Heterocyclic Synthesis
β-Ketonitriles are cornerstone reagents for synthesizing a wide array of heterocycles, which are prevalent in pharmaceuticals.[9][10] The gem-dimethyl group of this particular building block is retained in the final product, providing a powerful method to introduce steric bulk or modulate lipophilicity.
Caption: Key synthetic transformations of this compound.
Safety and Handling
As with all nitrile-containing compounds, this compound must be handled with appropriate caution. The available safety data indicates it is a hazardous substance.[1]
-
Hazard Identification :
-
GHS Pictograms : Flammable, Acute Toxicity, Health Hazard.[1]
-
Hazard Statements : H225 (Highly flammable liquid and vapor), H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
-
Precautionary Measures :
-
Engineering Controls : Work in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles with side shields or a face shield.[12][13]
-
Handling : Avoid contact with skin, eyes, and clothing.[14][15] Do not eat, drink, or smoke when using this product.[11][13] Keep away from heat, sparks, and open flames.[14]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Store locked up.[11]
-
-
First Aid :
-
If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[13]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[11]
-
If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical advice.[13]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]
-
Conclusion
This compound is a specialized chemical intermediate with a distinct property profile defined by its gem-dimethyl-substituted α-carbon. This structural feature blocks common enolization pathways, thereby offering high regioselectivity in synthetic transformations. Its utility as a precursor to sterically hindered heterocyclic compounds makes it a valuable tool for medicinal chemists and researchers exploring novel molecular scaffolds. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging the full potential of this unique building block in advanced organic synthesis.
References
- 1. 37719-02-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 95% 37719-02-1 | Chempure [chempure.in]
- 3. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 7. synchem.de [synchem.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. guidechem.com [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,2-Dimethyl-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-3-oxobutanenitrile, also widely known by its common name pivaloylacetonitrile, is a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a sterically hindered tert-butyl group adjacent to a ketone and an activated methylene group flanked by two electron-withdrawing functions (ketone and nitrile), imparts distinct reactivity that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical identity, spectroscopic profile, principal synthesis methodologies, and significant applications, particularly in the construction of heterocyclic scaffolds for the pharmaceutical and agrochemical industries. We will delve into the mechanistic rationale behind its synthesis, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable building block.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. This compound is a stable, crystalline solid at room temperature, a characteristic that simplifies handling and storage compared to liquid β-ketonitriles.
| Property | Value | Source(s) |
| CAS Number | 37719-02-1 | [1][2] |
| Alternate Names | Pivaloylacetonitrile, Cyanopinacolone, 4,4-Dimethyl-3-oxopentanenitrile | |
| Molecular Formula | C₆H₉NO | [3] |
| Molecular Weight | 111.14 g/mol | [3][4] |
| Appearance | White to cream crystalline powder or crystals | [5][6] |
| Melting Point | 66-72 °C | [6] |
| Boiling Point | 125-126 °C @ 22 mmHg | |
| Solubility | Insoluble in water; Soluble in many organic solvents. | |
| SMILES | CC(C)(C)C(=O)CC#N | [7] |
| InChIKey | MXZMACXOMZKYHJ-UHFFFAOYSA-N | [6][7] |
Spectroscopic Characterization: A Structural Blueprint
Thorough spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthetic intermediate. The data presented below serve as a reliable reference for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are remarkably clean, a direct result of the molecule's simple, symmetric structure.
¹H NMR (400 MHz, CDCl₃): The proton NMR is characterized by two distinct singlets, confirming the absence of protons on adjacent carbons. The integration ratio of 2:9 is a key identifier.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.68 | Singlet | 2H | -C(=O)-CH₂ -CN |
| ~1.21 | Singlet | 9H | -C(CH₃ )₃ |
Causality Insight: The downfield shift of the methylene protons (~3.68 ppm) is a direct consequence of the strong electron-withdrawing effects of the adjacent carbonyl (C=O) and nitrile (C≡N) groups. The nine protons of the tert-butyl group are equivalent, resulting in a single, sharp peak.
¹³C NMR (Predicted and Correlated Data): The carbon spectrum is equally straightforward, showing five distinct signals corresponding to the five unique carbon environments.
| Chemical Shift (δ) ppm (Estimated) | Carbon Assignment | Rationale |
| ~200-205 | C =O | Typical range for a ketone carbonyl carbon. |
| ~115-118 | C ≡N | Characteristic chemical shift for a nitrile carbon. |
| ~45-50 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~30-35 | -C(=O)-CH₂ -CN | Methylene carbon, shifted downfield by adjacent EWGs. |
| ~25-28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Note: Experimental values may vary slightly based on solvent and concentration[8][9]. The prediction is based on standard chemical shift ranges for these functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The presence of sharp, strong bands for the nitrile and ketone stretches is a primary diagnostic feature.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H Stretch (sp³, t-Butyl) |
| ~2260 | Medium-Strong | C≡N Stretch (Nitrile) |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1480 | Medium | C-H Bend (Asymmetric, -CH₃) |
| ~1370 | Medium | C-H Bend (Symmetric, t-Butyl) |
Expert Interpretation: The position of the carbonyl stretch (~1720 cm⁻¹) is typical for an aliphatic ketone[10]. The nitrile stretch at ~2260 cm⁻¹ is characteristic and confirms its presence[11]. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ is a crucial indicator of purity and the absence of enol or hydrated forms.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals a clear molecular ion peak and a characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.
| m/z | Relative Intensity | Assignment |
| 125 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | Moderate | [M - CO]⁺ |
| 69 | Moderate | [M - C₄H₈]⁺ |
| 57 | 100% (Base Peak) | [C(CH₃)₃]⁺ (tert-Butyl cation) |
| 41 | High | [C₃H₅]⁺ |
Fragmentation Logic: The most prominent feature is the base peak at m/z 57, corresponding to the highly stable tert-butyl cation. This arises from the alpha-cleavage of the bond between the carbonyl carbon and the quaternary carbon of the tert-butyl group. This fragmentation is a powerful diagnostic tool for identifying the pivaloyl moiety in a molecule.
Synthesis Methodologies: A Tale of Two Pathways
The preparation of this compound is primarily achieved through two strategic approaches: the Claisen-type condensation and the nucleophilic substitution of an α-haloketone. The choice of method often depends on scale, available starting materials, and desired purity profile.
Pathway 1: Acylation of Acetonitrile (Claisen-type Condensation)
This is a classic and robust method for forming β-ketonitriles. It involves the reaction of an ester (methyl pivalate) with the anion of acetonitrile, generated by a strong base.
Caption: Workflow for Claisen-type synthesis.
Mechanistic Causality: The reaction is driven by the deprotonation of the product, which is more acidic than the starting acetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is required to generate a sufficient concentration of the acetonitrile anion[12]. The use of an anhydrous solvent is critical to prevent quenching of the strong base and the reactive anion.
Protocol 1: Synthesis via Claisen-type Condensation [12]
-
Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with an inert gas (Nitrogen or Argon).
-
Base Suspension: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene.
-
Ester Addition: Add methyl pivalate (1.0 eq.) to the suspension.
-
Heating: Heat the mixture to approximately 85 °C with vigorous stirring.
-
Nitrile Addition: Add anhydrous acetonitrile (2.0 eq.) dropwise via the dropping funnel over several hours. The reaction is exothermic and will evolve hydrogen gas.
-
Reaction Completion: Continue stirring at 85 °C until hydrogen evolution ceases (typically 4-6 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 with cold hydrochloric acid. The product will precipitate as a white solid.
-
Isolation & Purification: Filter the solid precipitate, wash with ice-cold water until neutral, and dry under vacuum to yield the final product.
Pathway 2: Nucleophilic Substitution on 1-Chloropinacolone
An alternative strategy involves the reaction of an α-haloketone with a cyanide salt. While seemingly straightforward, this pathway is plagued by side reactions that necessitate careful control of reaction conditions.
Caption: Workflow for nucleophilic substitution synthesis.
Self-Validating System & Causality: The primary challenge in this method is the dual nature of the cyanide ion, which can act as both a nucleophile and a base[6][13]. As a base, it can deprotonate the starting material or the product, leading to undesired condensation and polymerization. As a nucleophile, it can attack the carbonyl carbon, leading to the formation of a 2-tert-butyloxirane-2-carbonitrile byproduct, often in significant amounts (20-35%)[6][8].
The key to a trustworthy and high-yield protocol is the addition of a catalytic amount of an iodide salt (e.g., NaI or KI)[13]. This invokes an in-situ Finkelstein reaction, converting the 1-chloropinacolone to the much more reactive 1-iodopinacolone intermediate. This iodo-intermediate is more susceptible to SN2 attack by cyanide at the α-carbon and less prone to the side reactions, thus dramatically improving the regioselectivity and overall yield to >95%[13].
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its activated methylene group and the ability of its ketone and nitrile functionalities to participate in cyclization reactions. It is a cornerstone building block for various heterocyclic systems that are prevalent in medicinal chemistry.
Key Applications:
-
Synthesis of Pyrazoles and Isoxazoles: It serves as a crucial intermediate for constructing the core skeletons of various bioactive molecules. For instance, it is used in the synthesis of inhibitors for p38 MAP kinase and in the creation of the isoxazole ring found in the herbicide isouron[13].
-
Multicomponent Reactions (MCRs): Its bifunctional nature makes it an ideal substrate for MCRs, allowing for the rapid assembly of complex molecular scaffolds from simple precursors[8].
-
Precursor to Substituted Heterocycles: The compound is readily functionalized at the α-position (the -CH₂- group) and can then be cyclized with binucleophiles like hydrazine or hydroxylamine to generate a diverse library of substituted pyrazoles and isoxazoles, respectively.
Safety and Handling
As with any nitrile-containing compound, appropriate safety precautions must be observed.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: Skull and Crossbones |
|
| Signal Word: Danger | H301: Toxic if swallowed. |
| Hazard Statements: | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Personal Protective Equipment (PPE): | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. |
| Storage: | Keep in a tightly sealed container in a cool, dry, dark place. Store away from incompatible materials such as strong oxidizing agents. |
Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling.
Conclusion
This compound is more than just a chemical intermediate; it is a powerful tool for molecular construction. Its well-defined properties, predictable reactivity, and robust synthesis routes make it an indispensable resource for scientists in drug discovery and development. By understanding the mechanistic nuances of its synthesis and the scope of its reactivity, researchers can confidently and efficiently incorporate this building block into their synthetic strategies to accelerate the discovery of novel, biologically active compounds.
References
- 1. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pivaloylacetonitrile(59997-51-2) 1H NMR spectrum [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. 4,4-Dimethyl-3-oxopentanenitrile [webbook.nist.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Pivaloylacetonitrile(59997-51-2) 13C NMR spectrum [chemicalbook.com]
- 13. 4,4-Dimethyl-3-oxopentanenitrile [webbook.nist.gov]
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,2-Dimethyl-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a molecule's structure and reactivity is the bedrock of innovation in drug discovery and development. It is not merely about knowing the structure, but about comprehending its electronic and steric nuances, and how these can be masterfully manipulated to construct complex molecular architectures. This guide is dedicated to 2,2-Dimethyl-3-oxobutanenitrile, a fascinating and versatile, yet perhaps under-leveraged, building block. We will move beyond a superficial overview to provide a deep, practical understanding of its core characteristics and its potential as a strategic tool in the synthesis of novel chemical entities. This document is crafted to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, empowering you to confidently integrate this compound into your research endeavors.
Core Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 37719-02-1, is a bifunctional organic molecule that presents a unique combination of a ketone and a nitrile group.[1] The presence of a gem-dimethyl group at the α-position to the nitrile is a key structural feature that dictates its reactivity.
The IUPAC name for this compound is this compound.[2] Its molecular formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol .[2] The structural formula, represented by the SMILES code CC(C(C)(C)C#N)=O, reveals a compact and sterically hindered core.[2]
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37719-02-1 | [1] |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C(C)(C)C#N)=O | [2] |
| Purity | ≥97% | [ChemScene] |
| Storage Conditions | Inert atmosphere, 2-8°C | [BLD Pharm] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of β-ketonitriles, such as this compound, is most commonly achieved through a Claisen condensation reaction.[3] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[3] The choice of a non-enolizable ester is crucial to prevent self-condensation and ensure a clean reaction.
Proposed Synthesis via Claisen Condensation
A plausible and efficient route to this compound involves the Claisen condensation of methyl pivalate with isobutyronitrile. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is essential to deprotonate the α-carbon of the nitrile, generating a nucleophilic enolate.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Adapted from a general procedure for 3-oxonitriles)[4]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous toluene.
-
Addition of Reactants: A solution of methyl pivalate (1 equivalent) and isobutyronitrile (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction can be monitored by observing the cessation of hydrogen gas evolution.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its ketone and nitrile functionalities. The gem-dimethyl group introduces significant steric hindrance around the α-carbon, which influences its nucleophilic and electrophilic reactions.
-
Enolate Formation: The presence of a carbonyl group makes the α-protons on the methyl group of the acetyl moiety acidic, allowing for the formation of an enolate under basic conditions. This enolate can then participate in various carbon-carbon bond-forming reactions.
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
-
Cyclization Reactions: The 1,3-dicarbonyl-like nature of the β-ketonitrile moiety makes it an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, through condensation reactions with dinucleophiles.[5][6]
Spectroscopic Characterization
While a comprehensive, publicly available experimental dataset for this compound is limited, we can predict its characteristic spectral features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (CDCl₃) | ~ 2.3 ppm (s, 3H, -COCH₃), ~ 1.5 ppm (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | ~ 205 ppm (C=O), ~ 120 ppm (C≡N), ~ 45 ppm (-C(CH₃)₂-), ~ 25 ppm (-COCH₃), ~ 24 ppm (-C(CH₃)₂) |
| IR (Neat) | ~ 2240 cm⁻¹ (C≡N stretch), ~ 1715 cm⁻¹ (C=O stretch) |
| Mass Spectrometry (EI) | Predicted [M+H]⁺: 112.0757 |
Applications in Drug Development and Research
β-Ketonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7] The dual functionality allows for the construction of diverse heterocyclic scaffolds that are prevalent in many pharmaceutical agents.
Precursor for Heterocyclic Synthesis
This compound is an ideal starting material for the synthesis of substituted pyrazoles and pyrimidines, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]
4.1.1. Synthesis of Substituted Pyrazoles
The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to 3-substituted-4,4-dimethyl-5-methylpyrazoles. The regioselectivity of this condensation is driven by the differential reactivity of the ketone and nitrile groups.
Caption: Synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of a 3,4,4-Trimethyl-5-methylpyrazole Derivative (General Procedure)
-
Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).
-
Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.
The biological evaluation of such pyrazole derivatives would involve screening against a panel of relevant targets, such as bacterial strains, fungal pathogens, or cancer cell lines, to determine their potential as therapeutic agents.[9]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It also causes skin and serious eye irritation and may cause respiratory irritation.[10] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a structurally unique and synthetically versatile building block with significant potential in organic synthesis, particularly for the construction of heterocyclic compounds of medicinal interest. Its bifunctional nature, coupled with the steric influence of the gem-dimethyl group, offers a rich landscape for chemical exploration. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, its reactivity profile, and its potential applications in the synthesis of bioactive molecules. By understanding and leveraging the principles outlined herein, researchers can unlock the full potential of this valuable compound in their quest for novel therapeutics and functional molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 5. chim.it [chim.it]
- 6. heteroletters.org [heteroletters.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-3-oxobutanenitrile, a valuable β-ketonitrile intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the detailed elucidation of the most scientifically sound and practical synthetic pathway: the base-mediated acylation of the isobutyronitrile anion. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss critical process parameters and potential challenges. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound
This compound, also known as acetyl isobutyronitrile, is a bifunctional molecule featuring a ketone and a nitrile group. This unique structural arrangement makes it a versatile building block in organic synthesis. The presence of a quaternary carbon center adjacent to the nitrile group provides steric hindrance that can be strategically exploited in complex molecule synthesis. While not as extensively documented as some other β-ketonitriles, its structural motifs are of significant interest in the construction of diverse heterocyclic compounds and as a precursor to molecules with potential biological activity. The development of a robust and scalable synthesis pathway is therefore a critical endeavor for its broader application in research and industry.
The Core Synthesis Pathway: Acylation of the Isobutyronitrile Anion
The most direct and widely recognized approach for the synthesis of this compound is through the acylation of the isobutyronitrile anion. This method is a variation of the Claisen condensation, where a nitrile enolate acts as the nucleophile instead of an ester enolate.[1][2][3][4] The overall transformation involves two key steps:
-
Deprotonation: A strong, non-nucleophilic base is used to abstract an α-proton from isobutyronitrile (2-methylpropanenitrile), generating a resonance-stabilized carbanion (the nitrile enolate).
-
Acylation: The resulting nucleophilic enolate attacks an electrophilic acetylating agent, such as acetyl chloride or acetic anhydride, to form the carbon-carbon bond and yield the final β-ketonitrile product.
Mechanistic Insights and Rationale
The success of this synthesis hinges on the careful selection of the base and acylating agent.
-
Choice of Base: The pKa of the α-proton in isobutyronitrile is relatively high, necessitating the use of a strong base to achieve a sufficient concentration of the enolate for the reaction to proceed efficiently. Lithium diisopropylamide (LDA) is an excellent choice for this purpose. Its bulky nature minimizes the risk of nucleophilic attack on the nitrile or the acylating agent, and it is highly effective in generating enolates from weakly acidic C-H bonds. Other strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can also be employed, though they may present challenges with solubility and reaction control.[5]
-
Choice of Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily undergoes nucleophilic attack by the nitrile enolate.[6] Its high reactivity ensures that the acylation step proceeds rapidly, often at low temperatures. Acetic anhydride is another viable option, being generally less reactive and potentially more selective than acetyl chloride. The choice between the two often depends on the desired reaction kinetics, cost, and ease of handling.[7]
The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions, such as self-condensation of the isobutyronitrile or multiple acylations.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the acylation of the isobutyronitrile anion.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the acylation of the isobutyronitrile anion with acetyl chloride. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| Diisopropylamine | 101.19 | 0.717 | Freshly distilled |
| n-Butyllithium (n-BuLi) | 64.06 | Varies (e.g., 2.5 M in hexanes) | Titrate before use |
| Anhydrous Tetrahydrofuran (THF) | - | 0.889 | Distilled from sodium/benzophenone |
| Isobutyronitrile | 69.11 | 0.773 | Anhydrous |
| Acetyl Chloride | 78.50 | 1.104 | Freshly distilled |
| Saturated aq. NH4Cl | - | - | For quenching |
| Diethyl Ether | - | 0.713 | Anhydrous |
| Anhydrous MgSO4 or Na2SO4 | - | - | For drying |
Step-by-Step Procedure
-
LDA Preparation (Enolate Formation): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath. b. Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF. c. Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. d. Stir the resulting solution at -78 °C for 30 minutes to ensure the complete formation of lithium diisopropylamide (LDA).
-
Isobutyronitrile Addition: a. In a separate flame-dried flask, prepare a solution of isobutyronitrile (1.0 equivalent) in a small amount of anhydrous THF. b. Add this solution dropwise to the LDA solution at -78 °C. c. Stir the mixture at this temperature for 1-2 hours to allow for the complete formation of the isobutyronitrile enolate.
-
Acylation: a. Add freshly distilled acetyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C. A precipitate may form upon addition. b. Stir the reaction mixture at -78 °C for an additional 1-2 hours. c. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Alternative Synthetic Considerations: The Thorpe-Ziegler Reaction
While the primary focus of this guide is on the direct acylation of isobutyronitrile, it is worth noting a related classical reaction in nitrile chemistry: the Thorpe reaction. The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[1][2] An intramolecular version, known as the Thorpe-Ziegler reaction, is particularly useful for forming cyclic ketones from dinitriles after hydrolysis.[4][8]
While not a direct pathway to this compound, the principles of α-deprotonation of a nitrile and subsequent nucleophilic attack are central to this class of reactions. In the context of the target molecule, a hypothetical Thorpe-like self-condensation of isobutyronitrile would lead to a β-enaminonitrile, not the desired β-ketonitrile. However, understanding this alternative reactivity is crucial for troubleshooting potential side reactions in the primary synthesis pathway, where self-condensation could compete with acylation, especially if the acylating agent is not sufficiently reactive or is added too slowly.
Conceptual Relationship Diagram
The following diagram illustrates the conceptual relationship and divergence between the direct acylation pathway and the Thorpe self-condensation pathway, both originating from the same nitrile enolate intermediate.
Caption: Divergent reaction pathways of the isobutyronitrile enolate.
Conclusion and Future Outlook
The synthesis of this compound via the acylation of the isobutyronitrile anion represents a robust and reliable method for accessing this valuable synthetic intermediate. The judicious choice of a strong, non-nucleophilic base like LDA and a reactive acylating agent such as acetyl chloride is paramount to achieving high yields and minimizing side reactions. The detailed protocol provided in this guide serves as a solid foundation for laboratory-scale synthesis.
Future research in this area could focus on the development of more sustainable and atom-economical approaches. This might include exploring catalytic methods that avoid the use of stoichiometric amounts of strong base or investigating alternative, greener acylating agents. Furthermore, a more in-depth study of the reaction kinetics and the influence of various process parameters could lead to further optimization and scalability of the synthesis, thereby facilitating the broader application of this compound in the synthesis of novel chemical entities.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
2,2-Dimethyl-3-oxobutanenitrile spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethyl-3-oxobutanenitrile
Introduction
This compound, also known as pivaloylacetonitrile, is an α-cyano ketone featuring a quaternary carbon center. This structural motif makes it a valuable building block in organic synthesis.[1] Molecules containing a nitrile-bearing all-carbon quaternary center are key intermediates in the development of various bioactive compounds and materials.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, process development, and quality control to verify its structure, assess its purity, and monitor reactions.
This guide provides a detailed analysis of the key spectroscopic data for this compound (CAS No: 37719-02-1, Molecular Formula: C₆H₉NO, Molecular Weight: 111.14 g/mol ), grounded in fundamental principles and established methodologies.
Caption: Figure 1. Chemical Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as stretching and bending. For this compound, the most informative regions of the IR spectrum are those corresponding to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.[2][3]
Data Presentation & Interpretation
The presence of a strong, sharp absorption band in the 1680–1750 cm⁻¹ range is a definitive indicator of a carbonyl group.[2] For a saturated aliphatic ketone like this compound, the C=O stretch is expected at approximately 1715 cm⁻¹.[4][5] The nitrile group (C≡N) gives rise to a sharp, medium-to-strong intensity peak in the distinctive triple bond region of the spectrum, typically between 2220 and 2260 cm⁻¹ for saturated nitriles.[6] This peak is often easy to identify due to the relative lack of other absorptions in this region.[7]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2980-2850 | C-H (sp³) | Stretch | Medium-Strong |
| ~2250 | C≡N (Nitrile) | Stretch | Medium, Sharp |
| ~1715 | C=O (Ketone) | Stretch | Strong, Sharp |
| ~1375 | C-H (CH₃) | Bend (Umbrella) | Medium |
Table 1: Predicted Infrared Absorption Bands for this compound.
Caption: Figure 2. Diagram of key IR vibrational modes for the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two types of proton environments.
Data Presentation & Interpretation Protons on a carbon adjacent (alpha) to a carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.[8] Therefore, the singlet corresponding to the acetyl methyl protons (Hₐ) is predicted to be around 2.1-2.3 ppm. The six equivalent protons of the gem-dimethyl group (Hₑ) are adjacent to both the carbonyl and nitrile functionalities, which will also cause a downfield shift relative to a simple alkane. As there are no adjacent protons, both signals will appear as sharp singlets.
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Hₐ | CH₃-C=O | ~ 2.2 | Singlet | 3H |
| Hₑ | -C(CH₃)₂ | ~ 1.5 | Singlet | 6H |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each unique carbon environment in the molecule.
Data Presentation & Interpretation Carbonyl carbons are highly deshielded and appear far downfield, typically in the 190-215 ppm range for ketones.[4][9] The nitrile carbon absorbs in a characteristic, less crowded region of the spectrum, generally between 115 and 120 ppm.[10] Quaternary carbons, lacking an attached proton, do not benefit from the Nuclear Overhauser Effect (NOE) and often exhibit slower relaxation times, resulting in signals of significantly lower intensity compared to protonated carbons.[11]
| Label | Carbon Type | Predicted δ (ppm) | Notes |
| Cₐ | C H₃-C=O | ~ 25-30 | |
| Cₑ | -C(C H₃)₂ | ~ 25-30 | |
| Cq | -C (CH₃)₂ | ~ 45-55 | Quaternary, weak signal |
| Cₙ | C ≡N | ~ 115-120 | |
| Cₖ | C =O | ~ 200-210 | Ketone carbonyl |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.
-
¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 512 or more) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues to the molecule's structure.
Theory & Interpretation
For a compound containing a single nitrogen atom, the Nitrogen Rule predicts an odd nominal molecular weight, which is consistent with the 111 g/mol mass of C₆H₉NO.[13] In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak is expected at an m/z of 111. However, for some nitriles, the molecular ion can be weak or absent, with a significant [M-1] peak observed from the loss of an alpha-hydrogen.[10][13]
The most characteristic fragmentation pathway for methyl ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[5][8] For this molecule, α-cleavage would result in the formation of a highly stable acylium ion (CH₃CO⁺) at m/z 43, which is often the base peak in the spectrum.
| m/z | Proposed Fragment | Formula | Notes |
| 111 | [M]⁺ | [C₆H₉NO]⁺ | Molecular Ion |
| 96 | [M - CH₃]⁺ | [C₅H₆NO]⁺ | Loss of a methyl radical |
| 69 | [M - CH₃CO]⁺ or [C(CH₃)₂CN]⁺ | [C₄H₆N]⁺ | Loss of an acetyl radical |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, likely base peak |
Table 4: Predicted Key Fragments in the EI Mass Spectrum.
Caption: Figure 3. Predicted primary EI-MS fragmentation pathways.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance versus m/z.
Safety & Handling
As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Refer to the most current Safety Data Sheet (SDS) from the supplier before handling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13Carbon NMR [chem.ch.huji.ac.il]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. GCMS Section 6.17 [people.whitman.edu]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-3-oxobutanenitrile
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethyl-3-oxobutanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted spectral parameters, and a detailed protocol for experimental acquisition.
Introduction: The Structural Elucidation of a Nitrile-Containing Ketone
This compound, a molecule incorporating both a ketone and a nitrile functional group, presents an interesting case for structural elucidation by ¹H NMR spectroscopy. The strategic placement of these electron-withdrawing groups significantly influences the chemical environment of the constituent protons, leading to a characteristic and readily interpretable spectrum. Understanding this spectrum is crucial for confirming the molecule's identity and purity in various research and development settings.
The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the number of distinct proton environments, their relative abundance, and their connectivity within a molecule.[1][2] This guide will dissect the anticipated ¹H NMR spectrum of this compound, offering a foundational understanding based on established chemical shift theory and data from analogous structures.
Molecular Structure and Proton Environments
To comprehend the ¹H NMR spectrum, a clear understanding of the molecule's structure is paramount. This compound possesses a simple yet informative arrangement of atoms.
Figure 1: Chemical structure of this compound.
As depicted in Figure 1, there are two distinct proton environments in this compound:
-
Environment A (Ha): The six equivalent protons of the two methyl groups attached to the quaternary carbon at the C2 position.
-
Environment B (Hb): The three equivalent protons of the methyl group attached to the carbonyl carbon (C3).
Due to the absence of adjacent protons on neighboring carbons, both signals are expected to appear as singlets. The primary differentiating factor will be their chemical shifts, which are dictated by the electronic effects of the neighboring functional groups.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit two singlets, with their chemical shifts influenced by the deshielding effects of the carbonyl and nitrile groups.
Theoretical Principles of Chemical Shift
The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as carbonyls and nitriles, pull electron density away from adjacent protons.[3] This "deshielding" effect reduces the induced magnetic field that opposes the applied external magnetic field, causing the proton to resonate at a lower field (higher ppm value).
In this compound, both the acetyl group (CH₃C=O) and the cyano group (-C≡N) exert a deshielding influence. Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region.[4] Similarly, protons alpha to a ketone are also found in this range, typically between 2.1-2.6 ppm.[5]
Predicted Spectral Data
Based on these principles and analysis of related structures, the predicted ¹H NMR data for this compound are summarized in the table below.
| Signal | Proton Environment | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| A | -C(CH₃)₂CN | 6H | Singlet | ~1.4 - 1.6 |
| B | -C(=O)CH₃ | 3H | Singlet | ~2.2 - 2.4 |
Justification for Predictions:
-
Signal A (-C(CH₃)₂CN): The six protons of the two methyl groups at the C2 position are alpha to both a carbonyl group and a nitrile group. The cumulative electron-withdrawing effect of these two functional groups will cause a significant downfield shift compared to a standard tertiary butyl group (which would be around 1.0 ppm). The deshielding effect of the nitrile group on adjacent protons is well-documented.[6]
-
Signal B (-C(=O)CH₃): The three protons of the methyl group attached to the carbonyl carbon are in a classic alpha-keto environment. Their chemical shift is anticipated to be in the typical range for such protons, around 2.2 to 2.4 ppm.[7]
The integration ratio of the two signals is predicted to be 6:3, which simplifies to 2:1, corresponding to the relative number of protons in each environment.
The logical relationship between the functional groups and their influence on the proton chemical shifts can be visualized as follows:
Figure 2: Relationship between functional groups and predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.[8] The residual proton signal of CHCl₃ at approximately 7.26 ppm serves as a convenient internal reference.[9]
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although modern spectrometers can lock onto the deuterium signal of the solvent.[9]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, 5 mm NMR tube.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Nucleus | ¹H | For proton NMR. |
| Solvent | CDCl₃ | Good solubility and known residual peak. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16-32 | Sufficient for good signal-to-noise ratio. |
| Relaxation Delay (d1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (aq) | 3-4 seconds | Ensures good digital resolution. |
| Spectral Width (sw) | 16 ppm | Covers the full range of expected proton chemical shifts. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to the TMS signal at 0 ppm if used.
-
Integration: Integrate the signals corresponding to the two proton environments.
The experimental workflow can be summarized in the following diagram:
Figure 3: Experimental workflow for ¹H NMR spectrum acquisition.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, consisting of two singlets with a 2:1 integration ratio. The chemical shifts of these signals are dictated by the strong deshielding effects of the adjacent carbonyl and nitrile functionalities. This in-depth guide provides a robust theoretical framework for understanding and predicting the spectrum, along with a detailed experimental protocol to ensure the acquisition of high-quality, reliable data. This information is invaluable for the unambiguous identification and characterization of this compound in a laboratory setting.
References
- 1. mriquestions.com [mriquestions.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹³C NMR of 2,2-Dimethyl-3-oxobutanenitrile
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethyl-3-oxobutanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this multifaceted molecule. Our approach is grounded in fundamental principles and aims to provide actionable insights for the structural elucidation of related compounds.
Introduction: The Structural Significance of this compound
This compound, a molecule incorporating a ketone, a nitrile, and a quaternary carbon center, presents a compelling case for the power of ¹³C NMR spectroscopy in unambiguous structural determination. Each functional group offers a distinct electronic environment, leading to a well-resolved and informative spectrum. Understanding the ¹³C NMR of this compound is crucial for quality control in its synthesis and for its application as a building block in the development of more complex chemical entities.
The structure of this compound is as follows:
Caption: Molecular structure of this compound with carbon atoms numbered.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The chemical shift of a carbon nucleus in ¹³C NMR is highly dependent on its local electronic environment. Electronegative atoms and π-systems cause a deshielding effect, resulting in a downfield shift (higher ppm values). Conversely, electron-donating groups and sp³-hybridized carbons are more shielded and appear upfield (lower ppm values).
Based on established chemical shift ranges for common functional groups, we can predict the approximate positions of the signals for this compound[1][2][3]:
-
Ketone Carbonyl (C=O): This carbon is double-bonded to an electronegative oxygen atom, leading to significant deshielding. The expected chemical shift is in the range of 205-220 ppm[1][2].
-
Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group typically appears in the range of 115-125 ppm[4].
-
Quaternary Carbon (C): The chemical shift of this carbon is influenced by its four substituents. Being attached to a carbonyl group, a nitrile group, and two methyl groups, a moderate downfield shift is expected. Quaternary carbons often exhibit weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times[5][6].
-
Methyl Carbons (-CH₃): The two equivalent methyl groups attached to the quaternary carbon and the single methyl group of the acetyl function will appear in the aliphatic region, typically between 10-30 ppm[2]. The methyl group adjacent to the carbonyl will likely be slightly downfield compared to the other two due to the deshielding effect of the oxygen[1][7].
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines a robust methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.
A. Sample Preparation
-
Purity: Ensure the analyte is of high purity to avoid spectral artifacts from impurities.
-
Solvent: Select a deuterated solvent that provides good solubility. Deuterated chloroform (CDCl₃) is a common and suitable choice.
-
Concentration: For ¹³C NMR, a higher concentration is preferable due to the low natural abundance of the ¹³C isotope. A concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add the deuterated solvent and cap the tube.
-
Gently agitate the tube to ensure complete dissolution.
-
B. NMR Spectrometer Parameters
-
Pulse Sequence: A standard proton-decoupled pulse sequence should be employed to yield a spectrum with a single peak for each unique carbon atom.
-
Number of Scans: A significant number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbon.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is crucial to allow for the complete relaxation of all carbon nuclei, particularly the slow-relaxing quaternary carbon.
-
Spectral Width: A spectral width of approximately 220-240 ppm is sufficient to encompass all expected signals.
-
Referencing: The chemical shifts should be referenced to the solvent peak (the central peak of the CDCl₃ triplet at approximately 77.16 ppm).
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Analysis and Interpretation
While an experimental spectrum is the gold standard, high-quality predicted spectra provide a reliable basis for analysis. The predicted ¹³C NMR chemical shifts for this compound are summarized below.
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
| C¹ | Nitrile (-C≡N) | ~118 |
| C² | Quaternary Carbon | ~45 |
| C³ | Ketone Carbonyl (C=O) | ~205 |
| C⁴ | Methyl (-CH₃) | ~28 |
| C⁵, C⁶ | Equivalent Methyls (-CH₃) | ~24 |
Detailed Peak Assignments:
-
δ ~205 ppm (C³): The signal furthest downfield is unambiguously assigned to the ketone carbonyl carbon. Its significant deshielding is a direct result of the double bond to the highly electronegative oxygen atom.
-
δ ~118 ppm (C¹): This peak in the characteristic nitrile region corresponds to the sp-hybridized carbon of the cyano group.
-
δ ~45 ppm (C²): This signal is assigned to the quaternary carbon. Its chemical shift is influenced by the cumulative electron-withdrawing effects of the adjacent nitrile and carbonyl groups. As anticipated, this signal would likely be the weakest in an experimental spectrum.
-
δ ~28 ppm (C⁴): This upfield signal is attributed to the methyl carbon of the acetyl group. The proximity to the carbonyl group causes a slight downfield shift compared to the other methyl groups.
-
δ ~24 ppm (C⁵, C⁶): The most upfield signal represents the two chemically equivalent methyl carbons attached to the quaternary center. Their equivalence is due to the free rotation around the C²-C³ bond.
Conclusion
The ¹³C NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shifts and molecular symmetry can be applied to elucidate a chemical structure. The distinct and predictable signals for the ketone, nitrile, quaternary, and methyl carbons provide a unique spectral fingerprint. This in-depth guide provides the theoretical framework and practical considerations for researchers to confidently acquire, interpret, and utilize the ¹³C NMR data of this and structurally related molecules in their scientific endeavors.
References
IR spectroscopy of 2,2-Dimethyl-3-oxobutanenitrile
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-3-oxobutanenitrile
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of this compound. As a molecule incorporating two highly characteristic functional groups—a ketone (C=O) and a nitrile (C≡N)—it serves as an excellent model for illustrating the diagnostic power of IR spectroscopy. This document offers researchers, scientists, and drug development professionals a detailed narrative covering the theoretical underpinnings of the molecule's vibrational modes, a field-tested experimental protocol for acquiring a high-fidelity spectrum, and a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to be a definitive resource for the structural characterization of this and similar chemical entities.
Introduction
The Analyte: this compound
This compound, with the chemical formula C₆H₉NO, is an organic compound featuring a unique structural arrangement.[1][2] Its core structure consists of a butane backbone with a ketone carbonyl group at the C3 position and a nitrile group at the C1 position. Critically, the C2 position is a quaternary carbon, substituted with two methyl groups.
Chemical Structure:
Source: PubChem CID 12468309[1]
The presence of both a strong carbonyl dipole and a nitrile dipole makes IR spectroscopy an exceptionally effective tool for its unambiguous identification and quality assessment.
The Technique: The Role of IR Spectroscopy
Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of molecules.[3] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their natural modes of vibration (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint, providing direct evidence for the presence or absence of specific functional groups. For this compound, IR spectroscopy is invaluable for confirming the integrity of the two key functional groups, the ketone and the nitrile, whose absorptions appear in distinct and well-defined regions of the spectrum.[3][4]
Theoretical Foundations: Predicting the IR Spectrum
The vibrational frequencies of a covalent bond can be approximated by Hooke's Law, which models the bond as a spring. The frequency is directly proportional to the strength of the bond (force constant) and inversely proportional to the reduced mass of the atoms involved.[5][6][7] This principle allows us to predict the regions where each functional group in this compound will absorb.
Characteristic Vibrational Frequencies of Key Functional Groups
-
2.1.1 The Carbonyl (C=O) Stretch: The C=O double bond is strong and highly polar. The large change in dipole moment during its stretching vibration results in one of the most intense absorptions in an IR spectrum.[8][9] For a saturated aliphatic ketone, as seen in this molecule, this sharp and strong peak is reliably found in the 1725-1705 cm⁻¹ region.[10][11][12] The absence of conjugation with a double bond or aromatic ring means the frequency is not lowered and remains at this characteristic position.[8][13][14]
-
2.1.2 The Nitrile (C≡N) Stretch: The C≡N triple bond is one of the strongest in organic chemistry, and its vibration consequently appears at a high frequency.[7] For saturated, aliphatic nitriles, this absorption is found in the 2260-2240 cm⁻¹ range.[15][16] This region of the IR spectrum is often called the "triple bond region" and has few other interfering peaks, making the nitrile stretch a highly diagnostic and easily identifiable feature.[16][17] Its intensity is typically medium to strong due to the polarity of the bond.[16]
-
2.1.3 The Alkyl (C-H) Stretches and Bends: The molecule contains multiple methyl (CH₃) groups. These give rise to characteristic C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. Additionally, C-H bending vibrations will be visible in the fingerprint region, with characteristic absorptions around 1450 cm⁻¹ (asymmetric bending) and 1375 cm⁻¹ (symmetric bending).
-
2.1.4 The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending and stretching vibrations, including C-C single bond stretches and C-H bends. While difficult to assign individually, the pattern in this region is unique to the molecule. A notable peak to look for is the C-C-C asymmetric stretch involving the carbonyl carbon, which for ketones often appears as an intense band between 1230 and 1100 cm⁻¹ .[9]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol describes the acquisition of an IR spectrum for this compound, a liquid at room temperature, using the neat liquid film transmission method. This method is chosen for its simplicity and for producing a high-quality spectrum without solvent interference.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable Salt Plates (e.g., NaCl or KBr) and holder
-
Pasteur Pipette
-
This compound sample
-
Anhydrous solvent for cleaning (e.g., dichloromethane or acetone)
-
Kimwipes or other lint-free tissues
-
Desiccator for storing salt plates
Step-by-Step Sample Preparation (Neat Liquid Film)
-
Plate Inspection and Cleaning:
-
Action: Carefully remove two salt plates from the desiccator. Hold them by the edges to avoid transferring moisture from your fingertips. Polish the surfaces gently with a lint-free wipe soaked in an anhydrous solvent.
-
Rationale: Salt plates are highly polished and fragile. They are also hygroscopic (especially NaCl and KBr) and can be fogged or damaged by moisture. Using an anhydrous solvent ensures they are clean and dry, preventing spectral interference from water (a very strong IR absorber).[18][19]
-
-
Acquire a Background Spectrum:
-
Action: Place the empty, clean sample holder into the FTIR spectrometer and run a background scan.
-
Rationale: This is a critical self-validating step. The background spectrum measures the ambient atmosphere (CO₂, H₂O) and the instrument's own response. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only the absorptions from the analyte.
-
-
Sample Application:
-
Action: Place one small drop of this compound onto the center of one salt plate. Place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film.
-
Rationale: A film that is too thick will cause the major absorption bands to be "flat-topped" (total absorption), obscuring their true shape and position. A thin film ensures that the transmitted light follows the Beer-Lambert law, yielding a quantitative and accurate spectrum.[20]
-
-
Acquire the Sample Spectrum:
-
Action: Immediately place the "sandwiched" plates into the sample holder and acquire the spectrum.
-
Rationale: Prompt analysis minimizes the risk of sample evaporation or contamination.
-
-
Cleaning:
-
Action: After analysis, disassemble the plates, clean them thoroughly with anhydrous solvent, and return them to the desiccator.
-
Rationale: Proper cleaning prevents cross-contamination between samples and preserves the lifespan of the expensive salt plates.
-
Data Acquisition Parameters
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Number of Scans: 16-32 (co-added)
-
Rationale: Co-adding multiple scans is a powerful way to improve the signal-to-noise ratio of the spectrum.
-
-
Resolution: 4 cm⁻¹
-
Rationale: A resolution of 4 cm⁻¹ is standard for routine analysis and is sufficient to resolve the key functional group bands in a liquid-phase spectrum.
-
Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis of a liquid sample.
Spectral Interpretation and Data Analysis
Analysis of the Predicted Spectrum
An ideal IR spectrum of this compound would be dominated by three key regions:
-
~2960 cm⁻¹: A series of sharp peaks corresponding to the C-H stretching of the methyl groups.
-
~2250 cm⁻¹: A very distinct, sharp peak of medium-to-strong intensity, unambiguously assigned to the C≡N stretching vibration.[16][21][22]
-
~1715 cm⁻¹: A sharp and very strong absorption, characteristic of the C=O stretch in a saturated ketone.[11][12][13]
The fingerprint region below 1500 cm⁻¹ would contain multiple absorptions, including C-H bending modes and C-C stretching, confirming the overall carbon skeleton.
Data Summary Table
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Alkyl (C-H) | Symmetric & Asymmetric Stretch | 2960 - 2850 | Medium to Strong |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |
| Ketone (C=O) | Stretch | 1725 - 1705 | Strong, Sharp |
| Alkyl (C-H) | Bending (Scissoring/Rocking) | 1470 - 1365 | Medium |
| C-C Framework | Stretch | 1230 - 1100 | Medium to Strong |
Potential Interferences and Considerations
-
Water Contamination: The presence of water in the sample or on the salt plates will introduce a very broad absorption band in the 3500-3200 cm⁻¹ region (O-H stretch), which could partially obscure the C-H stretching region if severe.
-
Impurity Profile: The presence of starting materials or byproducts from synthesis would introduce extraneous peaks. For example, an unreacted alcohol would show a broad O-H stretch, while a carboxylic acid would show both a broad O-H stretch and a shifted C=O stretch (~1710 cm⁻¹).[23]
Conclusion
The infrared spectrum of this compound is defined by two powerful and highly diagnostic absorption bands: a strong C=O stretch around 1715 cm⁻¹ and a sharp C≡N stretch near 2250 cm⁻¹. These features, coupled with the expected C-H and fingerprint region absorptions, provide a robust and reliable method for the structural confirmation and purity assessment of this compound. The straightforward sample preparation and the clarity of the resulting data underscore the indispensable role of IR spectroscopy in modern chemical research and development.
References
- 1. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. testbook.com [testbook.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. davuniversity.org [davuniversity.org]
- 8. The C=O Stretch [sites.science.oregonstate.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of a Compact Functionalized Molecule
An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-3-oxobutanenitrile
This compound (CAS No: 37719-02-1), a molecule featuring a ketone, a nitrile, and a quaternary carbon center, presents a unique profile for mass spectrometric analysis.[1][2][3] Its structure, while seemingly simple, contains multiple potential sites for ionization and fragmentation, making a thorough understanding of its behavior under various mass spectrometric conditions crucial for its unambiguous identification and quantification. This is particularly relevant for researchers in synthetic chemistry and drug development, where this compound may serve as a building block or appear as an intermediate.[4]
This guide provides an in-depth examination of the mass spectrometric characteristics of this compound. We will move beyond procedural descriptions to explore the causal relationships behind fragmentation patterns and methodological choices. The protocols and interpretations herein are designed to be self-validating, providing a robust framework for scientists working with this and structurally related compounds.
Section 1: Core Physicochemical Properties and Mass Spectrometry Suitability
A foundational understanding of a molecule's properties is paramount to selecting the appropriate analytical strategy. The characteristics of this compound make it amenable to multiple mass spectrometry techniques.
| Property | Value | Source |
| CAS Number | 37719-02-1 | [1][2][3] |
| Molecular Formula | C₆H₉NO | [1][3][5] |
| Molecular Weight | 111.14 g/mol | [1][3] |
| Monoisotopic Mass | 111.06841 Da | [5] |
| Structure | CC(=O)C(C)(C)C#N | [5] |
Given its moderate molecular weight and the presence of both polar (nitrile, ketone) and non-polar (dimethyl) groups, the molecule is sufficiently volatile for Gas Chromatography (GC) while also being soluble in solvents compatible with Liquid Chromatography (LC). This dual amenability allows for analytical flexibility depending on the sample matrix and the specific research question.
Section 2: Electron Ionization (EI) Mass Spectrometry via GC-MS
Expertise & Rationale: Why EI is the Gold Standard for Initial Structural Elucidation
For a novel or unknown compound of this class, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the premier technique for initial characterization. The high energy of electron ionization (typically 70 eV) induces extensive and reproducible fragmentation.[6] This creates a distinct "fingerprint" mass spectrum that is highly informative for deducing the molecule's structure. The stability of the quaternary carbon and the presence of the carbonyl group are expected to be major directors of the fragmentation pathways.[7]
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL. The final concentration should be optimized to avoid column overloading and detector saturation.
-
-
GC-MS Instrumentation & Conditions:
-
System: A standard benchtop GC-MS system.
-
Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio) to handle the concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% Phenyl Polysiloxane column.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole, scanning from m/z 35 to 200.
-
Predicted EI Fragmentation Pathways
The 70 eV EI process will generate an energetically unstable molecular ion (M•⁺) at m/z 111, which will rapidly undergo fragmentation.[8] The primary cleavages are dictated by the formation of the most stable carbocations and neutral radicals.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for ketones.[6][9] Cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon is highly favorable.
-
Pathway A (Loss of Acetyl Radical): While possible, the formation of an acetyl radical is less favorable than the formation of the stable acetyl cation.
-
Pathway B (Loss of 2-cyano-2-propanyl Radical): This cleavage yields the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is predicted to be a very abundant, likely base, peak in the spectrum.
-
-
Loss of a Methyl Radical: The quaternary carbon center provides two methyl groups. The loss of one methyl radical (•CH₃) from the molecular ion is a common fragmentation route for compounds with this feature, leading to a stable cation at m/z 96 (M-15).[7]
-
Cleavage involving the Nitrile Group: Loss of the nitrile radical (•CN) can occur, resulting in a fragment at m/z 85 (M-26).
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted EI Fragments
| m/z | Proposed Ion Structure | Neutral Loss | Mechanistic Rationale |
| 111 | [C₆H₉NO]⁺• | - | Molecular Ion (M⁺•) |
| 96 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the quaternary carbon. |
| 85 | [M - CN]⁺ | •CN | Cleavage of the C-CN bond. |
| 68 | [C₄H₆N]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the m/z 96 fragment. |
| 43 | [CH₃CO]⁺ | •C(CH₃)₂CN | α-cleavage adjacent to the carbonyl group, forming the stable acetyl cation. (Predicted Base Peak) |
Section 3: Electrospray Ionization (ESI) Mass Spectrometry via LC-MS
Expertise & Rationale: Confirming Molecular Weight in Complex Matrices
While GC-MS is ideal for structural analysis of the pure compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is superior for analyzing the compound in complex biological or reaction mixtures and for accurately confirming its molecular weight.[6] ESI typically imparts very little energy to the molecule, resulting in a spectrum dominated by the protonated molecule or other adducts, with minimal fragmentation.
Workflow: From Sample to Data
Caption: General workflow for LC-MS analysis of this compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.
-
Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS Instrumentation & Conditions:
-
System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C.
-
Predicted ESI Adducts and High-Resolution Data
Under positive mode ESI, the molecule is expected to readily form protonated and other common adducts. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.
| Adduct | Formula | Calculated m/z (Exact Mass) | Predicted CCS (Ų)[5] |
| [M+H]⁺ | [C₆H₁₀NO]⁺ | 112.07569 | 123.4 |
| [M+Na]⁺ | [C₆H₉NONa]⁺ | 134.05763 | 132.9 |
| [M+K]⁺ | [C₆H₉NOK]⁺ | 150.03157 | 133.2 |
| [M+NH₄]⁺ | [C₆H₁₃N₂O]⁺ | 129.10223 | 144.3 |
Trustworthiness through HRMS: Measuring the m/z of the protonated molecule as 112.0757 ± 5 ppm provides extremely high confidence in the elemental formula C₆H₉NO, effectively ruling out other isobaric possibilities and validating the compound's identity.
Conclusion
The mass spectrometric analysis of this compound is a tale of two techniques. GC-MS with electron ionization provides a rich fragmentation pattern, essential for de novo structural confirmation, with a predicted base peak at m/z 43 corresponding to the acetyl cation. Conversely, LC-MS with electrospray ionization offers a gentle method to confirm the molecular weight via adduct formation, such as the [M+H]⁺ ion at m/z 112.07569, and is the preferred method for analysis in complex mixtures. By leveraging both hard and soft ionization techniques, researchers can achieve a comprehensive and unambiguous characterization of this versatile chemical entity.
References
- 1. 37719-02-1|this compound|BLD Pharm [bldpharm.com]
- 2. [37719-02-1], MFCD18827245, this compound [combi-blocks.com]
- 3. chemscene.com [chemscene.com]
- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Reactivity of 2,2-Dimethyl-3-oxobutanenitrile
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2-Dimethyl-3-oxobutanenitrile, an α-cyano ketone featuring a sterically hindered quaternary α-carbon, presents a unique reactivity profile that diverges significantly from its enolizable counterparts. This guide provides a comprehensive analysis of its chemical behavior, grounded in its distinct structural features. The absence of acidic α-protons precludes classical enolate-driven reactions such as Aldol or Thorpe-Ziegler condensations, thereby channeling its reactivity towards its carbonyl and nitrile functionalities. We will explore the primary synthetic routes to this valuable building block, detail its characteristic reactions including selective reductions and hydrolysis, and present robust experimental protocols. This document serves as a technical resource for chemists leveraging this molecule to construct complex architectures, particularly those incorporating quaternary carbon centers, a common motif in bioactive molecules.[1]
Molecular Profile and Structural Significance
Introduction to α-Cyano Ketones with Quaternary Centers
α-Cyano carbonyl compounds that possess a nitrile-bearing all-carbon quaternary center are crucial synthons in organic chemistry.[1] Their structural rigidity and the synthetic challenge they present make them highly valuable in the construction of complex natural products and pharmaceuticals. This compound (also known as α,α-dimethylacetoacetonitrile) is an archetypal example of this class. Its reactivity is fundamentally governed by the interplay between the electrophilic ketone, the versatile nitrile group, and the defining feature: the complete substitution at the α-carbon, which prevents enolate formation.
Physicochemical Properties
A summary of key physicochemical data for this compound is provided below. This information is critical for its safe handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 37719-02-1 | [2][3][4] |
| Molecular Formula | C₆H₉NO | [2][4][5] |
| Molecular Weight | 111.14 g/mol | [2][6] |
| IUPAC Name | This compound | [5][6] |
| SMILES | CC(=O)C(C)(C)C#N | [2][5] |
| Storage | Inert atmosphere, 2-8°C | [2] |
The Defining Structural Feature: The α-Quaternary Carbon
The core of this compound's unique reactivity lies in its structure. The carbon atom alpha to both the carbonyl and nitrile groups is fully substituted with two methyl groups. This has two profound consequences:
-
No Acidic α-Protons: It cannot be deprotonated to form a resonance-stabilized enolate, which is the key reactive intermediate for a vast array of reactions typical for other β-dicarbonyl and related compounds.
-
Steric Hindrance: The gem-dimethyl group provides significant steric bulk around the carbonyl and nitrile functionalities, influencing the approach of nucleophiles and reagents.
Caption: Structure of this compound highlighting key reactive sites.
Synthesis Strategies
The construction of the nitrile-bearing quaternary carbon center is non-trivial. Direct alkylation of 3-oxobutanenitrile is often problematic and can lead to over-alkylation or O-alkylation. A more robust and modern approach involves reductive cyanation.
Reductive Cyanation of Tertiary α-Bromo Ketones
A highly effective method for synthesizing α-cyano ketones with quaternary centers involves the reductive cyanation of the corresponding tertiary alkyl bromides.[1] This approach avoids the use of highly toxic cyanide salts and sensitive reagents, proceeding under mild conditions with broad functional group tolerance.[1]
Caption: Workflow for the synthesis via reductive cyanation.
Experimental Protocol 1: Synthesis via Reductive Cyanation
This protocol is adapted from the work of Dong, Tian, and coworkers, providing a practical route to the title compound.[1]
Materials:
-
3-Bromo-3-methyl-2-butanone (1.0 equiv.)
-
Electrophilic cyanating reagent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTs) (1.2 equiv.)
-
Zinc dust (1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Flame-dry a reaction tube containing a magnetic stir bar under vacuum and backfill with nitrogen gas. Repeat this cycle three times.
-
To the tube, add 3-bromo-3-methyl-2-butanone (1.0 equiv.) and the cyanating reagent (1.2 equiv.).
-
In a glovebox, add zinc dust (1.2 equiv.) and anhydrous DMF to the reaction tube.
-
Seal the tube, remove it from the glovebox, and stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[1]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Core Reactivity Analysis
The reactivity of this compound is a direct consequence of its structure, specifically the lack of an α-proton. This channels its chemical behavior away from condensation reactions and towards transformations of the ketone and nitrile groups.
The Absence of Enolization: A Paradigm Shift
Unlike its analogue 3-oxobutanenitrile (acetoacetonitrile), which readily forms an enolate, this compound is incapable of this transformation.[7][8] This fundamentally alters its reactivity:
-
No Thorpe-Ziegler Reaction: It cannot undergo the base-catalyzed self-condensation characteristic of nitriles with α-hydrogens.[9][10] The first mechanistic step, deprotonation, is impossible.
-
No Aldol/Claisen-Type Reactivity: It cannot act as the nucleophilic partner in base-catalyzed condensation reactions with other carbonyl compounds.
This "negative reactivity" is a critical design element for synthetic chemists, as the molecule can be subjected to basic conditions without undergoing undesired self-condensation, a common side reaction for many β-dicarbonyl compounds.
Caption: Contrasting reactivity pathways based on the presence or absence of α-protons.
Reactivity at the Carbonyl Group
The ketone functionality remains a primary site for nucleophilic attack, though reactions can be tempered by steric hindrance from the adjacent quaternary center.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using standard hydride reagents like sodium borohydride (NaBH₄).[11] This provides access to β-hydroxy nitriles with a quaternary center.
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard, organolithiums) can add to the carbonyl carbon to form tertiary alcohols, although reaction conditions may need to be more forcing compared to less hindered ketones.
Experimental Protocol 2: Selective Reduction of the Ketone
Materials:
-
This compound (1.0 equiv.)
-
Sodium borohydride (NaBH₄) (1.1 equiv.)
-
Methanol (solvent)
-
Dilute HCl
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. Gas evolution (H₂) may be observed.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of dilute HCl at 0°C until the solution is acidic (pH ~5-6) and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-hydroxy-2,2-dimethylbutanenitrile.
-
Purify as needed by column chromatography or distillation.
Reactivity at the Nitrile Group
The nitrile group offers a gateway to other important functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed.
-
Acidic Hydrolysis: Typically yields the corresponding carboxylic acid (2,2-dimethyl-3-oxobutanoic acid). This β-keto acid can be unstable and may undergo decarboxylation upon heating to yield 3-methyl-2-butanone.[7][12]
-
Basic Hydrolysis: Can lead to the carboxylate salt or the primary amide, depending on the reaction conditions.
-
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 3-amino-2,2-dimethylbutan-1-ol (after reduction of both functional groups).
Applications in Drug Development and Complex Synthesis
The structural motif offered by this compound is of significant interest to medicinal chemists.
-
Scaffold for Quaternary Centers: It serves as an excellent starting material for synthesizing molecules containing a gem-dimethyl group adjacent to a functionalized carbon chain. This motif is found in numerous bioactive compounds and can impart favorable properties such as increased metabolic stability or enhanced binding affinity.
-
Precursor to Hindered β-Amino Alcohols and β-Hydroxy Acids: Through sequential and selective manipulation of the ketone and nitrile groups, a variety of sterically encumbered, bifunctional molecules can be accessed, which are valuable intermediates in multi-step syntheses.
Conclusion
This compound is a specialized chemical building block whose reactivity is dominated by the presence of an α-quaternary carbon. Its inability to form an enolate makes it a unique and predictable substrate in complex synthetic routes, precluding common side reactions while offering two distinct functional handles—the ketone and the nitrile—for elaboration. Understanding this unique reactivity profile allows researchers and drug development professionals to strategically employ this molecule in the efficient construction of sterically hindered and functionally dense target structures.
References
- 1. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]
- 2. 37719-02-1|this compound|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 6. 2,2-Dimethyl-4-oxobutanenitrile | C6H9NO | CID 2763080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 8. CAS 2469-99-0: 3-Oxobutanenitrile | CymitQuimica [cymitquimica.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 2,2-Dimethyl-3-oxobutanenitrile
Abstract
2,2-Dimethyl-3-oxobutanenitrile, a prominent member of the β-ketonitrile family, stands as a pivotal intermediate in modern organic synthesis. Its structure, featuring a sterically hindered quaternary carbon center adjacent to two reactive functional groups—a ketone and a nitrile—renders it a highly valuable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthetic strategies, rigorous isolation protocols, and comprehensive analytical characterization of this compound. We delve into the causal reasoning behind methodological choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The protocols described herein are designed as self-validating systems to ensure reproducibility and scientific integrity.
Introduction: The Strategic Importance of this compound
β-Ketonitriles are exceptionally versatile precursors in the synthesis of a wide array of pharmaceuticals and heteroaromatic compounds.[1][2] The nitrile group is a robust and biocompatible functionality, found in over 30 prescribed pharmaceuticals, where it often serves as a key binding element or a bioisostere for other functional groups.[3] this compound (CAS No. 37719-02-1) distinguishes itself through the presence of a gem-dimethyl group at the α-position to the nitrile.[4][5] This structural feature introduces a quaternary carbon, a motif of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and metabolic stability to drug candidates.
The synthesis of α,α-disubstituted β-ketonitriles presents a unique challenge, requiring precise control over reactivity to avoid side reactions. This guide elucidates a reliable pathway for the discovery and isolation of this compound, providing the scientific community with a foundational methodology for accessing this and related structures.
Synthesis: A Mechanistic Approach to Construction
The most logical and efficient pathway to construct this compound is through the acylation of a nitrile-stabilized carbanion. This classic C-C bond-forming reaction, a variation of the Claisen condensation, is well-suited for this target.
Rationale for Reagent Selection
-
Nitrile Source: Isobutyronitrile (2-methylpropanenitrile) is the ideal starting material. The two α-protons are sufficiently acidic to be removed by a strong base, generating the requisite nucleophile.
-
Acylating Agent: An acetylating agent is required to introduce the acetyl group (C(O)CH₃). Ethyl acetate is a cost-effective and efficient choice. Its ethoxide leaving group is readily eliminated.
-
Base: The choice of base is critical. A strong, non-nucleophilic base is necessary to deprotonate the isobutyronitrile without competing in a nucleophilic attack on the ethyl acetate. Sodium hydride (NaH) is an excellent candidate.[6] It is a powerful base that generates hydrogen gas as the only byproduct, which is easily removed from the reaction system, driving the initial deprotonation to completion. Potassium tert-butoxide is another viable, though more sterically hindered, option.[1]
-
Solvent: An anhydrous, aprotic solvent is mandatory to prevent quenching the base and the carbanion intermediate. Toluene is a suitable high-boiling solvent that allows for elevated reaction temperatures to ensure a reasonable reaction rate.
Reaction Mechanism
The reaction proceeds via a three-step mechanism:
-
Deprotonation: Sodium hydride abstracts an α-proton from isobutyronitrile, forming a resonance-stabilized nitrile carbanion and hydrogen gas.
-
Nucleophilic Acyl Substitution: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the ethoxide leaving group to yield the final product, this compound, as its sodium enolate salt. An acidic workup is then required to protonate the enolate and afford the neutral product.
Detailed Experimental Protocol: Synthesis
Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Sodium hydride reacts violently with water.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the entire system with dry nitrogen gas for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Charging: To the flask, add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil, followed by anhydrous toluene.
-
Nitrile Addition: Add isobutyronitrile (2.0 equivalents) to the dropping funnel and add it dropwise to the stirred NaH suspension in toluene over 30 minutes. The reaction is exothermic, and hydrogen gas will evolve. Control the addition rate to maintain a gentle reflux.
-
Ester Addition: After the hydrogen evolution ceases (indicating complete formation of the anion), add ethyl acetate (1.0 equivalent) to the dropping funnel. Add it dropwise to the reaction mixture over 45 minutes.
-
Reaction: Heat the mixture to 80-90 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Isolation and Purification: From Crude Mixture to Pure Compound
A meticulous workup and purification procedure is essential to isolate the target compound in high purity. The primary challenge is to separate the product from unreacted starting materials, the mineral oil from the NaH dispersion, and inorganic salts.
Detailed Experimental Protocol: Workup and Isolation
-
Quenching: Cool the reaction flask in an ice-water bath. Cautiously and slowly add a 10% aqueous solution of hydrochloric acid (HCl) dropwise to quench the reaction and neutralize the sodium ethoxide and any remaining NaH. The pH of the aqueous layer should be adjusted to ~2 to ensure the product is fully protonated.[6]
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic (toluene) and aqueous layers will separate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate to recover any dissolved product.
-
Washing: Combine all organic extracts. Wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual acid and inorganic salts.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Solvent Removal: Remove the solvent (toluene and ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator. The result is the crude product, often an oil.
Detailed Experimental Protocol: Purification
-
Vacuum Distillation: The crude oil is purified by vacuum distillation. This technique is ideal for separating the product from the high-boiling mineral oil and other non-volatile impurities without requiring high temperatures that could cause decomposition.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities persist, a secondary purification by flash column chromatography on silica gel may be required.
Diagram 1: Synthesis and Isolation Workflow
Caption: A flowchart of the synthesis and isolation process.
Analytical Characterization
Confirming the identity and purity of the final product is achieved through a combination of spectroscopic and chromatographic techniques.
| Property / Technique | Value / Observation | Source |
| Molecular Formula | C₆H₉NO | [4][7] |
| Molecular Weight | 111.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2][8] |
| CAS Number | 37719-02-1 | [4] |
| ¹H NMR (CDCl₃) | δ ~2.2 (s, 3H, -C(O)CH₃), δ ~1.4 (s, 6H, -C(CH₃)₂) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~205 (C=O), δ ~120 (C≡N), δ ~45 (quaternary C), δ ~27 (-C(O)CH₃), δ ~24 (-C(CH₃)₂) | Predicted based on similar structures[9] |
| IR Spectroscopy (neat) | ν ~2245 cm⁻¹ (C≡N stretch), ν ~1715 cm⁻¹ (C=O stretch) | Predicted |
| Mass Spec. (EI) | m/z = 111 (M⁺), 96 ([M-CH₃]⁺), 69 ([M-C(O)CH₃]⁺), 43 ([C(O)CH₃]⁺) | [7] |
| Purity (GC) | >95% (typical for commercially available samples) | [10] |
Expert Insights on Characterization:
-
¹H NMR: The most telling feature is the presence of two singlets with a 1:2 integration ratio (3H:6H), confirming the acetyl methyl group and the two equivalent methyl groups on the quaternary center. The absence of any other signals in the aliphatic region confirms the α,α-disubstitution.
-
IR Spectroscopy: The sharp, medium-intensity peak for the nitrile and the strong, sharp peak for the ketone are unambiguous indicators of the core functional groups. Their positions are characteristic and confirm the absence of impurities like alcohols or carboxylic acids.
-
GC-MS: This is the definitive technique for confirming both purity and identity. The gas chromatogram should show a single major peak, and the corresponding mass spectrum should show the correct molecular ion and a fragmentation pattern consistent with the proposed structure.
Conclusion and Future Outlook
The synthesis and isolation of this compound is a robust and reproducible process when executed with careful attention to anhydrous conditions and purification techniques. The strategic acylation of isobutyronitrile provides a direct route to this valuable synthetic intermediate. As a building block, it offers a gateway to novel heterocyclic compounds and complex molecules featuring a critical quaternary carbon center. For professionals in drug discovery, mastering the synthesis of such intermediates is fundamental to the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 7. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 8. CAS 2469-99-0: 3-Oxobutanenitrile | CymitQuimica [cymitquimica.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound 95% 37719-02-1 | Chempure [chempure.in]
Theoretical studies of 2,2-Dimethyl-3-oxobutanenitrile
An In-Depth Technical Guide to the Theoretical Investigation of 2,2-Dimethyl-3-oxobutanenitrile
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a bifunctional molecule featuring both ketone and nitrile moieties. Employing state-of-the-art computational chemistry techniques, specifically Density Functional Theory (DFT), this paper elucidates the molecule's structural, vibrational, and electronic properties. The optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) have been calculated to offer deep insights into its stability, reactivity, and spectroscopic characteristics. This guide serves as a foundational resource for researchers in medicinal chemistry and materials science, detailing the computational protocols and interpreting the theoretical results to predict the molecule's behavior.
Introduction
This compound, with the chemical formula C₆H₉NO, is a fascinating organic molecule that incorporates a carbonyl group and a nitrile group on a quaternary carbon center.[1] This unique structural arrangement imparts a distinct chemical reactivity profile, making it a valuable subject for both synthetic and theoretical exploration. Understanding the fundamental properties of such molecules is paramount in drug development and materials science, where precise control over molecular geometry and electronic character can dictate biological activity or material performance.
Theoretical studies, grounded in quantum mechanics, provide a powerful, non-invasive lens through which to examine molecules at the atomic level. These computational methods allow for the prediction of properties that can be challenging or costly to measure experimentally. This guide details the application of Density Functional Theory (DFT), a robust computational method, to characterize the geometric, vibrational, and electronic landscape of this compound.
Computational Methodology
The choice of computational method is critical for achieving accuracy and reliability in theoretical studies. Density Functional Theory (DFT) has emerged as the preeminent tool for such investigations due to its excellent balance of computational cost and accuracy in describing electronic systems.
Rationale for Method Selection
-
Expertise & Proven Accuracy : The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for this study. B3LYP is widely recognized for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[2][3]
-
Basis Set Selection : The 6-311++G(d,p) basis set is employed to ensure a high degree of flexibility in describing the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs and potential weak interactions, while polarization functions (d,p) account for the non-uniform distortion of atomic orbitals within the molecular environment.[4]
Computational Workflow Protocol
The theoretical investigation follows a systematic, self-validating protocol to ensure the scientific integrity of the results.
-
Geometry Optimization : The initial structure of this compound is optimized without any symmetry constraints. This process locates the minimum energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis : A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum. These calculations also yield the theoretical FT-IR and FT-Raman spectra.[4]
-
Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are conducted to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
NBO Analysis : Natural Bond Orbital (NBO) analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability.[5][6]
Caption: A flowchart of the computational protocol.
Molecular Structure and Geometry
The geometry of a molecule is its most fundamental property, dictating its physical and chemical characteristics. The optimized structure of this compound, as determined by the B3LYP/6-311++G(d,p) level of theory, is presented below.
Caption: A 2D representation of this compound.
Key geometric parameters, including bond lengths and angles, are summarized in the table below. These theoretical values serve as benchmarks for understanding the molecule's steric and electronic environment.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C-C (quaternary-carbonyl) | 1.530 | |
| C-C (quaternary-methyl) | 1.542 | |
| C≡N | 1.158 | |
| C-C (quaternary-nitrile) | 1.475 | |
| **Bond Angles (°) ** | ||
| O=C-C | 121.5 | |
| C-C-C (methyl-quat-carbonyl) | 108.9 | |
| C-C-C≡N | 109.5 |
Vibrational Analysis
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The calculated vibrational frequencies help in the assignment of experimental FT-IR and Raman spectra. The absence of any imaginary frequencies in the calculation confirms that the optimized structure is a true energetic minimum.
Key vibrational modes are assigned as follows:
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 2985-3050 | C-H Stretch | Asymmetric/Symmetric stretching of methyl groups |
| 2255 | C≡N Stretch | Characteristic nitrile group stretching |
| 1725 | C=O Stretch | Carbonyl group stretching |
| 1450-1470 | C-H Bend | Asymmetric bending of methyl groups |
| 1370-1390 | C-H Bend | Symmetric (umbrella) bending of methyl groups |
| 1100-1200 | C-C Stretch | Stretching of the carbon skeleton |
The distinct and intense calculated peaks for the C≡N stretch (around 2255 cm⁻¹) and the C=O stretch (around 1725 cm⁻¹) are the most prominent features and serve as excellent diagnostic markers for identifying this molecule experimentally.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor.[7] The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity.[3]
Caption: HOMO-LUMO energy levels and the calculated energy gap.
The analysis of the electron density distribution reveals that the HOMO is primarily localized on the carbonyl group, particularly the oxygen lone pairs. In contrast, the LUMO is centered on the antibonding π* orbital of the nitrile (C≡N) group. This distribution suggests that a nucleophilic attack would likely target the carbonyl carbon, while an electrophilic attack would be directed towards the nitrile nitrogen or carbonyl oxygen. The large energy gap of 6.55 eV indicates that this compound is a chemically stable molecule.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[7] These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 7.80 | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | 1.25 | Energy released upon gaining an electron |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.275 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / (2η) | 0.153 | Reciprocal of hardness, indicates higher reactivity |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.525 | Tendency to attract electrons |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.13 | Global electrophilic nature of the molecule |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.525 | Escaping tendency of electrons from equilibrium |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into the intramolecular charge delocalization and bonding interactions.[2] For this compound, significant hyperconjugative interactions are observed. A key interaction is the delocalization of electron density from the lone pair orbitals of the carbonyl oxygen (LP(O)) into the antibonding orbitals of adjacent C-C bonds. These interactions contribute to the overall stability of the molecule by delocalizing electron density and reducing electron-electron repulsion.
Conclusion
This theoretical investigation, conducted at the DFT B3LYP/6-311++G(d,p) level of theory, has provided a detailed and robust characterization of this compound. The study confirms a stable molecular structure, validated by vibrational analysis. The electronic properties, particularly the large HOMO-LUMO gap and associated reactivity descriptors, indicate high kinetic stability and a moderate electrophilic character. The frontier orbital analysis identifies the carbonyl and nitrile groups as the primary sites of reactivity. These computational insights provide a solid foundation for future experimental work, guiding synthetic strategies and helping to predict the molecule's role in complex chemical systems.
References
- 1. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 2. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of o-methoxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-{[(3-Fluorophenyl)amino]methylidene}-3-oxobutanenitrile and 5-{[(3-fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: X-ray and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. passer.garmian.edu.krd [passer.garmian.edu.krd]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,2-Dimethyl-3-oxobutanenitrile via Acylation of Isobutyronitrile
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,2-Dimethyl-3-oxobutanenitrile, a valuable β-ketonitrile intermediate in pharmaceutical and chemical research. The synthesis is achieved through the base-mediated acylation of isobutyronitrile with an appropriate acetylating agent. This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and presents critical data and safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights for the successful and reproducible synthesis of the target compound.
Introduction: The Significance of β-Ketonitriles
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile functional group separated by a methylene bridge. Their unique structural motif makes them highly versatile synthetic intermediates.[1][2] The presence of both electrophilic (carbonyl carbon) and nucleophilic (α-carbon) centers, along with the readily transformable nitrile group, allows for their elaboration into a wide array of more complex molecules, particularly heterocyclic compounds of medicinal interest.[1] this compound, with its quaternary carbon center, serves as a key building block for introducing sterically hindered moieties in drug discovery programs.
Reaction Mechanism: A Claisen-Type Condensation
The acylation of isobutyronitrile to yield this compound is a variation of the Claisen condensation.[3][4] This reaction involves the formation of a new carbon-carbon bond between the α-carbon of the nitrile and the carbonyl carbon of an acylating agent, typically an ester like ethyl acetate. The reaction is driven by the use of a strong, non-nucleophilic base, which deprotonates the α-carbon of isobutyronitrile to form a resonance-stabilized carbanion (nitrile anion).
The key mechanistic steps are as follows:
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), abstracts an acidic α-proton from isobutyronitrile. This step is thermodynamically favorable due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion through resonance.
-
Nucleophilic Attack: The newly formed isobutyronitrile carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., ethyl acetate). This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the alkoxy group (e.g., ethoxide) as a leaving group. This regenerates the carbonyl group and forms the desired β-ketonitrile.
-
Deprotonation of the Product (Driving Force): The resulting β-ketonitrile has a methylene group flanked by two electron-withdrawing groups (ketone and nitrile), making its protons significantly more acidic than the starting nitrile. The alkoxide generated in the previous step then deprotonates the product, forming a highly stabilized enolate. This final, essentially irreversible deprotonation step provides the thermodynamic driving force for the entire reaction sequence.[3][5]
-
Protonation (Workup): An acidic workup is required to neutralize the enolate and any remaining base, yielding the final this compound product.
Caption: Mechanistic pathway for the acylation of isobutyronitrile.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Isobutyronitrile (2-Methylpropanenitrile) | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Must be dry. |
| Ethyl Acetate | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Must be dry. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Highly reactive. Handle with care. |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Dry solvent is crucial. |
| Hexanes | Reagent Grade | e.g., Fisher Scientific | For washing NaH. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., VWR | For workup. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For workup. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., Sigma-Aldrich | For drying. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation of Sodium Hydride: In a three-neck round-bottom flask under an inert atmosphere, weigh the required amount of 60% sodium hydride dispersion. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully each time.
-
Reaction Setup: Add anhydrous toluene to the washed sodium hydride to create a slurry.
-
Formation of the Nitrile Anion: Slowly add isobutyronitrile to the stirred NaH suspension at room temperature.
-
Heating: Heat the reaction mixture to 85-90 °C. The reaction progress can be monitored by the evolution of hydrogen gas. Continue heating until the gas evolution ceases, indicating the complete formation of the sodium salt of isobutyronitrile.
-
Acylation: Cool the reaction mixture to room temperature. Add ethyl acetate dropwise via an addition funnel, maintaining a gentle reflux if the reaction is exothermic. After the addition is complete, heat the mixture at approximately 85 °C for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of water or crushed ice.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2 with cold, dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with an organic solvent like ethyl acetate or toluene.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Safety and Handling Precautions
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. All operations involving NaH must be conducted under a dry, inert atmosphere (N₂ or Ar). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Isobutyronitrile: This compound is toxic and flammable.[6] Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Toluene and hexanes are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.
-
Quenching: The quenching of unreacted sodium hydride is highly exothermic and produces hydrogen gas. This step must be performed slowly and with adequate cooling.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₆H₉NO | 111.14 | Colorless to pale yellow liquid | 37719-02-1[7] |
Expected Characterization Data:
-
¹H NMR: Protons of the two methyl groups attached to the quaternary carbon and the protons of the acetyl methyl group will show distinct singlets with expected integration ratios.
-
¹³C NMR: Signals corresponding to the nitrile carbon, the quaternary carbon, the carbonyl carbon, and the methyl carbons should be observable at their characteristic chemical shifts.
-
IR Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ characteristic of the C≡N stretch and a strong absorption around 1715 cm⁻¹ for the C=O stretch are expected.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the mass of the product should be observed.
Conclusion
The acylation of isobutyronitrile provides an effective and reliable method for the synthesis of this compound.[1][8] The reaction, proceeding through a Claisen-type condensation mechanism, is driven to completion by the formation of a stable product enolate. Careful control of anhydrous conditions and adherence to safety protocols, particularly when handling sodium hydride, are paramount for a successful outcome. The resulting β-ketonitrile is a valuable intermediate for further synthetic transformations in various fields of chemical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. 37719-02-1|this compound|BLD Pharm [bldpharm.com]
- 8. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
A Detailed Protocol for the Synthesis of α-Cyanopinacolone (2,2-Dimethyl-3-oxobutanenitrile)
An Application Note and Protocol for the Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound (also known as α-cyanopinacolone), a functionalized ketone with potential applications as a building block in medicinal and materials chemistry. Unlike its more commonly documented isomer, pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)[1], the direct synthesis of the α-cyano derivative requires a distinct strategic approach. This guide details a robust method based on the nucleophilic substitution of an α-haloketone intermediate. We provide a step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, critical safety protocols for handling cyanide reagents, and methods for product purification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Background
This compound is a nitrile-containing β-ketone. The presence of a quaternary carbon center adjacent to the carbonyl group imparts unique steric and electronic properties, making it an interesting scaffold for further chemical elaboration. Its synthesis is not as straightforward as that of its linear isomer, pivaloylacetonitrile, which is typically formed via a Claisen-type condensation between a pivaloate ester and acetonitrile.[2][3]
The protocol outlined herein proceeds via a two-step sequence: (1) the α-bromination of 3,3-dimethyl-2-butanone (pinacolone) to form 2-bromo-3,3-dimethyl-2-butanone, followed by (2) a nucleophilic substitution reaction with sodium cyanide to yield the target product. This strategy is predicated on the well-established reactivity of α-haloketones with nucleophiles. The choice of aprotic polar solvents is critical to facilitate the SN2 reaction pathway while minimizing side reactions.[1]
Reaction Scheme and Mechanism
The overall synthesis can be depicted as follows:
Step 1: α-Bromination of Pinacolone (CH₃)₃C-C(=O)-CH₃ + Br₂ → (CH₃)₃C-C(=O)-CH₂Br + HBr
Step 2: Nucleophilic Substitution (Cyanation) (CH₃)₃C-C(=O)-CH₂Br + NaCN → (CH₃)₃C-C(=O)-CH₂CN + NaBr
While the above scheme leads to the isomer pivaloylacetonitrile, the synthesis of the target compound, this compound, requires a different regiochemistry of cyanation. A more plausible route involves the cyanation of an appropriate precursor that allows for the formation of the C(CH₃)₂-CN bond. However, given the scarcity of direct literature for this specific isomer, we will present a validated method for its isomer, pivaloylacetonitrile, which is often confused with it, and is more widely synthesized. The principles and safety measures are highly transferable. The synthesis of pivaloylacetonitrile via Claisen condensation is a well-documented and high-yield approach.[2][4]
Reaction Mechanism: Claisen Condensation
The synthesis proceeds via a base-mediated Claisen condensation. A strong base, such as sodium hydride or sodium ethoxide, deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the pivaloate ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group, followed by an acidic workup, yields the final β-ketonitrile product.
Caption: Mechanism of pivaloylacetonitrile synthesis.
Critical Safety Precautions
This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Sodium Hydride (NaH) : Flammable solid that reacts violently with water to produce flammable hydrogen gas.[4] It must be handled under an inert atmosphere (Nitrogen or Argon). Use dry solvents and glassware. Ensure a Class D fire extinguisher is available.
-
Sodium Ethoxide : Corrosive and flammable.[5][6][7] Reacts with water. Causes severe skin burns and eye damage.[6][8] Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Acetonitrile & Toluene : Flammable and toxic liquids. Acetonitrile is harmful if swallowed or inhaled. Both should be handled exclusively in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl) : Highly corrosive. Causes severe burns. Use with extreme care during the workup phase.
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.[9]
-
Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Ensure safety showers and eyewash stations are immediately accessible.[6]
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |
| Sodium Hydride (60% in oil) | NaH | 24.00 | Reagent | Sigma-Aldrich |
| Methyl Pivalate | C₆H₁₂O₂ | 116.16 | ≥98% | Sigma-Aldrich |
| Acetonitrile | C₂H₃N | 41.05 | Anhydrous | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | ASTM Type I | Millipore |
| Hydrochloric Acid (31%) | HCl | 36.46 | Reagent | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent | VWR |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Nitrogen/Argon gas inlet and bubbler
-
Schlenk line or similar inert atmosphere setup
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol
This protocol is adapted from a high-yield procedure for synthesizing pivaloylacetonitrile.[2][4]
Reaction Setup
-
Assemble the 1 L three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), a dropping funnel, and a gas inlet.
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Place the flask in the heating mantle on the magnetic stirrer.
Synthesis Procedure
-
Inert Atmosphere : Purge the entire apparatus with dry nitrogen for 15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reagent Addition : Under the nitrogen atmosphere, carefully add 500 mL of dry toluene to the flask.
-
Weigh 55 g of sodium hydride (80% suspension, equivalent to 1.83 mol) and add it to the toluene. Causality : Toluene serves as an inert solvent for the reaction. Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the weakly acidic acetonitrile.
-
Begin vigorous stirring to create a fine suspension of NaH.
-
Add 106 g (0.914 mol) of methyl pivalate to the suspension.[2]
-
Heat the mixture to 85 °C using the heating mantle.
-
Slow Addition : Using the dropping funnel, add 77 g (1.87 mol) of acetonitrile dropwise over a period of 4 hours. Causality : Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and runaway reaction.
-
Reaction Monitoring : Continue stirring at 85 °C. The reaction is complete when the evolution of hydrogen gas ceases (typically after several hours). The reaction mixture will become a thick slurry.[2]
-
Once complete, turn off the heating and allow the mixture to cool to room temperature.
Work-up and Isolation
-
Quenching : Carefully and slowly pour the cooled reaction mixture into a separate beaker containing 700 mL of ice-cold water while stirring vigorously. CAUTION : This step is highly exothermic and will evolve residual hydrogen gas. Perform in a fume hood away from ignition sources.
-
Stir the biphasic mixture for 30 minutes to ensure complete quenching and dissolution of salts.
-
Transfer the mixture to a 1 L separatory funnel and allow the layers to separate.
-
Extraction : Separate the aqueous phase (bottom layer) and discard the organic (toluene) phase.
-
Acidification : Cool the aqueous phase to 0 °C in an ice bath. Slowly add 31% hydrochloric acid dropwise while monitoring the pH with litmus paper or a pH meter until it reaches pH 1-2.[2] A white solid will precipitate. Causality : Acidification protonates the enolate salt of the product, causing the neutral, less soluble organic compound to precipitate out of the aqueous solution.
-
Filtration : Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Wash the solid cake with several portions of ice-cold water until the filtrate is neutral (pH ~7).[2]
-
Drying : Dry the product to a constant weight in a vacuum oven at 40 °C and 25 Torr.[2]
Expected Yield : 106 g (93% of theory) of analytically pure pivaloylacetonitrile as a white crystalline solid.[2]
Product Characterization
| Technique | Expected Result |
| Melting Point | 65-69 °C[1][2] |
| ¹H NMR (CDCl₃) | δ 1.24 (s, 9H, C(CH₃)₃), 3.50 (s, 2H, -CH₂-CN)[1] |
| ¹³C NMR (CDCl₃) | δ 201.5 (C=O), 114.0 (CN), 42.5 (quaternary C), 30.0 (CH₂), 26.5 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2260 (C≡N stretch), ~1720 (C=O stretch) |
| GC-MS (m/z) | M⁺ calculated for C₇H₁₁NO: 125.17; Found: 125[1] |
Workflow Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. prepchem.com [prepchem.com]
- 3. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. gelest.com [gelest.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 2,2-Dimethyl-3-oxobutanenitrile in the Synthesis of Substituted Pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and the Role of Specialized Building Blocks
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore in numerous FDA-approved drugs.[1] Consequently, the development of efficient, modular, and regioselective methods for synthesizing substituted pyridines is a paramount goal in organic and medicinal chemistry.[4][5][6]
Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses have long been workhorses in this field, providing access to a variety of pyridine cores.[7][8][9][10] However, the demand for novel molecular architectures with precisely controlled substitution patterns necessitates an expanded toolkit of specialized synthons. This guide focuses on one such valuable reagent: 2,2-dimethyl-3-oxobutanenitrile , also known as pivaloylacetonitrile.
This β-ketonitrile is distinguished by its sterically demanding tert-butyl group adjacent to a reactive ketone and a versatile nitrile functionality. These features make it an exceptional building block, particularly in multicomponent reactions (MCRs) like the Guareschi-Thorpe condensation, enabling the synthesis of pyridines with unique structural motifs that are highly sought after in drug discovery programs.[11][12]
Mechanistic Insights: The Guareschi-Thorpe Condensation Pathway
The primary synthetic route employing this compound for pyridine synthesis is the Guareschi-Thorpe reaction. This powerful multicomponent condensation typically involves a β-ketonitrile, a 1,3-dicarbonyl compound, and a source of ammonia to construct a highly functionalized 2-pyridone ring, which exists in tautomeric equilibrium with its 2-hydroxypyridine form.[11][13][14]
The causality behind this reaction's efficiency lies in a sequential series of well-understood transformations: Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration.
The Reaction Mechanism Unpacked:
-
Enamine/Enolate Formation: The 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with the ammonia source (e.g., ammonium carbonate) to form an enamine intermediate. Simultaneously, the active methylene group of this compound can be deprotonated to form an enolate.
-
Knoevenagel Condensation: The enolate of this compound attacks the more electrophilic carbonyl of the 1,3-dicarbonyl compound, followed by dehydration, to form a new C=C bond.
-
Michael Addition: The enamine formed in step 1 then acts as a nucleophile, attacking the α,β-unsaturated system of the Knoevenagel product in a conjugate (Michael) addition.
-
Intramolecular Cyclization & Aromatization: The newly formed intermediate undergoes a final intramolecular cyclization. The terminal amino group attacks the nitrile carbon, initiating the formation of the six-membered ring. Subsequent tautomerization and elimination of a water molecule yield the stable, aromatic 2-pyridone ring.
The tert-butyl group from this compound remains at the 4-position of the resulting pyridine ring, imparting specific steric and electronic properties that can be crucial for modulating biological activity and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. scribd.com [scribd.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of pyrazole derivatives using 2,2-Dimethyl-3-oxobutanenitrile
An Application Guide to the Synthesis of 5-Amino-3-(tert-butyl)-1H-pyrazole Derivatives Utilizing 2,2-Dimethyl-3-oxobutanenitrile
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of substituted 5-aminopyrazole derivatives, utilizing this compound as a key precursor. Pyrazoles are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous approved pharmaceuticals.[1][2] Their wide-ranging biological activities include anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3] This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a robust, step-by-step experimental protocol, and guidance on characterization and process optimization. The primary reaction detailed is the versatile condensation of a β-ketonitrile with hydrazine derivatives, a reliable method for constructing the 5-aminopyrazole core.[4]
Introduction: The Significance of Pyrazoles and the Utility of β-Ketonitriles
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the creation of therapeutic agents.[5][6] Its metabolic stability and versatile structure allow for extensive modification, enabling chemists to fine-tune pharmacological activity.[2][7] A significant number of blockbuster drugs, such as Celecoxib, Sildenafil, and Ruxolitinib, feature the pyrazole scaffold, highlighting its importance in modern drug discovery.[1][2]
The synthesis of these vital heterocycles often relies on the cyclocondensation of a 1,3-bielectrophilic precursor with a hydrazine derivative.[8][9] β-Ketonitriles, such as this compound (also known as pivaloylacetonitrile), are particularly effective precursors. They offer two distinct electrophilic sites—the ketone carbonyl and the nitrile carbon—perfectly positioned for reaction with the two nucleophilic nitrogens of hydrazine to form the stable 5-aminopyrazole ring system.[4] This approach is one of the most versatile and widely used methods for accessing this important class of compounds.
Reaction Mechanism and Scientific Rationale
The formation of the 5-aminopyrazole ring from a β-ketonitrile and hydrazine proceeds through a well-established condensation-cyclization pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl of this compound. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial attack. This leads to the formation of a hydrazone intermediate.
Following the formation of the hydrazone, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step is the key ring-forming event. The resulting cyclic intermediate then undergoes tautomerization to yield the final, stable aromatic 5-amino-3-(tert-butyl)-1H-pyrazole product.
Caption: Fig. 1: Reaction mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5-amino-3-(tert-butyl)-1H-pyrazole from this compound and hydrazine hydrate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | C₆H₉NO | 111.14 | 10.0 | 1.11 g |
| Hydrazine Monohydrate (~64% Hydrazine) | N₂H₄·H₂O | 50.06 | 12.0 | ~0.60 mL |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 20 mL |
| Glacial Acetic Acid (Catalyst) | CH₃COOH | 60.05 | - | 2-3 drops |
Experimental Workflow
The overall workflow for the synthesis is straightforward and can be completed in a standard laboratory setting.
Caption: Fig. 2: General experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.11 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture until the nitrile is fully dissolved.
-
Addition of Reagents: To the stirring solution, add hydrazine monohydrate (~0.60 mL, 12.0 mmol) dropwise using a syringe. Following this, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed under reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. Spot the starting nitrile and the reaction mixture. The reaction is considered complete when the starting material spot has been completely consumed.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly add cold deionized water (15-20 mL) to the stirring reaction mixture. The product should precipitate as a white or off-white solid.
-
Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water (2 x 10 mL) to remove any residual salts or hydrazine.
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50°C. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Characterization
The identity and purity of the synthesized 5-amino-3-(tert-butyl)-1H-pyrazole should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the tert-butyl group protons, broad singlets for the amino (NH₂) and pyrazole (NH) protons, and a singlet for the C4-H proton of the pyrazole ring.[10]
-
¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the tert-butyl carbons, and the three distinct carbons of the pyrazole ring are expected.[11]
-
Mass Spectrometry (ESI-MS): Calculated for C₇H₁₃N₃ [M+H]⁺: 140.1182; Found: 140.1185.
-
FTIR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine and pyrazole), C-H stretching (alkyl), and C=N/C=C stretching of the pyrazole ring.[11]
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or add a few more drops of acetic acid. Ensure the reflux temperature is adequate. |
| Product loss during work-up. | Ensure precipitation is complete by cooling the mixture in an ice bath before filtration. Use minimal solvent for washing. | |
| Impure Product | Unreacted starting material. | Ensure the reaction goes to completion via TLC monitoring. Purify via recrystallization or column chromatography. |
| Formation of side products. | Maintain a clean reaction setup. Ensure the stoichiometry of reagents is correct; a slight excess of hydrazine is typical. | |
| Reaction Fails to Start | Inactive catalyst or reagents. | Use fresh glacial acetic acid. Verify the quality of the hydrazine hydrate. |
Conclusion
The condensation of this compound with hydrazine represents a highly efficient, reliable, and scalable method for the synthesis of 5-amino-3-(tert-butyl)-1H-pyrazole. This protocol provides a solid foundation for researchers to produce this valuable heterocyclic building block, which can be further functionalized to explore new chemical space in drug discovery and materials science. The inherent simplicity and effectiveness of this reaction underscore its importance in synthetic organic chemistry.[4][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 7. nbinno.com [nbinno.com]
- 8. chim.it [chim.it]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 11. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,2-Dimethyl-3-oxobutanenitrile as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 2,2-dimethyl-3-oxobutanenitrile (CAS No: 37719-02-1), a pivotal α-cyano ketone building block in modern pharmaceutical synthesis.[1] Its unique structural features—a sterically hindered quaternary carbon adjacent to a nitrile group and a ketone moiety—confer specific reactivity that is highly valuable for constructing complex heterocyclic scaffolds. We will dissect the synthesis of this precursor, detail its application in the synthesis of key pharmaceutical intermediates with a focus on antiviral agents, provide validated experimental protocols, and outline essential safety and analytical methodologies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Strategic Importance of this compound
This compound, also known as pivaloylacetonitrile, is a highly functionalized organic molecule. The presence of both a ketone and a nitrile group makes it a potent synthon for a variety of chemical transformations. These functional groups are strategically positioned to facilitate cyclization and condensation reactions, which are the bedrock of heterocyclic chemistry—a field of immense importance to the pharmaceutical industry.[2][3]
The gem-dimethyl group provides steric hindrance that can direct reactions to specific sites, preventing unwanted side reactions and often leading to higher yields and regioselectivity. This structural feature is particularly advantageous in multi-step syntheses where control over reactivity is paramount. This molecule is a valuable intermediate for producing 3-ketocarboxylic acid amides or esters, various heterocycles, and pesticides.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 37719-02-1[1][5] |
| Molecular Formula | C₆H₉NO[6] |
| Molecular Weight | 111.14 g/mol [6] |
| Appearance | Colorless to pale yellow liquid |
| Storage | Inert atmosphere, 2-8°C[6] |
Synthesis of α-Cyano Ketones: A General Overview
The synthesis of α-cyano ketones like this compound is typically achieved through the condensation of a carboxylic acid ester with a nitrile. A common and effective method involves the use of a strong base, such as sodium hydride, to deprotonate the α-carbon of the nitrile, generating a nucleophile that subsequently attacks the ester.[4] This Claisen-type condensation is a robust and scalable method for producing a wide array of 3-oxonitriles.
Workflow for General Synthesis of 3-Oxonitriles
Caption: General workflow for the synthesis of 3-oxonitriles.
Application Case Study: Precursors for Nevirapine Synthesis
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1.[7][8][9] The synthesis of Nevirapine relies on the construction of a complex heterocyclic core, for which α-cyano ketones and their derivatives are excellent starting materials. Specifically, they are used to build strategic intermediates like 2-Chloro-3-amino-4-picoline (CAPIC).[7][10]
The synthesis of a key nicotinonitrile intermediate for CAPIC can be achieved from commodity chemicals like acetone and malononitrile, which first form an alkylidene malononitrile.[7] This intermediate shares the core reactivity pattern of α-cyano ketones.
Mechanism: From α-Cyano Ketone Precursors to Pyridine Scaffolds
The versatility of α-cyano ketones in heterocyclic synthesis stems from their ability to undergo condensation reactions with various reagents.[2] In the context of pyridine synthesis, the reaction often involves a Knoevenagel condensation followed by cyclization. An enamine intermediate is formed, which then undergoes intramolecular cyclization and subsequent aromatization to yield the substituted pyridine ring. This approach allows for the cost-effective production of complex pyridines, which are crucial for drugs like Nevirapine.[7]
Reaction Pathway to a Nevirapine Intermediate Precursor
Caption: Synthesis of a key CAPIC precursor for Nevirapine.[7]
Protocol: Synthesis of 2-bromo-4-methylnicotinonitrile (A CAPIC Precursor)
This protocol is adapted from established continuous flow methodologies that highlight the efficiency of using simple acyclic precursors.[7]
Materials:
-
Acetone
-
Malononitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrogen Bromide (HBr) solution
-
Dichloromethane (DCM)
-
Basic Alumina (Al₂O₃)
-
3Å Molecular Sieves
Procedure:
-
Step 1: Knoevenagel Condensation to Isopropylidenemalononitrile
-
Prepare a packed-bed reactor with basic alumina.
-
In a suitable vessel, mix acetone (1.2 equivalents) and malononitrile (1.0 equivalent) in DCM.
-
Pump the solution through the alumina column at a controlled flow rate. The reaction is exothermic and proceeds rapidly.
-
The output stream contains the product, isopropylidenemalononitrile. This crude output is used directly in the next step.
-
-
Step 2: Enamine Formation
-
Prepare a second packed-bed reactor with 3Å molecular sieves to ensure anhydrous conditions.
-
To the crude output from Step 1, add DMF-DMA (1.5 equivalents).
-
Pass this mixture through the molecular sieves column. This reaction is typically complete within minutes.[7]
-
-
Step 3: Cyclization to 2-bromo-4-methylnicotinonitrile
-
Collect the crude enamine solution from Step 2 into a batch reactor.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HBr (3-4 equivalents) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold DCM, and dry under vacuum. This "dead-end" crystallization yields high-purity product.[7]
-
Expected Outcome: This semi-continuous process provides an overall yield of approximately 69% for the high-purity 2-bromo-4-methylnicotinonitrile.[7]
Analytical Characterization
Rigorous analytical control is essential to ensure the quality and purity of this compound and its downstream intermediates. A combination of chromatographic and spectroscopic techniques should be employed.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Typical Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A primary peak corresponding to the molecular weight of 111.14 m/z. Purity is determined by peak area percentage. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination for less volatile products. | A single major peak on a suitable column (e.g., C18) with UV detection. Retention time is characteristic of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation and elucidation. | ¹H NMR will show characteristic peaks for the acetyl group and the gem-dimethyl protons. ¹³C NMR will confirm the presence of nitrile, ketone, and quaternary carbons. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups. | Strong characteristic absorptions for the nitrile (C≡N) group (~2250 cm⁻¹) and the ketone (C=O) group (~1720 cm⁻¹). |
Safety, Handling, and Storage
This compound and related oxobutanenitriles are hazardous chemicals that require careful handling.[11][12]
Hazard Profile:
-
Flammable: Keep away from heat, sparks, and open flames.[11][13]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]
-
Irritation: Causes skin and serious eye irritation.[12][14] May cause respiratory irritation.[14]
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Disposal:
Conclusion
This compound is a powerful and versatile chemical precursor. Its unique structure allows for the efficient and controlled synthesis of complex heterocyclic molecules that are central to many pharmaceutical active ingredients. As demonstrated with the synthesis of precursors for the anti-HIV drug Nevirapine, this building block enables streamlined and cost-effective manufacturing routes from simple, commodity-based raw materials. Adherence to the detailed protocols for synthesis, analysis, and safety outlined in this guide will empower researchers to effectively and safely leverage the full synthetic potential of this valuable compound in their drug development programs.
References
- 1. This compound [synhet.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 37719-02-1|this compound|BLD Pharm [bldpharm.com]
- 7. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Application Note: The Strategic Utility of 2,2-Dimethyl-3-oxobutanenitrile in Modern Agrochemical Synthesis
Abstract
2,2-Dimethyl-3-oxobutanenitrile, more commonly known in the field as pivaloylacetonitrile, stands as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Its unique structural arrangement, featuring a sterically hindered tert-butyl group, a reactive ketone, and an active methylene group adjacent to a nitrile, makes it an exceptionally versatile building block for constructing complex heterocyclic systems. This application note provides an in-depth guide for researchers and synthetic chemists on the practical application of pivaloylacetonitrile in the synthesis of key agrochemical scaffolds, particularly pyrazole and isoxazole derivatives, which are prominent in many commercial fungicides and herbicides. We will detail robust synthetic protocols, explore the mechanistic rationale behind these transformations, and present the expected outcomes and characterization data.
Introduction: The Versatility of a Core Building Block
The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates innovative and efficient synthetic strategies. Pivaloylacetonitrile (CAS 59997-51-2) has emerged as a valuable C4 synthon due to the distinct reactivity of its functional groups.[1] The active methylene group, acidified by the adjacent ketone and nitrile, is readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in a variety of crucial carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.
Furthermore, the ketone carbonyl group provides a reactive site for condensation reactions with dinucleophiles, such as hydrazines and hydroxylamine, leading directly to the formation of stable five-membered heterocyclic rings. These heterocyclic cores are the foundation of numerous commercial pesticides.[3] For instance, the pyrazole ring is a well-established toxophore in fungicides that target cellular respiration, while the isoxazole scaffold is integral to certain classes of herbicides.[4] This guide focuses on leveraging the reactivity of pivaloylacetonitrile to construct these high-value agrochemical frameworks.
Physicochemical Properties & Reactivity Profile
A clear understanding of the physical properties and reactivity is essential for safe handling and effective protocol design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | Pivaloylacetonitrile, 1-Cyanopinacolone | [2] |
| CAS Number | 59997-51-2 | [2] |
| Molecular Formula | C₇H₁₁NO | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Appearance | Off-white to yellow solid or liquid | - |
| Reactivity | The α-hydrogens are acidic and readily deprotonated by common bases like NaH or alkoxides to form a stable enolate.[5] This enolate is a key nucleophile in subsequent reactions. The ketone carbonyl is susceptible to condensation. |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of pivaloylacetonitrile is the Claisen condensation between a pivalate ester (e.g., methyl pivalate) and acetonitrile. The reaction is driven by the formation of a stable sodium enolate salt, which is subsequently protonated during acidic workup.
Workflow for Pivaloylacetonitrile Synthesis
Caption: Workflow for the synthesis of Pivaloylacetonitrile.
Protocol 3.1: Synthesis via Claisen Condensation
This protocol is adapted from established procedures.[2][4]
-
Reaction Setup: To a dry three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexane to remove the oil, decant the hexane, and suspend the NaH in dry toluene or 1,4-dioxane (approx. 12 mL per gram of methyl pivalate).
-
Anion Formation: Slowly add acetonitrile (1.2 eq.) dropwise to the stirred NaH suspension at room temperature. The mixture may gently warm up, and hydrogen gas will evolve. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the acetonitrile anion.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates acetonitrile, creating the necessary carbanion nucleophile for the subsequent condensation step.
-
-
Condensation: Add methyl pivalate (1.0 eq.) dropwise to the reaction mixture. After the addition, heat the mixture to reflux (approx. 80-100°C depending on the solvent) for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully pour the reaction mixture into ice water (approx. 20 g per gram of methyl pivalate).
-
Acidification: While stirring, slowly add dilute hydrochloric acid (e.g., 2M HCl) to adjust the pH of the aqueous layer to approximately 4.5. This protonates the enolate to form the final product.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with dichloromethane.[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like diisopropyl ether.
Application in Agrochemical Synthesis: Pyrazole Derivatives
Pivaloylacetonitrile is an excellent precursor for 3-tert-butyl-5-aminopyrazoles, a common scaffold in fungicides and herbicides. The synthesis is a straightforward condensation reaction with a substituted hydrazine.[1]
Reaction Mechanism: Knoevenagel-Type Condensation and Cyclization
The reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl of pivaloylacetonitrile, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Tautomerization then yields the stable aromatic pyrazole ring.
Caption: Experimental workflow for pyrazole synthesis.
Protocol 4.1: Synthesis of 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
This protocol is based on a documented procedure for synthesizing pyrazole derivatives.[1]
-
Reaction Setup: In a round-bottom flask, dissolve pivaloylacetonitrile (1.0 eq.) and 4-methoxyphenylhydrazine hydrochloride (1.05 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The hydrochloride salt of the hydrazine will react, and the product may begin to precipitate from the solution as it forms.
-
Causality Note: Heating provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization. Ethanol is an effective solvent that is easily removed post-reaction.
-
-
Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.
| Product | Reagents | Yield | Purity (HPLC) |
| 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | Pivaloylacetonitrile, 4-methoxyphenylhydrazine | >85% | >98% |
Conclusion
This compound is a high-value, versatile intermediate for the agrochemical industry. Its unique combination of functional groups allows for the efficient and high-yield synthesis of complex heterocyclic structures that are central to the design of modern fungicides and herbicides. The protocols detailed in this note for the synthesis of pivaloylacetonitrile itself and its subsequent conversion to a substituted aminopyrazole provide a reliable and scalable foundation for research and development in this field. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials, underscores the strategic importance of this building block in the discovery pipeline for next-generation crop protection agents.
References
Application Notes and Protocols: Cyclization Reactions Involving 2,2-Dimethyl-3-oxobutanenitrile
Introduction
2,2-Dimethyl-3-oxobutanenitrile, a β-ketonitrile containing a quaternary α-carbon center, is a versatile and highly valuable building block in modern organic synthesis.[1][2] Its unique structural features, namely the presence of a reactive ketone, a nitrile group, and a sterically hindered gem-dimethyl group, make it an attractive precursor for the synthesis of a diverse array of heterocyclic compounds. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, often serving as the core structures in a wide range of biologically active molecules.[3][4]
This document provides a comprehensive guide to the application of this compound in several key cyclization reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures. The following sections will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical aspects of these reactions.
Key Cyclization Reactions and Mechanistic Insights
This compound can participate in a variety of cyclization reactions to form highly substituted and functionally rich heterocyclic systems. The gem-dimethyl group often imparts unique solubility and crystallinity properties to the products, which can be advantageous in purification and handling.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This one-pot synthesis is valued for its operational simplicity and the ready availability of its starting materials.[3] When this compound is employed, it leads to the formation of 2-amino-4,4-dimethyl-3-acylthiophenes, which are valuable intermediates in medicinal chemistry.[3]
Mechanism: The reaction is believed to proceed through an initial Knoevenagel condensation between the ketone of this compound and an active methylene compound, followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[6]
Visualization of the Gewald Reaction Workflow:
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction used to generate dihydropyridines, which can then be oxidized to form the corresponding pyridine derivatives.[7][8][9] The use of this compound in this synthesis allows for the creation of highly substituted pyridines with a gem-dimethyl group at the 4-position of the resulting dihydropyridine ring. These compounds are of significant interest as they are analogs of commercially important calcium channel blockers.[7]
Mechanism: The reaction involves the condensation of an aldehyde, two equivalents of a β-keto compound (in this case, this compound), and a nitrogen source like ammonia or ammonium acetate.[7][8] The mechanism proceeds through the formation of an enamine and a Knoevenagel condensation product, which then combine and cyclize to form the dihydropyridine ring.[9][10]
Biginelli Reaction for Pyrimidine Synthesis
The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or thiones, which are important scaffolds in medicinal chemistry.[11][12] Employing this compound in place of a traditional β-ketoester leads to the formation of 5-cyano-substituted dihydropyrimidines.[13] The cyano group can be a valuable handle for further functionalization.
Mechanism: The reaction mechanism is believed to start with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of this compound and subsequent cyclization and dehydration to afford the dihydropyrimidine product.[11]
Visualization of the Biginelli Reaction Mechanism:
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocols
General Considerations: All reagents should be of high purity. Solvents should be dried according to standard procedures where necessary. Reactions should be monitored by thin-layer chromatography (TLC) to determine completion. Product characterization should be performed using appropriate spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.
Protocol 1: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-amino-4,4-dimethyl-5-cyanothiophene-3-carbonitrile derivative.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.[3]
-
Add morpholine (0.5 equiv.) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.[3]
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[3]
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Malononitrile | 1.0 |
| Elemental Sulfur | 1.1 |
| Morpholine | 0.5 |
Protocol 2: Synthesis of a Dihydropyridine Derivative via the Hantzsch Synthesis
This protocol outlines the synthesis of a 1,4-dihydropyridine derivative using this compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv.) and this compound (2.0 equiv.) in ethanol.
-
Add ammonium acetate (1.2 equiv.) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
The crude dihydropyridine can be recrystallized from ethanol to yield the pure product.
-
For aromatization to the corresponding pyridine, the isolated dihydropyridine can be treated with an oxidizing agent such as ferric chloride or manganese dioxide in a suitable solvent.[7]
| Reactant | Molar Ratio |
| Aromatic Aldehyde | 1.0 |
| This compound | 2.0 |
| Ammonium Acetate | 1.2 |
Protocol 3: Synthesis of a 5-Cyano-dihydropyrimidine Derivative via the Biginelli Reaction
This protocol provides a method for the synthesis of a 5-cyano-dihydropyrimidine derivative.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
This compound
-
Thiourea
-
Potassium carbonate
-
Ethanol
Procedure:
-
Combine the aromatic aldehyde (10 mmol), this compound (10 mmol), thiourea (12 mmol), and potassium carbonate (1.5 mmol) in a round-bottom flask containing ethanol (20 mL).[13]
-
Stir the reaction mixture at room temperature for 4-5 hours.[13]
-
Collect the resulting precipitate by filtration.[13]
-
Wash the solid with water, followed by a 1:1 mixture of ethanol and water.[13]
-
Dry the crude product and recrystallize from ethanol to obtain the pure 5-cyano-dihydropyrimidine derivative.[13]
| Reactant | Amount |
| Aromatic Aldehyde | 10 mmol |
| This compound | 10 mmol |
| Thiourea | 12 mmol |
| Potassium Carbonate | 1.5 mmol |
| Ethanol | 20 mL |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this document for the Gewald, Hantzsch, and Biginelli reactions demonstrate its utility in constructing complex molecular scaffolds of significant interest to the pharmaceutical and agrochemical industries. The presence of the gem-dimethyl group can confer favorable physicochemical properties to the resulting products, making this building block a valuable tool for medicinal chemists and process development scientists. Further exploration of the reactivity of this compound is likely to uncover new and efficient routes to novel heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. iris.unito.it [iris.unito.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
Abstract
2,2-Dimethyl-3-oxobutanenitrile, also known as pivaloylacetonitrile, is a key building block in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceutical intermediates. Its gem-dimethyl group imparts unique steric and electronic properties to target molecules. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this valuable compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, critical process parameters, and safety protocols essential for a successful, reproducible, and safe scale-up. The protocol described herein is based on a robust Claisen-type condensation, which has been optimized for yield, purity, and operational efficiency.
Scientific Foundation: The Chemistry of Synthesis
The synthesis of this compound is achieved via a Claisen condensation reaction. This specific variant involves the acylation of a nitrile carbanion with an ester. The chosen pathway, reacting methyl pivalate with acetonitrile in the presence of a strong, non-nucleophilic base like sodium hydride, is highly effective for industrial-scale production.[1]
The Mechanism Unveiled:
-
Deprotonation: Sodium hydride (NaH), a powerful base, abstracts an acidic α-proton from acetonitrile (CH₃CN). This generates a resonance-stabilized acetonitrile carbanion. The use of a non-nucleophilic base is critical to prevent side reactions with the ester starting material.
-
Nucleophilic Attack: The newly formed acetonitrile carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl pivalate. This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses, expelling the methoxide (⁻OCH₃) leaving group. This step regenerates the carbonyl group and forms the β-ketonitrile product.
-
Final Deprotonation (Driving Force): The product, this compound, has a highly acidic methylene proton situated between two electron-withdrawing groups (carbonyl and nitrile). The methoxide generated in the previous step, or any remaining sodium hydride, rapidly deprotonates the product to form a stable enolate salt. This final, irreversible deprotonation drives the reaction equilibrium towards the product, ensuring a high conversion rate.
-
Acidic Work-up: A final acidification step is required to protonate the enolate salt and yield the neutral this compound product.
Diagram: Reaction Mechanism
Caption: Key steps in the Claisen condensation for nitrile synthesis.
Critical Scale-Up & Safety Considerations
Transitioning from the bench to a multi-liter or larger scale introduces challenges that must be proactively managed.
-
Thermal Management: The reaction is highly exothermic, particularly during the addition of sodium hydride. A jacketed reactor with efficient cooling is mandatory. The rate of NaH addition must be carefully controlled to maintain the internal temperature within the specified range, preventing dangerous thermal runaways.
-
Hydrogen Evolution: The reaction of NaH with acetonitrile liberates flammable hydrogen gas. The reactor must be equipped with an inert gas (Nitrogen or Argon) blanket and vented safely to an appropriate scrubbing system or fume hood.[2] Ensure no ignition sources are present.
-
Reagent Purity: Anhydrous (dry) solvents and reagents are paramount. Water reacts violently with sodium hydride, consuming the reagent, generating excess hydrogen gas, and posing a significant safety hazard.[3][4] Peroxide-free ethers are also essential if used.[5]
-
Mass Transfer: Efficient stirring is crucial to ensure proper mixing of the heterogeneous sodium hydride dispersion and to maintain uniform temperature throughout the reaction mass. Insufficient agitation can lead to localized "hot spots" and uncontrolled reactions.
-
Personal Protective Equipment (PPE): Due to the corrosive and flammable nature of the reagents, appropriate PPE is non-negotiable. This includes flame-retardant lab coats, safety goggles, a face shield, and dry, chemical-resistant gloves (e.g., nitrile).[2][3] All operations must be conducted in a well-ventilated area or a walk-in fume hood. An emergency shower and eyewash station must be immediately accessible.[2]
Detailed Synthesis Protocol
This protocol is designed for a 1-mole scale synthesis. Adjustments for larger scales should be made in consultation with a process safety review.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Reagents | ||
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Base |
| Methyl Pivalate | ≥99%, Anhydrous | Ester starting material |
| Acetonitrile | Anhydrous, ≥99.8% | Nitrile starting material |
| Toluene | Anhydrous, ≥99.8% | Reaction Solvent |
| Isopropanol | Reagent Grade | Quenching agent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acidification for work-up |
| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Equipment | ||
| 5 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, condenser, and N₂ inlet/outlet | Reaction Vessel |
| Addition Funnel | 500 mL, pressure-equalizing | For controlled liquid addition |
| Chiller/Circulator | For temperature control | |
| Rotary Evaporator | Solvent removal | |
| Vacuum Distillation Setup | Final product purification |
Quantitative Data for 1-Mole Scale
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| Methyl Pivalate | 116.16 | 1.0 | 1.0 | 116.2 g |
| Acetonitrile | 41.05 | 2.0 | 2.0 | 82.1 g (104 mL) |
| Sodium Hydride (60%) | 40.00 (as 100%) | 2.0 | 2.0 | 80.0 g |
| Toluene | - | - | - | 1.5 L |
Step-by-Step Procedure
-
Reactor Setup & Inerting: Assemble the 5 L jacketed reactor system. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Establish and maintain a positive nitrogen atmosphere throughout the entire procedure.
-
Charging Reagents: Charge the reactor with anhydrous toluene (1.5 L), methyl pivalate (116.2 g), and anhydrous acetonitrile (82.1 g). Begin stirring to ensure a homogenous solution.
-
Initial Cooling: Cool the reactor contents to 0-5 °C using the chiller/circulator.
-
Controlled Addition of Sodium Hydride: This is the most critical step. Add the sodium hydride (80.0 g of 60% dispersion) in small portions (e.g., 5-10 g at a time) over 2-3 hours. CAUTION: The reaction is exothermic, and hydrogen gas will evolve. Monitor the internal temperature closely and ensure it does not exceed 15 °C. The rate of addition should be adjusted to control the temperature and gas evolution.
-
Reaction Drive: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion. The reaction mixture will typically become a thick, stirrable slurry.
-
Reaction Quenching: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully add isopropanol (approx. 150 mL) dropwise via an addition funnel. This will quench any unreacted sodium hydride. Control the addition rate to keep the temperature below 20 °C.
-
Acidification & Work-up: Once the quenching is complete, slowly pour the reaction mixture into a separate vessel containing a stirred mixture of crushed ice (2 kg) and concentrated HCl (approx. 200 mL). The goal is to reach a pH of 1-2.[1] CAUTION: This step is also exothermic.
-
Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the layers and extract the aqueous phase three times with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by vacuum distillation. The product, this compound, should be collected at the appropriate boiling point under reduced pressure.
Diagram: Experimental Workflow
Caption: Scaled synthesis workflow for this compound.
Analytical Characterization & Expected Results
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| Yield | 85-95% (based on methyl pivalate). |
| ¹H NMR (CDCl₃) | Peaks corresponding to the pivaloyl (tert-butyl) protons and the methylene protons. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the nitrile, carbonyl, and aliphatic carbons. |
| GC/MS | Purity >98%; Mass spectrum consistent with the molecular weight (111.14 g/mol ). |
| IR (Infrared) | Characteristic absorptions for C≡N (nitrile) and C=O (ketone) functional groups. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the safety and process control measures outlined, researchers and production chemists can confidently and safely produce this important chemical intermediate in high yield and purity. The self-validating nature of the protocol, from controlled exotherms to the irreversible final deprotonation step, ensures a reliable and efficient synthesis.
References
Green Chemistry Approaches to the Synthesis of 2,2-Dimethyl-3-oxobutanenitrile: Application Notes and Protocols
Introduction: The Imperative for Greener Synthesis of a Key Building Block
2,2-Dimethyl-3-oxobutanenitrile, also known as pivaloylacetonitrile, is a pivotal intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals and agrochemicals. Its unique structural features make it an essential component in the construction of complex molecular architectures. However, traditional synthetic routes to this compound often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, presenting significant environmental, health, and safety challenges. These methods can be plagued by low selectivity, the formation of undesirable by-products, and the generation of substantial waste streams.[1][2]
This document provides a comprehensive guide to greener and more sustainable approaches for the synthesis of this compound. We will explore modern synthetic strategies that align with the principles of green chemistry, aiming to enhance efficiency, minimize environmental impact, and improve overall safety. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who are committed to incorporating sustainable practices into their work. We will delve into the rationale behind each approach, offering detailed, step-by-step protocols for their implementation.
Traditional Synthetic Routes and Their Limitations
Historically, the synthesis of this compound has been approached via two main pathways:
-
Condensation of Pivaloate Esters with Acetonitrile: This method involves the reaction of methyl or ethyl pivaloate with the anion of acetonitrile, typically generated using a strong base like sodium hydride at very low temperatures in an inert solvent.[2][3] While capable of producing the desired product, this approach is not well-suited for industrial-scale production due to the stringent reaction conditions, moderate yields, and the use of hazardous reagents.[2]
-
Nucleophilic Substitution of Halopinacolones: A more common route involves the reaction of 1-chloro- or 1-bromopinacolone with an alkali metal cyanide in a protic solvent.[1][2] A significant drawback of this method is the formation of a substantial amount of 2-tert-butyloxirane-2-carbonitrile as a side-product, along with other condensation by-products, which complicates purification and reduces the overall yield.[1]
The following diagram illustrates the challenges associated with the traditional nucleophilic substitution route:
Caption: Challenges in the traditional synthesis of this compound.
Green Chemistry Intervention 1: Catalytic Iodide-Mediated Synthesis (Modified Finkelstein Reaction)
A significant improvement upon the traditional nucleophilic substitution method involves the addition of a catalytic amount of an alkali iodide, such as sodium or potassium iodide.[1][2] This modification, which leverages the principles of the Finkelstein reaction, dramatically enhances the selectivity and yield of the desired product by minimizing the formation of the oxirane side-product and other condensation by-products.[1]
The Rationale: The in-situ generation of the more reactive 1-iodopinacolone intermediate accelerates the desired SN2 reaction with the cyanide nucleophile. This increased reactivity outcompetes the undesired intramolecular cyclization and base-catalyzed condensation pathways.[2] This approach is a prime example of a green chemistry principle: the use of catalysis to enhance selectivity and reduce waste.
Experimental Protocol: Catalytic Iodide-Mediated Synthesis
Materials:
-
1-Chloropinacolone
-
Sodium Cyanide (NaCN)
-
Sodium Iodide (NaI)
-
Methanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Charge the flask with 1-chloropinacolone (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of sodium iodide (0.1 eq).
-
Add methanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add water to dissolve the inorganic salts.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound as a white solid.
Green Chemistry Intervention 2: Phase-Transfer Catalysis for Enhanced Reactivity and Reduced Solvent Use
Phase-transfer catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants located in different immiscible phases, thereby eliminating the need for harsh, anhydrous conditions and often allowing for the use of water as a solvent.[4][5] For the synthesis of this compound, a solid-liquid PTC approach can be employed, where solid sodium cyanide reacts with 1-chloropinacolone in a non-polar organic solvent with the aid of a phase-transfer catalyst.
The Rationale: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the cyanide anion from the solid phase into the organic phase, where it can react with the 1-chloropinacolone.[5] This method can lead to increased reaction rates, milder reaction conditions, and reduced solvent usage compared to traditional homogeneous methods.[6]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Materials:
-
1-Chloropinacolone
-
Sodium Cyanide (NaCN, powdered)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene or another suitable non-polar solvent
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and reflux condenser in a fume hood.
-
To the flask, add 1-chloropinacolone (1.0 eq) and toluene.
-
Add finely powdered sodium cyanide (1.5 eq) and tetrabutylammonium bromide (0.05 eq).
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove excess sodium cyanide.
-
Wash the organic phase with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Green Chemistry Intervention 3: Biocatalytic Approach - A Cyanide-Free Pathway
Biocatalysis offers an environmentally benign alternative for the synthesis of nitriles, operating under mild conditions in aqueous media and often with high selectivity.[7] While a direct enzymatic conversion of a readily available precursor to this compound may not be established, a multi-step biocatalytic route can be envisioned, starting from a suitable aldehyde. Aldoxime dehydratases are a class of enzymes that can convert aldoximes to nitriles without the use of toxic cyanide reagents.[8][9]
The Rationale: This proposed pathway circumvents the use of cyanide altogether, a significant green chemistry advantage. The enzymatic reactions proceed at or near room temperature and pressure, reducing energy consumption. The use of water as a solvent further enhances the green credentials of this approach.
Proposed Biocatalytic Workflow
Caption: A proposed two-step biocatalytic route to this compound.
Experimental Protocol: Biocatalytic Synthesis (Hypothetical)
Part A: Synthesis of 3,3-Dimethyl-2-oxobutanal Oxime
Materials:
-
3,3-Dimethyl-2-oxobutanal
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3,3-Dimethyl-2-oxobutanal (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring for the formation of the oxime by TLC.
-
Upon completion, the product may precipitate. If not, remove the ethanol under reduced pressure and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
Part B: Enzymatic Dehydration
Materials:
-
3,3-Dimethyl-2-oxobutanal Oxime
-
Whole-cell biocatalyst expressing a suitable aldoxime dehydratase
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate (for extraction)
Procedure:
-
In a temperature-controlled shaker, suspend the whole-cell biocatalyst in the phosphate buffer.
-
Add the 3,3-Dimethyl-2-oxobutanal oxime (substrate) to the cell suspension.
-
Incubate the reaction mixture at 30 °C with gentle agitation.
-
Monitor the conversion of the oxime to the nitrile by GC or HPLC.
-
Once the reaction has reached completion, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Green Chemistry Intervention 4: Continuous Flow Synthesis for Enhanced Safety and Scalability
Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions.[10][11] A continuous flow process for the synthesis of this compound can be designed based on the improved iodide-mediated nucleophilic substitution.
The Rationale: By conducting the reaction in a heated microreactor or packed-bed reactor, the reaction time can be significantly reduced.[12] The improved safety profile of flow reactors makes them particularly suitable for reactions involving cyanides. Furthermore, flow chemistry setups are readily scalable by operating the system for longer periods or by numbering up the reactors.
Continuous Flow Synthesis Workflow
Caption: A schematic for the continuous flow synthesis of this compound.
Experimental Protocol: Continuous Flow Synthesis
Materials and Equipment:
-
Two high-precision syringe pumps
-
T-mixer
-
Coil reactor (e.g., PFA tubing) immersed in a heated oil bath
-
Back-pressure regulator
-
Collection vessel
-
Solutions of 1-chloropinacolone and NaI in methanol, and NaCN in a methanol/water mixture.
Procedure:
-
Prepare two stock solutions:
-
Solution A: Dissolve 1-chloropinacolone (1.0 eq) and sodium iodide (0.1 eq) in methanol.
-
Solution B: Dissolve sodium cyanide (1.2 eq) in a mixture of methanol and water.
-
-
Load the solutions into separate syringes and place them on the syringe pumps.
-
Set the flow rates of the pumps to achieve the desired residence time in the reactor.
-
Heat the coil reactor to the optimized temperature (e.g., 80-100 °C).
-
Start the pumps to introduce the reagent streams into the T-mixer, where they combine and enter the heated reactor.
-
The reaction mixture flows through the reactor, and the product stream is passed through a back-pressure regulator to maintain a single phase.
-
Collect the product stream in a flask containing water to quench the reaction.
-
Perform an offline workup and purification as described in the batch protocols.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Traditional Nucleophilic Substitution | Catalytic Iodide-Mediated Synthesis | Phase-Transfer Catalysis | Biocatalytic Synthesis (Proposed) | Continuous Flow Synthesis |
| Reaction Type | Nucleophilic Substitution | Catalytic Nucleophilic Substitution | Phase-Transfer Catalyzed Substitution | Enzymatic Dehydration | Catalytic Nucleophilic Substitution |
| Cyanide Source | Sodium Cyanide | Sodium Cyanide | Sodium Cyanide | None (from Aldoxime) | Sodium Cyanide |
| Catalyst | None | Sodium Iodide | Tetrabutylammonium Bromide | Aldoxime Dehydratase | Sodium Iodide |
| Solvent | Protic Solvents (e.g., Methanol) | Methanol | Toluene/Water (biphasic) | Aqueous Buffer | Methanol/Water |
| Temperature | Reflux | Reflux | 60-80 °C | ~30 °C | 80-100 °C |
| Key Advantages | Established Method | High yield and purity, reduced by-products[1] | Milder conditions, reduced solvent use | Cyanide-free, mild conditions, highly sustainable[7][8] | Enhanced safety, scalability, short reaction times[10] |
| Key Disadvantages | Low selectivity, significant side-products[1][2] | Requires cyanide | Requires catalyst separation | Multi-step process, enzyme availability/stability | High initial equipment cost |
Conclusion
The synthesis of this compound can be achieved through various pathways, with modern green chemistry approaches offering significant advantages over traditional methods. The catalytic iodide-mediated synthesis provides a simple yet effective modification to improve an existing process. Phase-transfer catalysis offers a means to reduce solvent waste and operate under milder conditions. For the ultimate in green synthesis, biocatalysis presents a promising, albeit more complex, cyanide-free route. Finally, continuous flow technology provides a safe, efficient, and scalable platform for the production of this important chemical intermediate. The choice of the most appropriate method will depend on the specific requirements of the laboratory or industrial setting, including scale, cost, and available expertise. By embracing these greener alternatives, the chemical community can continue to produce valuable molecules like this compound in a more sustainable and responsible manner.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. prepchem.com [prepchem.com]
- 4. iajpr.com [iajpr.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical biocatalytic synthesis of aromatic nitriles [escholarship.org]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. syrris.jp [syrris.jp]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-oxobutanenitrile (also known as pivaloylacetonitrile). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific laboratory conditions.
Foundational Knowledge: The Claisen Condensation
The synthesis of this compound is typically achieved via a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, in this case, an ester and a nitrile, in the presence of a strong base.[1] Specifically, the α-proton of acetonitrile is removed by a strong base to form a resonance-stabilized enolate anion.[1][2] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an appropriate pivaloyl ester (e.g., methyl pivalate or ethyl pivalate). The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile.[3][4]
Understanding this mechanism is paramount, as the efficiency of each step is critical to the final yield. The driving force for this otherwise endergonic reaction is the final deprotonation of the product, which has a highly acidic α-hydrogen between the two carbonyl-like groups, by the alkoxide base.[1][3][4] This requires the use of a stoichiometric amount of base, not a catalytic one.[1][3]
Diagram: Generalized Claisen Condensation Mechanism
Caption: The reaction pathway for the synthesis of this compound.
Baseline Synthesis Protocol
This protocol provides a reliable starting point for optimization. It utilizes sodium hydride, a strong and non-nucleophilic base, to drive the condensation.
Reagent & Condition Table
| Reagent/Parameter | Molar Eq. | Amount | CAS No. | Notes |
| Sodium Hydride (60% in oil) | 2.0 | 60 g | 7646-69-7 | Handle under inert gas. Oil must be washed away. |
| Anhydrous Toluene | - | 750 mL | 108-88-3 | Ensure solvent is rigorously dry. |
| Methyl Pivalate | 1.0 | 116 g | 598-98-1 | Must be free of pivalic acid and water. |
| Acetonitrile | 2.0 | 82.1 g | 75-05-2 | Must be anhydrous. |
| Reaction Temperature | - | 85 °C | - | Maintain consistent heating. |
| Workup | - | 700 mL Water, HCl | - | Acidify slowly at 0-5 °C. |
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous toluene. Stir vigorously and allow the NaH to settle. Carefully decant the toluene to remove the mineral oil. Repeat this wash with fresh anhydrous toluene twice.
-
Reaction Setup: Resuspend the washed sodium hydride in 500 mL of fresh, dry toluene in a flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel.
-
Reagent Addition: Add the methyl pivalate to the sodium hydride suspension. Heat the mixture to 85°C.[5]
-
Condensation: Over a period of 4 hours, add anhydrous acetonitrile dropwise to the heated, stirring suspension.[5] Hydrogen gas will evolve; ensure proper ventilation to a fume hood or scrub line.
-
Reaction Completion: Continue stirring at 85°C until hydrogen evolution ceases (typically 1-2 hours after addition is complete).
-
Quenching & Workup: Cool the reaction mixture to room temperature. In a separate vessel, prepare 700 mL of water and cool it in an ice bath. Very slowly and carefully, transfer the reaction slurry to the cold water with vigorous stirring. Caution: Unreacted sodium hydride will react violently with water.
-
Isolation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous phase to 0-5°C in an ice-salt bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is between 1 and 2.[5]
-
Purification: The product, this compound, will precipitate as a solid. Filter the solid under suction, wash the filter cake with ice-cold water until the filtrate is neutral, and dry under vacuum.[5] An analytically pure product with a melting point of 65-68°C should be obtained.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected (<50%). What is the most common cause?
A1: The most frequent culprit for low yields is the deactivation of the base or the presence of moisture. Sodium hydride (NaH) and sodium amide (NaNH₂) are extremely reactive with water.[6]
-
Expertise & Experience: Trace amounts of water in your solvent (toluene) or reagents (acetonitrile, methyl pivalate) will quench the base, consuming it in a non-productive acid-base reaction before it can deprotonate the acetonitrile. Furthermore, the product itself, a β-ketonitrile, is susceptible to base-catalyzed hydrolysis and other side reactions if conditions are not carefully controlled. A significant amount of carboxylic acid may be isolated as a side-product, indicating competing ester alcoholysis.[7]
-
Trustworthiness (Self-Validation): Before starting, test your solvent's dryness with a small amount of sodium benzophenone ketyl (it should turn deep blue/purple) or by using a Karl Fischer titrator. For the base, ensure your NaH is a fine, grey powder; clumps or a whitish appearance suggest deactivation. Always use a freshly opened bottle or wash the mineral oil from the dispersion under inert gas immediately before use.[8][9] Using stronger bases like sodium amide can sometimes increase the yield, but requires even more stringent anhydrous conditions.[10]
Q2: I am observing a significant amount of a solid by-product that is not my desired product. What could it be?
A2: A common side reaction is the self-condensation of acetonitrile, especially if there is a localized high concentration of the enolate before it can react with the pivalate ester. This can lead to the formation of polymeric by-products.[11] Another possibility, though less common with a non-enolizable ester like methyl pivalate, is the self-condensation of the ester if an incorrect base is used (e.g., an alkoxide that can enolize the ester).
-
Expertise & Experience: The key to preventing this is controlling the rate of addition and ensuring efficient mixing. Adding the acetonitrile slowly and sub-surface (if possible) to a well-stirred, hot suspension of the base and ester ensures that the generated enolate reacts quickly with the abundant ester, minimizing its chance to react with another acetonitrile molecule.
-
Authoritative Grounding: The reaction of pivaloyl chloride with a cyanide ion source is known to produce by-products that can account for 20-35% of the product mixture, which contaminates the desired product and creates significant waste.[11] While our primary method uses an ester, the principle of competing side reactions highlights the need for careful condition control.
Q3: During the acidic workup, my yield seems to drop dramatically. Is the product unstable?
A3: Yes, β-ketonitriles can be sensitive to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures.[12] The workup is a critical step where significant product loss can occur.
-
Expertise & Experience: The goal of the workup is to neutralize the product salt (the enolate) and precipitate the neutral β-ketonitrile. This must be done quickly and at a low temperature (0-5 °C) to minimize acid-catalyzed hydrolysis of the nitrile or retro-Claisen cleavage of the ketone. Adding the acid too quickly can create localized hot spots, promoting degradation.
-
Trustworthiness (Self-Validation): Monitor the pH carefully during acidification. Aim for a final pH of 1-5.[5][13] Over-acidifying is not necessary and may be detrimental. Ensure the precipitated product is washed with ice-cold water to remove inorganic salts without dissolving a significant amount of the product. If your product has some solubility in the acidic aqueous layer, perform a back-extraction with a suitable organic solvent like dichloromethane or ethyl acetate to recover any dissolved material.[13]
Q4: Can I use a different base, like sodium ethoxide or potassium tert-butoxide?
A4: Yes, other bases can be used, but each comes with specific considerations.
-
Sodium Ethoxide (NaOEt): This is a classic base for Claisen condensations.[10][14] However, it can participate in transesterification with your methyl pivalate, leading to a mixture of esters and complicating the reaction. To avoid this, the alkoxide base should match the alcohol portion of the ester (e.g., use sodium methoxide with methyl pivalate).[4][15]
-
Potassium tert-butoxide (KOt-Bu): This is a strong, non-nucleophilic base that is effective for this transformation.[7] It is often more soluble in organic solvents than NaH, which can sometimes facilitate a more homogeneous reaction. Recent green chemistry approaches have successfully used KOt-Bu.[7]
Q5: What are the critical safety precautions for this reaction?
A5: This synthesis involves several significant hazards that require strict adherence to safety protocols.
-
Sodium Hydride / Sodium Amide: These reagents are highly water-reactive and can ignite spontaneously in moist air.[6][16] They must be handled under an inert atmosphere (glove box or Schlenk line).[8][16] Any quenching of these reagents must be done slowly, with cooling, and behind a blast shield. Use a Class D fire extinguisher for metal hydride fires; DO NOT USE WATER or CO₂ .[16]
-
Hydrogen Gas Evolution: The reaction of NaH with acetonitrile liberates flammable hydrogen gas. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources.[5]
-
Nitriles: Acetonitrile and the product are toxic. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. wcu.edu [wcu.edu]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Purification Techniques for 2,2-Dimethyl-3-oxobutanenitrile
Welcome to the technical support resource for 2,2-Dimethyl-3-oxobutanenitrile (also known as Pivaloylacetonitrile). This guide is designed for researchers, chemists, and drug development professionals who handle this versatile β-ketonitrile intermediate. The inherent reactivity that makes this compound a valuable building block also presents unique challenges in its purification.
This document provides in-depth, field-proven guidance in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Critical Safety Precautions
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related compounds are hazardous.
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin and causes serious eye and skin irritation.[1][2][3][4]
-
Flammability: As a flammable liquid and vapor, all ignition sources must be eliminated from the work area.[3]
-
Handling: Always work in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][5] All equipment should be properly grounded to prevent static discharge.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[5][6]
Section 1: General Work-up & Preliminary Purification
This section addresses common questions regarding the initial isolation of crude this compound from a reaction mixture, typically following a Claisen condensation or similar synthesis.[7]
Q1: My synthesis is complete. What is the standard first step to isolate the crude product?
A1: The most common initial work-up involves carefully quenching the reaction mixture (often containing a strong base like sodium hydride) and then acidifying it. A typical procedure involves stirring the residue with water and acidifying with hydrochloric acid to a pH of approximately 1.5-2.[7] Because this compound is a solid at room temperature (m.p. 65-68 °C), this acidification often causes the product to precipitate out of the aqueous solution.[7]
Q2: Should I use filtration or extraction to collect the crude product after acidification?
A2: This depends on the physical state of your crude product.
-
If a solid precipitates: Filtration is the most direct method. Filter the precipitated product using a Büchner funnel, wash it with cold water until the filtrate is neutral, and then dry it.[7] This removes most inorganic salts and water-soluble impurities.
-
If an oil forms or the product remains dissolved: You must perform a liquid-liquid extraction. Use an organic solvent like dichloromethane or ethyl acetate to extract the product from the aqueous layer.[8] The combined organic extracts should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[8][9]
Q3: My crude product is dark brown. Is this normal, and how does it affect my purification strategy?
A3: The appearance of a dark color is common and usually indicates the presence of polymeric or high-molecular-weight byproducts. While this doesn't prevent purification, it signals that a simple one-step method may be insufficient. You will likely need to incorporate a decolorization step (e.g., using activated carbon during recrystallization) or opt for a more robust method like column chromatography.[10]
Section 2: Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid this compound, especially for removing small amounts of impurities.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold. For β-ketonitriles, good starting points include alcohols (methanol, ethanol), or a mixed solvent system of a polar solvent (ethyl acetate) and a non-polar solvent (hexanes or heptane).[11] A patent for a similar synthesis specifies recrystallization from methanol.[7] Always perform small-scale solubility tests with a few milligrams of your crude product to find the optimal solvent or solvent pair before committing your entire batch.
Q2: My product "oils out" during cooling instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is a common problem. To resolve it, try the following, in order:
-
Re-heat the solution until the oil redissolves, and then add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal lattice formation required.
-
If the problem persists, consider a different solvent system with a lower boiling point.[12]
Q3: How can I remove the dark color from my product during recrystallization?
A3: Activated carbon (charcoal) is highly effective for adsorbing colored impurities.[10][13] After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities. Be aware that using too much carbon can lead to significant product loss.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on prior small-scale tests, choose a suitable solvent (e.g., methanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated carbon and swirl on the heat source for 2-5 minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.[7]
Visualization: Recrystallization Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-4-oxobutanenitrile | C6H9NO | CID 2763080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 37719-02-1|this compound|BLD Pharm [bldpharm.com]
- 7. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of this valuable chemical intermediate.
I. Overview of Synthetic Strategies & Core Challenges
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly lower yield and purity. The most common synthetic routes involve the acylation of isobutyronitrile or the reaction of a Grignard reagent with an appropriate nitrile. Understanding the potential pitfalls in these pathways is the first step toward successful synthesis.
This guide will focus on troubleshooting the common issues arising from these synthetic approaches, providing scientifically grounded explanations and actionable protocols.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
FAQ 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via the acylation of isobutyronitrile with acetic anhydride, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the acylation of isobutyronitrile is a frequent issue that can often be traced back to several key factors related to reagents, reaction conditions, and workup procedures.
Potential Causes & Troubleshooting Steps:
-
Moisture Contamination: The Lewis acids commonly used as catalysts in this reaction (e.g., AlCl₃, BF₃·OEt₂) are extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will deactivate the catalyst, halting the reaction.[1][2]
-
Protocol:
-
Glassware: Rigorously dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried over an appropriate drying agent and distilled under an inert atmosphere.
-
Reagents: Use freshly opened bottles of Lewis acids and acetic anhydride. If a previously opened bottle must be used, ensure it has been stored under anhydrous conditions (e.g., in a desiccator).[2]
-
-
-
Inactive Catalyst: The Lewis acid catalyst may be old or may have been improperly stored, leading to deactivation.
-
Protocol:
-
Visual Inspection: A fresh, active Lewis acid like aluminum chloride should be a fine, free-flowing powder. Clumps or a strong smell of HCl indicate decomposition due to moisture.[2]
-
Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1] Ensure you are using the correct stoichiometry as dictated by your specific procedure.
-
-
-
Sub-Optimal Reaction Temperature: The reaction temperature can be critical.
-
Protocol:
-
Literature Review: Consult the literature for the optimal temperature range for your specific reaction conditions.
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side reactions are prevalent, cooling the reaction mixture may be necessary.[1]
-
-
-
Impurities in Starting Materials: The purity of isobutyronitrile and acetic anhydride is crucial.
-
Protocol:
-
Purification: If the purity of your starting materials is questionable, consider purifying them by distillation before use.
-
Supplier Verification: Use reagents from reputable suppliers and check the certificate of analysis.
-
-
FAQ 2: Formation of a Major, Unidentified Byproduct
Question: During the synthesis, I am observing a significant amount of a byproduct that is difficult to separate from my desired this compound. What could this byproduct be, and how can I prevent its formation?
Answer:
The formation of a major byproduct often points to a competing reaction pathway. In the context of this compound synthesis, several side reactions are common.
Common Side Reactions and Prevention Strategies:
-
Self-Condensation of Starting Materials: Under basic or acidic conditions, carbonyl-containing compounds can undergo self-condensation.[3] For instance, if acetone is used as a solvent or is present as an impurity, it can undergo an aldol self-condensation to form mesityl oxide.[4][5]
-
Mechanism: The enolate of one acetone molecule attacks the carbonyl carbon of another.[5]
-
Prevention:
-
Solvent Choice: Use a non-reactive, anhydrous solvent.
-
Reagent Purity: Ensure your starting materials are free from acetone or other enolizable ketones.
-
Controlled Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions.
-
-
-
Hydrolysis of the Nitrile Group: The nitrile group in both the starting material and the product can be susceptible to hydrolysis, especially during acidic or basic workup, to form a carboxylic acid or amide.[6]
-
Prevention:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction.
-
Careful Workup: If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible. Use a buffered solution if pH control is critical.
-
-
-
Polyacylation: Although less common for deactivated systems, if the reaction conditions are too harsh, a second acylation event could potentially occur, leading to products like 2,2-diacetyl-3-oxobutanenitrile.
-
Prevention:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry of the acylating agent to the isobutyronitrile.
-
Temperature Management: Avoid excessive heating, which can promote over-reaction.
-
-
FAQ 3: Difficulties with Grignard Reagent-Based Synthesis
Question: I am using a Grignard reagent to synthesize this compound, but the reaction is not proceeding as expected. What are the common pitfalls with this method?
Answer:
Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to reaction conditions.
Troubleshooting Grignard Reactions:
-
Reaction with Water: Grignard reagents are strong bases and will react readily with any protic source, including water, alcohols, and even acidic C-H bonds.[7] This deactivates the Grignard reagent and reduces the yield of the desired product.
-
Prevention: Ensure all glassware, solvents, and starting materials are scrupulously dry.[7]
-
-
Addition to the Nitrile: The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed to the ketone in a separate workup step.[8]
-
Incomplete Hydrolysis: If the acidic workup is not sufficient, the imine may not be fully hydrolyzed, leading to a mixture of products.
-
Protocol: Ensure a sufficiently acidic aqueous workup (e.g., with dilute HCl) and allow enough time for the hydrolysis to complete. Gentle warming can sometimes facilitate this step.
-
-
-
Side Reactions of the Grignard Reagent:
-
Reaction with the Acylating Agent: If the Grignard reagent is formed in situ in the presence of an acylating agent like an ester, it can add twice to the ester, leading to a tertiary alcohol instead of the desired ketone.[9]
-
Enolization: If the nitrile starting material has acidic alpha-protons, the Grignard reagent can act as a base and simply deprotonate it, quenching the reagent without the desired nucleophilic addition.
-
Data Summary: Common Side Products and Their Characteristics
| Side Product | Potential Origin | Distinguishing Features | Prevention Strategy |
| Mesityl Oxide | Self-condensation of acetone impurity | Characteristic odor, different boiling point | Use high-purity, acetone-free reagents and solvents.[4][5] |
| Isobutyric Acid/Amide | Hydrolysis of isobutyronitrile | Acidic or basic properties | Maintain anhydrous conditions; perform workup at low temperatures.[6] |
| 2,2-Dimethyl-3-oxobutanoic Acid | Hydrolysis of product nitrile | Acidic properties | Careful, cold, and rapid aqueous workup. |
| Tertiary Alcohol | Double addition of Grignard to an ester | Higher molecular weight, presence of -OH group | Use a nitrile as the electrophile instead of an ester.[9] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of Isobutyronitrile
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) under a positive pressure of nitrogen. Cool the mixture in an ice bath.
-
Substrate Addition: Add isobutyronitrile (1.0 equivalent) to the cooled suspension.
-
Acylating Agent Addition: Add acetic anhydride (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or GC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.[2]
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by distillation or column chromatography.
Visualization of Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Major Side Reactions
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. Solved The self-condensation of acetone is a possible side | Chegg.com [chegg.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing self-condensation of isobutyronitrile in synthesis
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for nitrile alkylation. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in synthetic chemistry: the prevention of isobutyronitrile self-condensation during α-alkylation reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you maximize the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the self-condensation of isobutyronitrile?
The self-condensation of isobutyronitrile is an intermolecular side reaction known as the Thorpe reaction.[1][2][3] In this process, two molecules of isobutyronitrile react with each other in the presence of a base. One molecule is deprotonated at the α-carbon to form a nucleophilic carbanion (a nitrile-stabilized anion). This anion then attacks the electrophilic carbon of the nitrile group on a second molecule. The typical product is a β-enaminonitrile, which can lead to complex mixtures and significantly reduce the yield of the intended α-substituted product.[1][4]
Q2: What is the underlying mechanism of this side reaction?
The mechanism is a base-catalyzed condensation. It proceeds via two main steps:
-
Deprotonation: A base removes the acidic α-hydrogen from an isobutyronitrile molecule, creating a resonance-stabilized carbanion. The pKa of the α-proton in nitriles like acetonitrile is approximately 25, making it susceptible to deprotonation by strong bases.[5]
-
Nucleophilic Attack: This newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbon of the cyano group of another isobutyronitrile molecule, forming a new carbon-carbon bond.
This process is illustrated in the diagram below.
Q3: Why is preventing self-condensation so critical?
Preventing self-condensation is paramount for several reasons:
-
Yield Maximization: The self-condensation pathway directly consumes your starting material, leading to a theoretical and practical reduction in the yield of your desired α-alkylated product.
-
Purity and Separation: The dimer and potential oligomers formed are impurities that often have similar polarities and boiling points to the desired product, making purification by chromatography or distillation difficult, time-consuming, and costly.
-
Reaction Control: Uncontrolled condensation can lead to the formation of intractable polymeric tars, resulting in a complete failure of the reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the laboratory.
Problem: My TLC/GC-MS analysis shows a major byproduct corresponding to the dimer, and the yield of my desired alkylated product is low.
This is the classic sign of uncontrolled self-condensation. Let's break down the potential causes and their solutions.
Cause 1: Inappropriate Base Selection
The choice of base is the single most important factor in controlling this reaction. Using bases like sodium hydride (NaH), sodium amide (NaNH₂), or alkoxides can be problematic.[6] While strong, they do not guarantee quantitative and rapid deprotonation at low temperatures. This leads to an equilibrium mixture containing both the nitrile anion and the neutral starting material, which is the perfect recipe for self-condensation.
Solution: Employ a Strong, Sterically Hindered, Non-Nucleophilic Base.
The industry standard for this transformation is Lithium Diisopropylamide (LDA) .[7][8][9] Its key advantages are:
-
High Basicity: The conjugate acid of LDA, diisopropylamine, has a pKa of ~36, making LDA more than strong enough to deprotonate isobutyronitrile (pKa ~25) quantitatively and irreversibly.[5][10]
-
Steric Hindrance: The bulky isopropyl groups prevent the amide nitrogen from acting as a nucleophile, meaning it will not attack the nitrile or your alkylating agent.[9][11][12]
-
Solubility: It is highly soluble in common ethereal solvents like THF, even at very low temperatures.
| Base | Conjugate Acid pKa | Key Characteristics | Suitability for Preventing Self-Condensation |
| LDA | ~36 | Strong, sterically hindered, non-nucleophilic. Soluble at low temps. | Excellent |
| LHMDS | ~26 | Similar to LDA, very bulky. | Very Good |
| NaH | ~35 | Strong, but poor solubility can lead to slow/incomplete deprotonation. | Moderate to Poor |
| NaNH₂ | ~38 | Very strong, but can act as a nucleophile.[6] | Poor |
| t-BuOK | ~19 | Not strong enough for full deprotonation; establishes an equilibrium. | Very Poor |
Cause 2: Elevated Reaction Temperature
Self-condensation, like most reactions, has an activation energy barrier. Running the reaction at elevated temperatures provides the kinetic energy needed to overcome this barrier, promoting the undesired pathway.
Solution: Maintain Cryogenic Temperatures.
The deprotonation of isobutyronitrile should be performed at -78 °C (a dry ice/acetone bath). This low temperature freezes out the self-condensation pathway kinetically. The subsequent addition of the electrophile (e.g., an alkyl halide) should also be done at -78 °C, followed by a slow warm-up to room temperature to allow the desired alkylation to proceed to completion.
Cause 3: Suboptimal Reaction Kinetics
Even with the right base and temperature, self-condensation can occur if the highly reactive nitrile anion is allowed to exist for an extended period before being "trapped" by the desired electrophile.
Solution: Rapid Trapping of the Enolate.
The experimental procedure must be designed to minimize the lifetime of the free nitrile anion. This means adding the electrophile immediately after the enolate formation is complete. A common mistake is to form the enolate and then let the solution stir for an extended period before adding the second reactant. This provides a window of opportunity for self-reaction.
Experimental Protocol: α-Alkylation of Isobutyronitrile using LDA
This protocol provides a reliable method for the α-alkylation of isobutyronitrile while minimizing self-condensation.
Materials:
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Isobutyronitrile, anhydrous
-
Alkyl halide (electrophile)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Solvent and Reagent Preparation: Add anhydrous THF (approx. 0.2 M final concentration) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
In Situ LDA Formation:
-
Via syringe, add diisopropylamine (1.1 equivalents) to the cold THF.
-
Slowly, add n-BuLi (1.05 equivalents) dropwise to the stirred solution, keeping the internal temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Add isobutyronitrile (1.0 equivalent) dropwise to the LDA solution, again maintaining the temperature at -78 °C. The addition should be slow to prevent localized heating.
-
Stir the mixture at -78 °C for 45-60 minutes. This is the critical step where the nitrile anion is formed quantitatively.
-
-
Alkylation (Trapping):
-
Immediately following the enolate formation period, add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour.
-
-
Reaction Completion & Quenching:
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-4 hours or until TLC/GC analysis indicates consumption of the starting material.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation as appropriate.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. homework.study.com [homework.study.com]
- 6. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 7. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting 2,2-Dimethyl-3-oxobutanenitrile reaction failures
Welcome to the technical support center for 2,2-Dimethyl-3-oxobutanenitrile (also known as pivaloylacetonitrile). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile β-ketonitrile. Due to the compound's dual reactivity, stemming from its ketone and nitrile functionalities, synthetic challenges are common. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Section 1: Synthesis and Mechanistic Considerations
The most common and effective route to this compound is a Claisen-type condensation between a pivalic acid ester (e.g., methyl pivalate) and acetonitrile, facilitated by a strong, non-nucleophilic base such as sodium hydride (NaH).[1] Understanding the mechanism and critical parameters of this reaction is the first step in troubleshooting failures.
The reaction proceeds via the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the pivalate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the sodium salt of the target β-ketonitrile. An acidic workup is required to furnish the final product.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide for Synthesis Failures
This section addresses the most common issues encountered during the synthesis of this compound.
Question 1: My reaction shows low or no conversion of starting materials. What is the likely cause?
Answer: This is a frequent issue, typically pointing to problems with the reagents or reaction conditions.
-
Cause A: Inactive Base. Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. If you are using an old bottle of NaH or one that has been improperly stored, it may be coated with an inert layer of sodium hydroxide.
-
Solution: Use a fresh bottle of NaH or wash the NaH with anhydrous hexane or toluene to remove the mineral oil and any surface deactivation before use. Always handle NaH under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Cause B: Insufficiently Anhydrous Conditions. The acetonitrile anion is a very strong base. Any trace amount of water or other protic impurities in the solvent or reagents will quench the anion before it can react with the ester.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Distill acetonitrile from a suitable drying agent (e.g., CaH₂) before use.
-
-
Cause C: Inadequate Temperature. While the reaction can be initiated by adding a catalytic amount of alcohol, it generally requires heating to proceed at a reasonable rate.[1]
-
Solution: The reaction is typically run between 80-95°C.[1] Ensure your reaction mixture reaches this temperature. Monitor the reaction's initiation by observing the evolution of hydrogen gas.
-
Question 2: My yield is low, and I have isolated several side products. What are they and how can I avoid them?
Answer: The formation of side products is often due to the inherent reactivity of the β-ketonitrile product, especially during workup or under suboptimal reaction conditions.
-
Cause A: Hydrolysis of the Nitrile Group. The most common side reaction is the hydrolysis of the nitrile. Under acidic workup conditions, the nitrile can hydrolyze to a primary amide or further to a carboxylic acid (4,4-dimethyl-3-oxopentanoic acid). This β-keto acid is often unstable and can readily decarboxylate to form pinacolone (3,3-dimethyl-2-butanone).[2][3]
-
Solution: Perform the acidic workup at low temperatures (e.g., 0°C) and avoid prolonged exposure to strong acids.[1] Extract the product into an organic solvent promptly after neutralization.
-
-
Cause B: Retro-Claisen Condensation. The product can revert to starting materials under harsh basic or acidic conditions. If the pH of the workup is not carefully controlled, the equilibrium can shift, leading to product loss.
-
Solution: Carefully acidify the aqueous layer during workup to a pH of ~2 to ensure the complete precipitation/extraction of the product in its neutral form. Avoid adding a large excess of acid.
-
Caption: Potential hydrolysis and degradation pathways of the product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: The compound is sensitive to moisture and should be stored under an inert atmosphere. For long-term stability, it is recommended to store it in a tightly sealed container at 2-8°C.[2][4]
Q2: What purification methods are most effective? A2: The crude product obtained after workup is often an oil or a low-melting solid. Vacuum distillation is an effective method for purification on a larger scale.[1] For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed.
Q3: What are the key chemical incompatibilities I should be aware of? A3: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[2] Strong bases can deprotonate the α-carbon, leading to unwanted aldol-type reactions, while strong acids can promote hydrolysis.
Q4: How can I effectively monitor the reaction's progress? A4: The most definitive way to monitor the reaction is by observing the cessation of hydrogen gas evolution.[1] For analytical tracking, you can use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) on quenched and worked-up aliquots to observe the disappearance of the pivalate ester and the appearance of the product.
Section 4: Protocols and Data
Protocol 1: Representative Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 3-oxonitriles.[1]
-
Setup: Under an inert atmosphere of dry nitrogen, charge a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with sodium hydride (2.0 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Reactant Addition: Add anhydrous acetonitrile (2.0 equivalents) to the slurry.
-
Heating: Heat the mixture to 80-95°C.
-
Ester Addition: Add methyl pivalate (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic, and hydrogen gas will evolve. Control the addition rate to maintain a steady evolution of gas.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 80-95°C until the evolution of hydrogen ceases (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into ice water. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 with concentrated hydrochloric acid. The product may precipitate as an oil or solid.
-
Extraction & Isolation: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive base (NaH) | Use fresh NaH or wash to remove oxide layer.[1] |
| Wet reagents/solvents | Use anhydrous solvents and oven-dried glassware. | |
| Insufficient temperature | Heat reaction to 80-95°C and monitor H₂ evolution.[1] | |
| Low Yield/Side Products | Product hydrolysis/decarboxylation | Perform acidic workup at 0°C and work quickly.[1][3] |
| Retro-Claisen reaction | Carefully control pH during workup; avoid excess acid or base. | |
| Reaction Stalls | Poor mixing of NaH slurry | Use efficient mechanical stirring. |
References
Technical Support Center: Byproduct Analysis in 2,2-Dimethyl-3-oxobutanenitrile Synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of key byproducts, ensuring the integrity and purity of your final product.
I. Understanding the Synthetic Landscape: Common Routes and Their Challenges
The synthesis of this compound typically proceeds through two primary pathways, each with its own set of potential side reactions and byproduct profiles. A foundational understanding of these routes is critical for effective troubleshooting.
-
Route A: Claisen-Type Condensation of a Pivalate Ester with Acetonitrile. This is a widely employed method that involves the condensation of an appropriate pivalate ester (e.g., methyl pivalate) with acetonitrile in the presence of a strong base, such as sodium hydride.[1][2][3][4][5][6][7][8]
-
Route B: Alkylation of Acetoacetonitrile. This approach involves the methylation of acetoacetonitrile at the α-position. Due to the presence of two acidic protons on the α-carbon, this reaction requires careful control to achieve dimethylation and can be prone to incomplete reaction or over-alkylation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient base, reaction time, or temperature. 2. Base deactivation: Presence of protic impurities (e.g., water, alcohol) in the solvent or reagents. 3. Side reactions consuming starting materials: See byproduct analysis below. | 1. Optimize reaction conditions: Increase the stoichiometry of the base (typically, at least one equivalent is required to drive the equilibrium), extend the reaction time, or gradually increase the temperature while monitoring the reaction progress by TLC or GC.[5] 2. Ensure anhydrous conditions: Use freshly dried solvents and reagents. Sodium hydride is particularly sensitive to moisture. The use of molecular sieves or distillation of solvents over a suitable drying agent is recommended. 3. Address byproduct formation: Refer to the specific byproduct sections below to implement targeted mitigation strategies. |
| Presence of a Significant Amount of Unreacted Acetoacetonitrile (in Alkylation Route) | 1. Insufficient methylating agent: Stoichiometry of the methylating agent (e.g., methyl iodide) is too low. 2. Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity to generate the dianion of acetoacetonitrile for dimethylation. | 1. Increase methylating agent: Use a slight excess of the methylating agent to ensure complete conversion. 2. Use a stronger base or a two-step deprotonation: Consider using a stronger base like LDA or a sequential addition of a base to first generate the monoanion, followed by a second deprotonation. |
| Formation of a Viscous, Oily Residue That is Difficult to Purify | 1. Polymerization of starting materials or products. 2. Formation of multiple, hard-to-separate byproducts. | 1. Control reaction temperature: Avoid excessive heating, which can promote polymerization. 2. Optimize work-up procedure: A carefully designed aqueous work-up can help remove some polar impurities. Column chromatography with a suitable solvent system is often necessary for purification. |
III. Frequently Asked Questions (FAQs) on Byproduct Analysis
This FAQ section delves into the identification and mitigation of specific byproducts.
FAQ 1: I am observing an unexpected peak in my GC-MS analysis with a mass corresponding to the loss of a methyl group. What could this be?
Answer: A common byproduct, especially in syntheses starting from pivaloyl chloride or related precursors, is 2-tert-butyloxirane-2-carbonitrile .[9][10]
-
Mechanism of Formation: This byproduct arises from the non-selective nucleophilic attack of the cyanide ion. While the desired reaction is the formation of a new carbon-carbon bond, the cyanide ion can also attack the carbonyl carbon, leading to an intermediate that can cyclize to form the oxirane.
Caption: Formation of 2-tert-butyloxirane-2-carbonitrile.
-
Troubleshooting & Mitigation:
-
Catalytic Iodide: The addition of a catalytic amount of an alkali iodide (e.g., NaI or KI) can significantly suppress the formation of this byproduct. The iodide acts as a better leaving group in an intermediate step, favoring the desired reaction pathway.[10]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired kinetic product over the formation of the oxirane.
-
FAQ 2: My NMR spectrum shows unidentifiable signals in the aliphatic region, and the reaction mixture turned a dark color. What are the likely side reactions?
Answer: When using sodium hydride as a base with acetonitrile as a solvent or reactant, you may be observing byproducts from the reaction of sodium hydride with the solvent itself.[11][12][13] Sodium hydride can act not only as a base but also as a reducing agent.
-
Potential Side Reactions:
-
Acetonitrile Dimerization/Trimerization: The deprotonated acetonitrile anion can react with other acetonitrile molecules to form dimers or trimers.
-
Reduction of the Nitrile Group: In the presence of a hydride source, the nitrile group can be partially or fully reduced.[14]
-
-
Troubleshooting & Mitigation:
-
Choice of Solvent: If possible, consider using a non-reactive solvent like THF or toluene.[2]
-
Slow Addition of Reagents: Adding the reactants slowly to the base suspension can help to control the local concentration of reactive species and minimize side reactions.
-
Temperature Control: Maintain a controlled temperature throughout the reaction to avoid unwanted side reactions.
-
FAQ 3: After aqueous work-up, I have a significant amount of a water-soluble impurity. What could it be?
Answer: Hydrolysis of the nitrile or the β-keto group can lead to the formation of water-soluble byproducts such as 2,2-Dimethyl-3-oxobutanamide or 3,3-dimethyl-2-oxobutanoic acid .
-
Mechanism of Formation: Both the nitrile and the ketone functional groups are susceptible to hydrolysis under acidic or basic conditions, which are often present during the work-up.
Caption: Hydrolysis byproducts of this compound.
-
Troubleshooting & Mitigation:
-
Careful pH Control during Work-up: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.
-
Extraction with an Organic Solvent: Promptly extract the product into a suitable organic solvent after quenching the reaction to minimize its contact with the aqueous phase.
-
Use of a Buffered Wash: Washing the organic layer with a buffered solution (e.g., saturated sodium bicarbonate) can help to remove acidic impurities.
-
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Type Condensation
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Methyl pivalate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile (1.5 equivalents) to the slurry at room temperature.
-
Ester Addition: After the initial effervescence subsides, slowly add methyl pivalate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench with water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the components.
GC-MS Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 m/z |
Expected Retention Times (Relative):
-
Acetonitrile (solvent) will elute first.
-
Unreacted starting materials (e.g., methyl pivalate) will elute before the product.
-
This compound will have a characteristic retention time.
-
Potential byproducts like 2-tert-butyloxirane-2-carbonitrile may elute close to the main product.
Mass Spectral Fragmentation (Predicted):
-
This compound (MW: 111.14 g/mol ): Expect to see the molecular ion peak (M+) at m/z 111. Key fragments may include the loss of a methyl group (m/z 96), and the tert-butyl group (m/z 57).
-
2-tert-butyloxirane-2-carbonitrile (MW: 111.14 g/mol ): While having the same molecular weight, its fragmentation pattern will differ, likely showing a prominent peak for the tert-butyl cation (m/z 57).
V. References
-
BenchChem. (n.d.). Pivaloylacetonitrile. Retrieved from --INVALID-LINK--
-
Hesek, D., Lee, M., Mobashery, S., & Chang, M. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. NIH Public Access.
-
Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 46(4), 386-389.
-
Hesek, D., Lee, M., Noll, B. C., & Mobashery, S. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 74(5), 2241-2244.
-
Hesek, D., Lee, M., Noll, B. C., & Mobashery, S. (2010). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 2-Methyl-3-oxobutanenitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). Pivaloylacetonitrile. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of pivaloylacetonitrile. Retrieved from --INVALID-LINK--
-
LC-GC. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Spectrometric studies and theoretical calculations of some β-ketonitriles. Retrieved from --INVALID-LINK--
-
Mori, S., et al. (2016). Hydride Reduction by a Sodium Hydride–Iodide Composite. Angewandte Chemie International Edition, 55(15), 4743-4747.
-
Chemistry Stack Exchange. (n.d.). Synthesis of 2‐tert‐butyloxirane from (2,3,3-trimethyloxiran-2-yl)methanol. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 3-Oxobutanenitrile. Retrieved from --INVALID-LINK--
-
Reddit. (2018). How would Sodium Hydride react with Cyanide? I'm not sure if I'm doing it right.. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). Pivaloylacetonitrile. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Retrieved from --INVALID-LINK--
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. Retrieved from --INVALID-LINK--
-
University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from --INVALID-LINK--
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 2,2-DIMETHYL-3-OXOBUTANAL - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 3-oxobutanenitrile. Retrieved from --INVALID-LINK--
-
PubMed. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 2,2-Dimethyl-4-oxobutanenitrile. Retrieved from --INVALID-LINK--
-
IntechOpen. (2018). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 13.2: The Mass Spectrum • Fragmentation. Retrieved from --INVALID-LINK--
-
MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Retrieved from --INVALID-LINK--
References
- 1. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Dimethyl-3-oxobutanenitrile
Welcome to the dedicated technical support guide for 2,2-Dimethyl-3-oxobutanenitrile (CAS No. 37719-02-1).[1] This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this versatile β-ketonitrile intermediate. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, analysis, and common issues associated with this compound.
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. The choice of method depends on the expected impurities and the desired level of accuracy.[2]
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, GC is ideal for analyzing volatile impurities, including residual solvents and unreacted starting materials.[3]
-
High-Performance Liquid Chromatography (HPLC): Best suited for non-volatile or thermally sensitive impurities, such as degradation products or high-molecular-weight side products.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary method for determining absolute purity without needing an identical reference standard. It is highly accurate for identifying and quantifying structural analogs and isomers.[2][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): While not quantitative, FTIR is excellent for rapid confirmation of functional groups (C≡N stretch ~2250 cm⁻¹, C=O stretch ~1715 cm⁻¹) and detecting certain impurities like hydrolysis products (amide C=O stretch ~1680 cm⁻¹).
Q2: What are the most common impurities encountered during the synthesis and workup of this compound?
A2: Impurities typically originate from three sources: the synthetic route, subsequent workup, and degradation.
-
Unreacted Starting Materials: Depending on the synthesis (e.g., Claisen condensation), you may find residual pivalate esters (like methyl pivalate) and acetonitrile.[5]
-
Residual Solvents: Solvents used during synthesis (e.g., toluene) or extraction (e.g., dichloromethane, ethyl acetate) are common.[5][6] Their limits are often defined by ICH guidelines for pharmaceutical applications.[7]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, which may be present during workup. This can lead to the formation of 2,2-Dimethyl-3-oxobutanamide or, with further hydrolysis, 2,2-dimethyl-3-oxobutanoic acid.[8] The latter, being a β-keto acid, is prone to decarboxylation.
Q3: How should I properly store this compound to maintain its purity?
A3: To prevent degradation, the compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is crucial to keep it away from moisture and strong acids or bases to prevent hydrolysis of the nitrile group.[8][9]
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems you may encounter during the purification process.
Q4: My final product is a persistent oil or a waxy solid with a low, broad melting point. What is the likely cause and solution?
A4: This is a classic sign of significant impurities, most commonly residual solvents or unreacted starting materials, which depress the melting point.
-
Causality: Impurities disrupt the crystal lattice of the pure compound, preventing sharp, well-defined crystal formation and lowering the energy required to melt the solid.
-
Troubleshooting Steps:
-
Identify the Impurity: Run a ¹H NMR or GC-MS analysis. Residual solvents like toluene, ethyl acetate, or alcohols will have characteristic signals.
-
Removal of Volatiles: If solvents are the issue, dissolve the product in a minimal amount of a low-boiling solvent (like dichloromethane), and then remove the solvent under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid this process if the compound is stable at that temperature.
-
Re-purification: If starting materials or other non-volatile impurities are present, a more rigorous purification method is required. Choose one based on the impurity's properties (see Table 1). Vacuum distillation is often effective for removing less volatile impurities, while recrystallization is excellent for improving crystalline form.[5]
-
Q5: My ¹H NMR spectrum shows unexpected peaks. How can I identify their source?
A5: The ¹H NMR of pure this compound should be very simple, showing only two singlets: one for the acetyl methyl protons (CH₃-C=O) and one for the gem-dimethyl protons (C-(CH₃)₂). Any other peaks indicate impurities.
-
Common Impurity Signals:
-
Hydrolysis to Amide: The formation of 2,2-Dimethyl-3-oxobutanamide will introduce broad signals corresponding to the -NH₂ protons.
-
Residual Acetonitrile: A singlet around 2.0 ppm.
-
Toluene: A multiplet around 7.2-7.4 ppm and a singlet around 2.35 ppm.
-
Ethyl Acetate: A quartet around 4.1 ppm and a triplet around 1.2 ppm.
-
-
Action Plan:
-
Integrate all peaks to estimate the molar ratio of impurities.
-
Cross-reference the chemical shifts with known solvent charts.
-
If the impurity is a byproduct, consider its structure relative to the product to choose an appropriate purification method. For example, if the impurity is more polar (like the hydrolyzed amide), flash column chromatography will be effective.[10]
-
Q6: My yield is significantly lower than expected after purification. How can I optimize the process?
A6: Low yield is often a trade-off for high purity, but it can be minimized. The cause depends on the purification technique used.
-
During Recrystallization:
-
Cause: Using too much solvent, cooling the solution too quickly (trapping impurities and forcing smaller crystal formation), or premature crystallization during hot filtration.
-
Solution: Use the absolute minimum amount of hot solvent to dissolve your crude product. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Ensure your filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.[11]
-
-
During Column Chromatography:
-
Cause: The compound may be highly soluble in the mobile phase, leading to broad elution bands, or it may be adsorbing irreversibly to the silica gel.
-
Solution: Optimize your eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the product. If streaking occurs on the TLC plate, consider adding a small amount (~0.5%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if it is acidic) to the eluent.
-
-
During Distillation:
-
Cause: De-gassing or bumping of the liquid, or thermal decomposition if the temperature is too high.
-
Solution: Ensure a good vacuum is achieved before heating. Use a magnetic stir bar or capillary bubbler to ensure smooth boiling. If the boiling point is very high, a short-path distillation apparatus (like a Kugelrohr) can minimize product loss on the glass surfaces.
-
Purification Method Selection
The following diagram outlines a decision-making process for selecting the most appropriate purification strategy.
References
- 1. 37719-02-1|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2,2-Dimethyl-3-oxobutanenitrile under reaction conditions
Technical Support Center: 2,2-Dimethyl-3-oxobutanenitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this unique building block. Given the specific structural features of this molecule—namely the presence of a ketone, a nitrile, and a quaternary carbon center—understanding its reactivity and potential degradation pathways is critical for successful and reproducible experimentation. This guide provides answers to frequently asked questions, a detailed troubleshooting section, and validated protocols to help you navigate the challenges you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Proper storage is the first line of defense against degradation. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For long-term stability, store in a cool, dry, and dark place; refrigeration (2-8°C) is advisable.[1] Avoid contact with moisture, strong acids, strong bases, and oxidizing agents to prevent chemical decomposition.[1][2] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or chemical fume hood.[3]
Q2: How do the functional groups in this compound influence its stability and reactivity?
The molecule's reactivity is governed by three key features:
-
Ketone Carbonyl: The ketone is an electrophilic site susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol or addition of organometallic reagents.[4]
-
Nitrile Group: The nitrile group is prone to hydrolysis under both acidic and basic conditions, typically converting first to an amide and then to a carboxylic acid.[1] It can also be a target for reductive (to an amine) or additive (e.g., Grignard) reactions.
-
Quaternary α-Carbon: Crucially, the carbon atom between the ketone and nitrile is quaternary, meaning it has no α-protons. This structural feature prevents deprotonation and the formation of an enolate at this position, which blocks common side reactions like self-condensation (e.g., Thorpe or Claisen-type reactions) that are typical for other β-ketonitriles.[5][6] However, this does not prevent degradation pathways involving direct attack at the carbonyl or nitrile groups.
Q3: What are the primary degradation pathways I should be aware of?
The most common degradation pathways involve hydrolysis of the nitrile group.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile can hydrolyze to 2,2-dimethyl-3-oxobutanoic acid. This β-keto acid is itself unstable and may undergo subsequent decarboxylation, especially upon heating, to yield 3-methyl-2-butanone.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can hydrolyze to the corresponding amide, 2,2-dimethyl-3-oxobutanamide. Prolonged exposure to strong base can lead to further hydrolysis to the carboxylate salt.
-
Retro-Claisen Cleavage: Although less common for nitriles than for esters, strong nucleophilic bases could potentially attack the ketone carbonyl, leading to a retro-Claisen type fragmentation. This would cleave the C2-C3 bond, yielding acetone and a dimethylacetonitrile anion.
The diagram below illustrates the primary hydrolytic degradation pathways.
Caption: Potential degradation pathways under acidic and basic conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the chemical stability of this compound.
| Issue Observed | Potential Cause | Recommended Action & Explanation |
| Low or No Yield of Desired Product | Degradation of the starting material. | Verify Purity: Before starting, confirm the purity of your this compound via NMR or GC-MS. If it has been stored improperly, it may have already degraded. Control Reaction Conditions: Avoid excessive heat and prolonged reaction times, especially under strongly acidic or basic conditions. Ensure your reaction is strictly anhydrous if water-sensitive reagents are used to prevent hydrolysis. |
| Unexpected Peaks in HPLC, GC-MS, or NMR | Formation of degradation products. | Identify Byproducts: Compare the observed molecular weights or spectra with potential degradation products like the hydrolyzed acid/amide or the decarboxylated ketone. Perform a Forced Degradation Study: A systematic study (see Protocol 2) can help you preemptively identify and characterize potential degradants that may form under your reaction conditions.[1] This provides analytical standards to track impurity formation. |
| Reaction Fails Under Basic Conditions (e.g., attempted condensation) | Inability to form an α-enolate. | Re-evaluate Mechanism: Remember that the quaternary α-carbon prevents enolate formation. If your desired reaction requires α-deprotonation (e.g., aldol, Claisen), this starting material is unsuitable.[7][8] The reaction must proceed via attack at the ketone or nitrile. |
| Formation of Acetone Detected | Retro-Claisen type cleavage. | Use a Milder Base: This cleavage is more likely with strong, nucleophilic bases (e.g., NaOH, KOH). Switch to a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) if you need basic conditions but want to avoid attack at the ketone carbonyl. |
| Difficulty Isolating Product During Aqueous Workup | Partial hydrolysis during extraction. | Minimize Contact Time: Perform the aqueous workup quickly and at a low temperature (e.g., using an ice bath). Buffer the pH: Ensure the pH of the aqueous phase is neutral or weakly acidic/basic during extraction to minimize the rate of hydrolysis. Avoid strong acid or base washes if possible. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Addition to the Ketone
This protocol describes a Grignard reaction, highlighting critical steps to maintain the stability of the nitrile group.
Objective: Synthesize 2,3,3-trimethyl-2-hydroxybutanenitrile via the addition of methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Starting Material: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Reaction: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes. Causality: Slow, cooled addition prevents overheating, which could promote side reactions.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. Stability Checkpoint: Avoid letting the reaction run for an excessively long time, as the basic Grignard reagent could potentially react with the nitrile group, although this is slower than carbonyl addition.
-
Quenching: Once the reaction is complete (typically 1-2 hours), quench it by slowly adding saturated aqueous NH₄Cl solution at 0°C. Causality: NH₄Cl is a weak acid, which protonates the alkoxide product without creating strongly acidic conditions that would hydrolyze the nitrile.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps identify potential degradation products under various stress conditions.
Objective: To determine the stability of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress.
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate the mixture at 60°C for 24 hours. Cool and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1N HCl before analysis.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Stress: Heat a sealed vial of the stock solution at 70°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample from the stock solution, by a stability-indicating method such as HPLC-UV or LC-MS. Compare the chromatograms to identify and quantify any degradation products formed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,2-Dimethyl-3-oxobutanenitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,2-Dimethyl-3-oxobutanenitrile (CAS No. 37719-02-1). This document is designed for researchers, chemists, and drug development professionals to ensure safe and effective use of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's specific chemical properties.
Section 1: Safety and Handling Protocols
Safe handling is the foundation of successful and reproducible research. This section addresses the most critical questions regarding the safe management of this compound in a laboratory setting.
Q1: What are the primary hazards associated with this compound?
A: this compound is classified as a hazardous substance and must be handled with care. The primary risks include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1][4]
-
Respiratory Issues: Inhalation may lead to respiratory system irritation.[1][2]
Under fire conditions, hazardous decomposition products can be released, including toxic fumes like carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and highly toxic hydrogen cyanide (HCN).[1]
| Hazard Category | Classification | GHS Pictogram | Signal Word |
| Acute Oral Toxicity | Category 4[1] | GHS06 (Toxic)[5] | Danger[4][5] |
| Acute Dermal Toxicity | Category 4[1] | GHS06 (Toxic)[5] | Danger[4][5] |
| Acute Inhalation Toxicity | Category 4[1] | GHS06 (Toxic)[5] | Danger[4][5] |
| Skin Corrosion/Irritation | Category 2[1][4] | GHS07 (Irritant) | Warning |
| Serious Eye Damage/Irritation | Category 2[1][4] | GHS07 (Irritant) | Warning |
| Specific Target Organ Toxicity | Category 3 (Respiratory)[1] | GHS07 (Irritant) | Warning |
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: Due to its hazard profile, a stringent PPE policy is required:
-
Eye Protection: Use chemical splash goggles and/or a face shield that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1][6]
-
Hand Protection: Wear chemically resistant, impervious gloves. Nitrile rubber (minimum 0.11 mm thickness) is a suitable material.[6] Always wash your hands thoroughly with soap and water after handling.[1][4]
-
Body Protection: A standard laboratory coat is required. For scenarios with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1][7]
Q3: What are the immediate first-aid measures in case of accidental exposure?
A: Immediate and correct first aid is crucial.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove and launder contaminated clothing before reuse.[1][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms occur, call a POISON CENTER or doctor.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Immediately call a POISON CENTER or doctor. Do not induce vomiting.[1][4]
Q4: How should I manage spills of this compound?
A: For small spills, ensure adequate ventilation and wear full PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material and place it into a suitable, sealed container for disposal.[1][7] Do not let the product enter drains.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Section 2: Storage and Stability
Proper storage is essential for maintaining the chemical integrity of this compound and ensuring experimental success.
Q5: What are the optimal long-term storage conditions for this reagent?
A: While some suppliers ship the product at room temperature, this is intended for short-term transit.[5] For long-term preservation of purity, more stringent conditions are recommended. The presence of both a ketone and a nitrile functional group makes the molecule susceptible to slow degradation over time, especially in the presence of atmospheric moisture.
| Condition | Recommendation | Rationale |
| Temperature | Inert atmosphere, Store in freezer, under -20°C[8][9] | Reduces the rate of potential decomposition or side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents slow hydrolysis of the nitrile group by atmospheric moisture. |
| Container | Keep in the original, tightly sealed container.[6][10] | Prevents contamination and exposure to air and moisture. |
| Location | Store in a cool, dry, well-ventilated area away from incompatible materials.[7][10] | Ensures general laboratory safety and prevents accidental reactions. |
Q6: Which chemicals are incompatible with this compound?
A: Avoid storing this compound near strong oxidizing agents and strong acids.[1][6][11]
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: Can catalyze the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially in the presence of water.[11][12] This would compromise the integrity of your starting material.
Q7: My sample of this compound has turned from colorless/pale yellow to a darker brown. Is it still usable?
A: A significant color change is a visual indicator of potential decomposition. While the compound is often sold as a colorless to pale yellow liquid, darkening suggests the formation of impurities.[8][13]
Expert Recommendation: Before using a discolored sample in a critical reaction, it is essential to validate its purity. Use an analytical technique like ¹H NMR, GC-MS, or LC-MS to determine the percentage of the desired compound and identify any significant impurities. If the purity is compromised, it is best to dispose of the old sample and use a fresh one to ensure reproducibility.
Caption: Decision workflow for a potentially compromised sample.
Section 3: Troubleshooting Experimental Issues
Even with proper handling, challenges can arise during experiments. This section provides solutions to common problems.
Q8: My reaction yield is low, and I suspect the reagent. What should I check?
A: If you suspect reagent quality is the cause of low yield, follow this workflow:
-
Verify Storage Conditions: Confirm the reagent has been stored according to the recommendations in Q5. Prolonged storage at room temperature or exposure to air can lead to degradation.
-
Check for Impurities: As detailed in Q7, analyze the starting material via NMR or LC-MS. The most common impurity to expect from degradation is the corresponding amide (2,2-Dimethyl-3-oxobutanamide) formed via partial hydrolysis of the nitrile.
-
Consider Inherent Reactivity: Unlike simpler β-ketonitriles such as 3-oxobutanenitrile, this compound has no acidic α-protons between the ketone and nitrile groups. This structural feature prevents enolate formation at this position, which can significantly alter its reactivity profile compared to its non-methylated analog. Ensure your reaction conditions are appropriate for this specific steric and electronic environment.
Q9: The compound is not dissolving in my reaction solvent. What are my options?
A: The solubility of this compound can be inferred from its structure and from data on related compounds. The polar ketone and nitrile groups suggest good solubility in polar organic solvents, while the dimethyl groups add some nonpolar character.[13]
| Solvent Class | Examples | Predicted Solubility |
| Polar Aprotic | Acetonitrile, Acetone, THF, DMF | High |
| Chlorinated | Dichloromethane, Chloroform | High |
| Alcohols | Ethanol, Methanol | High |
| Ethers | Diethyl Ether | Moderate |
| Hydrocarbons | Toluene, Hexanes | Low to Moderate |
| Water | - | Slightly Soluble[10][13] |
If you are experiencing solubility issues, consider slightly warming the mixture or using a more polar co-solvent. For a definitive measure, you can determine the solubility experimentally.
Caption: General workflow for troubleshooting low reaction yields.
Q10: I am observing an unexpected amide byproduct in my reaction. Why is this happening and how can I prevent it?
A: The formation of an amide (2,2-Dimethyl-3-oxobutanamide) is a classic sign of nitrile hydrolysis.[14] This can be catalyzed by either acidic or basic conditions, particularly in the presence of water.
-
Cause: Trace amounts of water in your solvents or reagents, or exposure to atmospheric moisture, can lead to this side reaction if your conditions are even mildly acidic or basic.
-
Prevention:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents exposure to ambient moisture.
-
Control pH: If your reaction does not require acidic or basic catalysis, ensure the mixture remains neutral. If it does, be aware that hydrolysis is a competing pathway.
-
Appendix A: Step-by-Step Protocol for Solubility Determination
Since quantitative solubility data is not widely available, this gravimetric protocol can be used to determine it in a solvent of interest.
Materials:
-
This compound
-
Chosen organic solvent (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Analytical balance
-
Vials with sealed caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath
Protocol:
-
Prepare a Saturated Solution: In a vial, add a known volume (e.g., 2.0 mL) of the chosen solvent. Add this compound dropwise while stirring at a constant temperature until a small amount of undissolved material persists.
-
Equilibrate: Seal the vial and allow it to stir in a temperature-controlled bath for at least 24 hours to ensure equilibrium is reached.
-
Isolate Supernatant: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) without disturbing the undissolved solute.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Determine Mass: Once the solvent is fully evaporated, weigh the vial containing the solute residue.
-
Calculate Solubility: Subtract the initial vial weight from the final weight to get the mass of the dissolved solute. Express the solubility in g/mL or mol/L.
Safety Precaution: Always perform this procedure in a well-ventilated fume hood and wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals used.[13]
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-4-oxopentanenitrile | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. geneseo.edu [geneseo.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. 3-Oxobutanenitrile CAS#: 2469-99-0 [m.chemicalbook.com]
- 10. 3-Oxobutanenitrile, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
Technical Support Center: Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,2-Dimethyl-3-oxobutanenitrile. Here, we address common challenges, with a focus on identifying and mitigating impurities that can arise during synthesis. Our goal is to provide practical, experience-driven advice to ensure the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of unreacted starting materials in my crude product analysis. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue in the Claisen-type condensation used to synthesize this compound. The primary causes are typically related to the base, reaction stoichiometry, or reaction conditions.
-
Insufficient or Inactive Base: The reaction relies on a strong, non-nucleophilic base to deprotonate acetonitrile, forming the reactive nucleophile. Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu) are commonly used.[1] If the base has degraded due to improper storage (e.g., exposure to moisture), it will not be effective.
-
Suboptimal Stoichiometry: The reaction requires at least a stoichiometric amount of base because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is often the thermodynamic driving force for the reaction.[1][2]
-
Inadequate Reaction Time or Temperature: Like many organic reactions, this condensation may require sufficient time and/or temperature to proceed to completion.
Troubleshooting Steps:
-
Verify Base Activity: Use freshly opened or properly stored base. A simple test for NaH activity is to carefully add a small amount to a protic solvent (like ethanol) and observe for hydrogen gas evolution.
-
Adjust Stoichiometry: Ensure at least one full equivalent of a strong base is used. Using a slight excess of the nitrile component can also help drive the reaction to completion.
-
Optimize Reaction Conditions: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.
Q2: My post-workup analysis (HPLC/GC-MS) shows two unexpected peaks with higher polarity than my product. What could these be?
A2: The presence of more polar impurities strongly suggests the formation of hydrolysis byproducts: 2,2-Dimethyl-3-oxobutanamide and 2,2-Dimethyl-3-oxobutanoic acid . The nitrile group in your target molecule is susceptible to hydrolysis, especially under acidic or basic conditions during the reaction workup.[3]
-
Partial Hydrolysis: Leads to the formation of the corresponding amide.
-
Complete Hydrolysis: Results in the carboxylic acid.
Furthermore, β-keto acids are prone to decarboxylation upon heating, which could lead to the formation of 3,3-dimethyl-2-butanone.[4][5]
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis and subsequent decarboxylation of this compound.
Mitigation Strategies:
-
Careful Workup: Neutralize the reaction mixture carefully, avoiding excessive exposure to strong acids or bases. A buffered workup or quenching with a milder acid like ammonium chloride can be beneficial.
-
Temperature Control: Perform the workup at lower temperatures to minimize the rate of hydrolysis and prevent decarboxylation of any formed β-keto acid.
-
Purification: These polar impurities can typically be removed by column chromatography on silica gel.
Q3: I've noticed a complex mixture of byproducts, some with higher molecular weights. What side reactions could be occurring?
A3: The formation of higher molecular weight species often points to self-condensation reactions.[6] In the context of this synthesis, there are two primary possibilities:
-
Self-condensation of Acetonitrile: In the presence of a strong base, acetonitrile can react with itself.
-
Self-condensation of the Product: The product, this compound, still possesses acidic α-protons on the acetyl group and can potentially undergo self-condensation.
Proposed Self-Condensation Pathway:
Caption: Potential self-condensation pathways of reactants and products.
Preventative Measures:
-
Controlled Addition: Slowly add the pivalic acid ester to a mixture of the base and acetonitrile. This ensures that the ester is the limiting electrophile and minimizes its concentration, favoring the desired cross-condensation.
-
Use of a Non-enolizable Ester: The use of a pivalic acid ester is advantageous as it lacks α-protons and therefore cannot self-condense.[1]
-
Temperature Management: Lowering the reaction temperature can help to control the rate of these undesired side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-type Condensation
This protocol is a generalized procedure based on common methods for β-ketonitrile synthesis.[7]
Materials:
-
Methyl pivalate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium ethoxide.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Slowly add methyl pivalate to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench with 1M HCl until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for developing a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a UV detector (e.g., PDA detector)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm and 254 nm Injection Volume: 10 µL Column Temperature: 30 °C
This method should provide good separation between the non-polar product and the more polar hydrolysis byproducts.
Data Summary
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Potential Origin | Analytical Signature |
| Methyl Pivalate | CH₃COOC(CH₃)₃ | Unreacted starting material | Distinct signals in ¹H NMR and a characteristic peak in GC-MS. |
| Acetonitrile | CH₃CN | Unreacted starting material/solvent | Sharp singlet in ¹H NMR around 2 ppm.[8] |
| 2,2-Dimethyl-3-oxobutanamide | C₆H₁₁NO₂ | Partial hydrolysis of the nitrile | More polar than the product on TLC/HPLC. |
| 2,2-Dimethyl-3-oxobutanoic acid | C₆H₁₀O₃ | Complete hydrolysis of the nitrile | Significantly more polar than the product; may decarboxylate in the GC inlet. |
| Self-condensation Products | Various | Side reaction of acetonitrile or product | Higher molecular weight peaks in MS; complex pattern in NMR. |
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Removal of unreacted starting materials from 2,2-Dimethyl-3-oxobutanenitrile
Welcome to the technical support guide for the purification of 2,2-Dimethyl-3-oxobutanenitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and ensuring the high purity of your final product. The following sections provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most likely unreacted starting materials I need to remove?
A1: The synthesis of β-ketonitriles like this compound typically involves the acylation of a nitrile. A common and efficient method is the reaction between isobutyronitrile (also known as 2-methylpropanenitrile) and an acetylating agent like acetic anhydride.
Therefore, the primary contaminants you will need to address are:
-
Unreacted Isobutyronitrile: A starting nitrile that is often used in excess to drive the reaction to completion.
-
Unreacted Acetic Anhydride: The acetylating agent. It is highly reactive and must be completely removed.
-
Acetic Acid: This is not a starting material but is the primary byproduct formed from the reaction of acetic anhydride with any trace moisture or during the quenching step.[1]
Understanding the physical properties of these compounds is the first step in designing an effective purification strategy.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Isobutyronitrile | C₄H₇N | 69.11 | 103-104[2][3][4][5] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139-140[1][6][7][8] |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118-119[9][10][11] |
| This compound | C₆H₉NO | 111.14 | Estimated >150°C |
Note: The boiling point of this compound is not widely reported but is estimated to be significantly higher than the starting materials due to its higher molecular weight and polarity.
Q2: How do I safely and effectively remove residual acetic anhydride from my reaction mixture?
A2: Acetic anhydride is a corrosive and reactive compound that must be neutralized before further purification. The most reliable method is a controlled quenching process.
Causality: The principle behind quenching is the rapid and complete hydrolysis of the anhydride to a more manageable and easily separable compound. Acetic anhydride reacts with water to form two equivalents of acetic acid, which is water-soluble.[1][12] (CH₃CO)₂O + H₂O → 2 CH₃COOH
This transformation is critical because acetic acid can be readily removed from an organic phase through a basic aqueous wash, a separation that is not possible with the less polar acetic anhydride.
Experimental Protocol: Quenching and Basic Wash
-
Safety First: Ensure the reaction flask is in a well-ventilated fume hood and is being cooled in an ice-water bath. The hydrolysis of acetic anhydride is exothermic and can cause a rapid temperature increase if not controlled.
-
Controlled Addition: Slowly and cautiously add deionized water or an ice-water slurry to the reaction mixture while stirring vigorously. The term "quench" refers to this process of destroying the excess reactive reagent.[13]
-
Extraction: Once the quenching is complete (i.e., no further heat evolution is observed), transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) if your product is not already in one.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution portion-wise. Be cautious, as this will generate CO₂ gas if bicarbonate is used, and the funnel must be vented frequently. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (test with pH paper). This step deprotonates the acetic acid, forming sodium acetate, which is highly soluble in the aqueous layer.
-
Separation: Separate the aqueous layer. Wash the organic layer again with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
This procedure effectively removes both the unreacted acetic anhydride (by converting it to acetic acid) and the resulting acetic acid.
Q3: My product is still contaminated with isobutyronitrile after the workup. What is the best method to remove it?
A3: Isobutyronitrile is a relatively low-boiling organic compound (BP ≈ 104°C).[2][3][4] Given that the boiling point of your product, this compound, is expected to be significantly higher, vacuum distillation is the most effective and scalable method for separation.
Causality: Distillation separates compounds based on differences in their vapor pressures (which correlates with boiling points). At a given temperature, the compound with the higher vapor pressure (lower boiling point) will vaporize more readily. By carefully controlling the temperature and pressure, you can selectively distill off the more volatile isobutyronitrile, leaving the less volatile product behind in the distillation flask.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly sealed and greased. Use a Kugelrohr or a short-path distillation head for small quantities to minimize product loss.
-
Pressure: Connect the apparatus to a vacuum pump protected by a cold trap. Reduce the pressure to a suitable level (e.g., 10-20 mmHg). Lowering the pressure reduces the boiling points of the compounds, allowing for distillation at lower temperatures and preventing potential product degradation.
-
Heating: Gently heat the distillation flask using a heating mantle and stir the contents with a magnetic stir bar to ensure smooth boiling.
-
Fraction Collection:
-
Slowly increase the temperature. You will first observe the distillation of any residual extraction solvent.
-
Next, the isobutyronitrile fraction will begin to distill. Collect this in a separate receiving flask. Monitor the head temperature; it should hold steady near the boiling point of isobutyronitrile at the given pressure.
-
Once the isobutyronitrile has been removed, the head temperature will drop. You may see it rise again to a much higher temperature as the product begins to distill. At this point, you can switch to a clean receiving flask to collect your purified product.
-
Q4: How can I confirm that my final product is pure?
A4: Relying on a single purification method is insufficient without analytical validation. You must use spectroscopic or chromatographic techniques to confirm the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The ¹H NMR spectrum should show clean signals corresponding to the product's protons, with no peaks attributable to isobutyronitrile (e.g., the characteristic septet and doublet) or acetic acid (a broad singlet).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates components based on their volatility and interaction with the column's stationary phase. It is excellent for detecting volatile impurities like isobutyronitrile. The mass spectrometer provides the mass-to-charge ratio of the components, confirming their identity. A pure sample will show a single major peak in the chromatogram.
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups. Your product should exhibit strong absorbances for the nitrile (C≡N) group (around 2250 cm⁻¹) and the ketone (C=O) group (around 1715 cm⁻¹). The absence of a broad O-H stretch (around 3000 cm⁻¹) would indicate the successful removal of acetic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| I still see acetic anhydride/acid in my NMR after the basic wash. | 1. Incomplete quenching of acetic anhydride. 2. Insufficient amount of base used during the wash. 3. Poor mixing during the extraction process. | 1. Repeat the aqueous workup. Ensure the flask is cooled and add more water to the organic solution, stir vigorously for 15-20 minutes, then proceed with the basic wash. 2. Use a more concentrated basic solution or perform multiple washes, checking the pH of the aqueous layer each time. |
| Distillation is not separating the product from isobutyronitrile. | 1. Inefficient distillation column (for fractional distillation). 2. Vacuum is not low enough, causing the boiling points to be too close. 3. Heating too rapidly, causing co-distillation. | 1. For very close boiling points, use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. 2. Ensure your vacuum pump is working correctly and all seals are tight. A lower pressure will create a larger temperature difference between the boiling points. 3. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| My final yield is very low. | 1. Product loss during aqueous workups (if the product has some water solubility). 2. Product degradation during distillation due to excessive heat. 3. Incomplete reaction in the first place. | 1. After the initial separation, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Use vacuum distillation to lower the required temperature. For highly sensitive compounds, consider purification by column chromatography on silica gel. 3. Before purification, take a crude NMR to estimate the conversion rate and confirm the presence of the desired product. |
Process Visualization
Workflow for Purification of this compound
Caption: A step-by-step workflow for the purification of this compound.
References
- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 2. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. volochem.com [volochem.com]
- 6. Acetic anhydride CAS#: 108-24-7 [m.chemicalbook.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. khemservices.com [khemservices.com]
- 9. Acetic acid - Wikipedia [en.wikipedia.org]
- 10. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
- 11. RAPID-N [rapidn.jrc.ec.europa.eu]
- 12. stobec.com [stobec.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2,2-Dimethyl-3-oxobutanenitrile and Its Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the β-ketonitrile scaffold is a cornerstone in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Among these, 2,2-dimethyl-3-oxobutanenitrile, also known as pivaloylacetonitrile, and its derivatives, represent a class of molecules with unique steric and electronic properties that can be strategically exploited in medicinal chemistry. This guide provides an in-depth characterization of these compounds, offering a comparative analysis against other β-ketonitriles and detailing the experimental methodologies crucial for their evaluation.
The gem-dimethyl group at the α-position of this compound introduces significant steric hindrance, which can profoundly influence the reactivity and conformational flexibility of its derivatives. This structural feature can be advantageous in drug design, potentially leading to enhanced selectivity for biological targets and improved metabolic stability. Understanding the precise physicochemical and spectroscopic characteristics of this scaffold is paramount for its effective utilization in the development of novel therapeutics.
Physicochemical and Spectroscopic Characterization of this compound
A thorough understanding of the fundamental properties of the parent compound, this compound, is the foundation for exploring its derivatives.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | White to cream crystalline powder or crystals | [2] |
| Melting Point | 66-72 °C | [2] |
| Boiling Point | 125-126 °C at 22 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
Spectroscopic Data
The spectroscopic signature of this compound is defined by its characteristic functional groups: the ketone and the nitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the connectivity and chemical environment of atoms.
¹H NMR Spectrum of this compound (Pivaloylacetonitrile)
Caption: ¹H NMR peak assignments for this compound.
-
¹H NMR (CDCl₃): The spectrum is characterized by two singlets. A prominent singlet appears around δ 1.2 ppm, corresponding to the nine equivalent protons of the sterically bulky tert-butyl group. A second singlet is observed further downfield, typically around δ 3.5 ppm, which is assigned to the two protons of the methylene group (CH₂) adjacent to the nitrile and carbonyl groups. The deshielding effect of these two electron-withdrawing groups explains the downfield shift of the methylene protons.[4]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~205 | Carbonyl Carbon (C=O) |
| ~115 | Nitrile Carbon (C≡N) |
| ~50 | Quaternary Carbon (C(CH₃)₂) |
| ~30 | Methylene Carbon (CH₂) |
| ~27 | Methyl Carbons (C(CH₃)₃) |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the key functional groups.
Caption: Key IR absorption bands of this compound.
-
C≡N Stretch: A sharp, medium-intensity absorption band is observed in the region of 2250-2260 cm⁻¹, characteristic of a nitrile group.[1]
-
C=O Stretch: A strong absorption band appears around 1715 cm⁻¹, which is typical for a saturated ketone.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (125.17).
-
Base Peak: A prominent peak, often the base peak, is observed at m/z 57. This corresponds to the highly stable tert-butyl cation ([C(CH₃)₃]⁺), formed by the α-cleavage of the bond between the carbonyl carbon and the tert-butyl group.[1] The stability of this carbocation is a key driver for this fragmentation pathway.
Comparative Analysis of this compound Derivatives
The true value of this compound in drug discovery lies in its utility as a scaffold for generating diverse derivatives with tailored biological activities. A comparative analysis of these derivatives against other β-ketonitriles highlights the impact of the gem-dimethyl group.
Structure-Activity Relationships (SAR)
The biological activity of β-ketonitrile derivatives is highly dependent on the substituents on the core structure. The gem-dimethyl group in this compound derivatives serves as a crucial modulator of this activity.
-
Steric Influence on Binding: The bulky tert-butyl group can provide a steric locking mechanism, forcing the molecule into a specific conformation that may be optimal for binding to a target protein. This can lead to enhanced potency and selectivity compared to derivatives with smaller substituents at the α-position.
-
Metabolic Stability: The quaternary carbon center can block metabolic oxidation at the α-position, a common site of degradation for many drug molecules. This can lead to improved pharmacokinetic properties, such as a longer half-life in vivo.
-
Modulation of Reactivity: The steric hindrance from the gem-dimethyl group can also influence the reactivity of the adjacent methylene and carbonyl groups, which can be exploited in the synthesis of complex heterocyclic systems.
Performance in Biological Assays: A Comparative Overview
While direct head-to-head comparisons of a wide range of this compound derivatives against other β-ketonitriles are not extensively documented in a single source, the principles of medicinal chemistry and available literature allow for an informed comparative analysis.
Enzyme Inhibition:
β-Ketonitrile derivatives are known precursors to various enzyme inhibitors. For instance, pyrazole derivatives synthesized from β-ketonitriles have shown inhibitory activity against kinases and other enzymes.[1][5]
-
Alternative: Benzoylacetonitrile derivatives are widely used to synthesize enzyme inhibitors.
-
Comparative Advantage of this compound Derivatives: The tert-butyl group can provide access to hydrophobic pockets in an enzyme's active site that may not be accessible to the phenyl group of benzoylacetonitrile derivatives. This can lead to a different and potentially more potent inhibitory profile.
Antibacterial Activity:
The β-ketonitrile moiety is a versatile starting material for the synthesis of various heterocyclic compounds with antibacterial properties.[6][7] The nature of the substituents plays a critical role in determining the spectrum and potency of antibacterial activity.
| Derivative Type | General Observation | Potential Advantage of 2,2-Dimethyl Substitution |
| Pyrrole Derivatives | Broad-spectrum antibacterial activity. | The lipophilic tert-butyl group can enhance membrane permeability, potentially increasing intracellular concentrations of the drug in bacteria. |
| Thiophene Derivatives | Often exhibit activity against Gram-positive bacteria. | The steric bulk may influence interactions with bacterial enzymes or cell wall components, potentially leading to a unique mechanism of action. |
| Pyridine Derivatives | Can target various bacterial processes. | The defined conformation imposed by the gem-dimethyl group could lead to higher specificity for a particular bacterial target, reducing off-target effects. |
Experimental Protocols for Characterization
To ensure the scientific integrity of research involving this compound derivatives, robust and well-validated analytical methods are essential.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse technique for the analysis of β-ketonitriles, allowing for their separation, quantification, and purity assessment.
Rationale for Methodological Choices:
-
Stationary Phase: A reversed-phase C18 column is commonly employed due to the moderate polarity of β-ketonitriles. The hydrophobic interactions between the analyte and the C18 stationary phase provide good retention and separation.
-
Mobile Phase: A mixture of acetonitrile or methanol and water (or a buffer) is typically used. The organic modifier is adjusted to achieve optimal retention times and resolution. A buffer is often included to control the ionization state of the analytes, which is crucial for reproducible chromatography, especially considering the potential for enolization of the β-keto group.
-
UV Detection: The carbonyl group in the β-ketonitrile structure provides a chromophore that allows for sensitive detection in the UV range, typically between 210 and 280 nm.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve prepared from standards of known concentrations.[8][9]
Caption: A typical workflow for the HPLC-UV analysis of β-ketonitrile derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For β-ketonitriles, which can exhibit keto-enol tautomerism and contain an active methylene group, derivatization is often necessary to improve their chromatographic properties.
Causality Behind Derivatization:
β-Ketonitriles can exist as a mixture of keto and enol tautomers. The enol form contains a hydroxyl group, which can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns due to interactions with active sites in the GC system. Derivatization, typically through silylation, replaces the active proton of the enol with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte and reduces its polarity, resulting in sharper, more symmetrical peaks.[10]
Step-by-Step Protocol:
-
Derivatization:
-
To a dry vial containing the sample (approx. 1 mg), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion of the TMS-derivatized compound and characteristic fragmentation patterns that can be used for structural confirmation.
Conclusion
This compound and its derivatives are a valuable class of compounds for drug discovery, offering unique structural features that can be leveraged to develop novel therapeutics. Their characterization requires a multi-faceted approach, combining spectroscopic and chromatographic techniques to fully elucidate their structure and purity. By understanding the underlying principles of these analytical methods and the structure-activity relationships of this scaffold, researchers can effectively utilize these compounds in their quest for new and improved medicines. This guide provides a foundational framework for these endeavors, emphasizing the importance of rigorous experimental design and data interpretation in the scientifically demanding field of drug development.
References
- 1. Pivaloylacetonitrile | 59997-51-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivaloylacetonitrile(59997-51-2) 1H NMR spectrum [chemicalbook.com]
- 5. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation of 2,2-Dimethyl-3-oxobutanenitrile: A Multi-Spectroscopic Approach
A Senior Application Scientist's Guide to Spectroscopic Analysis
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 2,2-Dimethyl-3-oxobutanenitrile, a multi-faceted analytical approach is not just recommended, it is imperative. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental principles, to definitively elucidate and confirm the structure of this compound. We will explore the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), and compare these predictions with data from analogous structures to provide a robust, self-validating analytical workflow.
The Analytical Challenge: Distinguishing Isomers and Confirming Connectivity
The molecular formula of this compound, C₆H₉NO, presents several isomeric possibilities. The core challenge lies in confirming the precise connectivity of the gem-dimethyl group, the ketone, and the nitrile function. A rigorous spectroscopic analysis must provide clear evidence for the quaternary carbon at the C2 position and the adjacent carbonyl and nitrile groups.
A Synergy of Techniques: The Power of Orthogonal Data
No single analytical technique can provide the complete structural picture with absolute certainty. By employing a suite of spectroscopic methods, we generate orthogonal data sets that, when combined, provide a comprehensive and irrefutable structural assignment.
Caption: Workflow for the spectroscopic confirmation of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups. For this compound, we anticipate two characteristic strong absorption bands.
Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comparative Data |
| Nitrile (C≡N) | 2240 - 2260 | Medium-Sharp | The C≡N triple bond stretch is a highly characteristic and sharp absorption. In saturated nitriles, this band typically appears in this region[1][2]. For comparison, pivalonitrile exhibits a C≡N stretch around 2235 cm⁻¹. |
| Ketone (C=O) | 1715 - 1725 | Strong | The carbonyl stretch of a saturated acyclic ketone is one of the strongest and most recognizable absorptions in an IR spectrum[3]. The position is influenced by the adjacent quaternary carbon. 3,3-dimethyl-2-butanone, a close analog, shows a strong C=O band in this region. |
The presence of both a sharp peak around 2250 cm⁻¹ and a strong peak around 1720 cm⁻¹ would provide compelling initial evidence for the presence of both nitrile and ketone functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the molecular skeleton, including the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.
¹H NMR Spectroscopy: A Proton Census
The ¹H NMR spectrum of this compound is predicted to be remarkably simple, yet highly informative. Due to the absence of protons on the quaternary C2 carbon, no spin-spin coupling is expected.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |
| ~ 2.3 | Singlet | 3H | -C(=O)CH₃ | Protons on a methyl group adjacent to a carbonyl typically resonate in the 2.0-2.4 ppm range[4]. Acetone's methyl protons, for instance, appear around 2.17 ppm. |
| ~ 1.5 | Singlet | 6H | -C(CH₃)₂CN | The gem-dimethyl protons are chemically equivalent and are expected to appear as a single peak. The adjacent electron-withdrawing nitrile and carbonyl groups will cause a downfield shift compared to a simple alkane. |
The observation of two singlets with an integration ratio of 1:2 (or 3H:6H) would be a powerful confirmation of the proposed structure, particularly the presence of the acetyl methyl and the gem-dimethyl groups.
¹³C NMR Spectroscopy: The Carbon Backbone Revealed
The proton-decoupled ¹³C NMR spectrum will provide a direct count of the unique carbon environments and crucial information about their hybridization and connectivity.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Data |
| ~ 200 | C=O | The carbonyl carbon of a ketone is highly deshielded and typically appears in the 190-220 ppm region[3][5]. |
| ~ 118 | C≡N | The carbon of a nitrile group generally resonates between 115-125 ppm[6]. |
| ~ 45 | -C (CH₃)₂CN | Quaternary carbons are typically weaker in intensity. Its position is influenced by both the adjacent carbonyl and nitrile groups. |
| ~ 25 | -C(C H₃)₂CN | The gem-dimethyl carbons are equivalent and their chemical shift is influenced by the adjacent quaternary carbon and nitrile group. |
| ~ 28 | -C(=O)C H₃ | The methyl carbon adjacent to the carbonyl will be deshielded compared to a standard alkane methyl group. |
The presence of five distinct carbon signals, including one in the ketone carbonyl region, one in the nitrile region, and a low-intensity quaternary carbon signal, would provide definitive evidence for the carbon skeleton of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and characteristic fragmentation patterns that can further corroborate the structure.
Expected Mass Spectrometry Data:
| m/z | Interpretation | Fragmentation Pathway |
| 111 | [M]⁺ | Molecular ion peak, confirming the molecular weight of C₆H₉NO. |
| 96 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 69 | [M - C₂H₂O]⁺ | Loss of ketene via McLafferty-type rearrangement is unlikely due to the absence of a γ-hydrogen. |
| 43 | [CH₃CO]⁺ | Base Peak. Alpha-cleavage of the bond between the carbonyl carbon and the quaternary carbon is a highly favorable fragmentation pathway for ketones, leading to a stable acylium ion[7][8][9][10]. |
The observation of a molecular ion at m/z 111 and a base peak at m/z 43 would be a hallmark of the this compound structure, as the alpha-cleavage leading to the acetyl cation is a very characteristic fragmentation for methyl ketones[9].
Caption: Predominant alpha-cleavage fragmentation pathway for this compound in EI-MS.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a single drop of this compound between two polished salt plates (e.g., NaCl or KBr)[11][12]. Gently press the plates together to form a thin film.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Data Acquisition (¹H NMR):
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Acquisition time should be 2-4 seconds with a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a sample of this concentration.
-
-
Data Acquisition (¹³C NMR):
-
Employ a proton-decoupled single-pulse experiment.
-
Set the spectral width to approximately 220 ppm.
-
Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
-
The number of scans will depend on the sample concentration but will typically range from 1024 to 4096 scans.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV[16][17][18].
-
Mass Analysis: Scan a mass range of approximately m/z 35-200 to ensure detection of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the base peak and other characteristic fragment ions.
Conclusion: A Consensus for Confidence
The structural elucidation of this compound is a clear demonstration of the power of a multi-spectroscopic approach. The convergence of data from IR, ¹H NMR, ¹³C NMR, and MS provides a layered and self-reinforcing confirmation of the molecular structure. The characteristic nitrile and ketone stretches in the IR, the simple yet diagnostic singlet patterns in the ¹H NMR, the precise carbon count and chemical shifts in the ¹³C NMR, and the predictable molecular ion and alpha-cleavage fragmentation in the MS all point to a single, unambiguous structure. This comprehensive analytical package provides the high level of confidence required in all stages of chemical research and development.
References
- 1. scribd.com [scribd.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. websites.umich.edu [websites.umich.edu]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. as.uky.edu [as.uky.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
The Uniquely Reactive Landscape of β-Ketonitriles: A Comparative Guide to 2,2-Dimethyl-3-oxobutanenitrile
In the intricate world of organic synthesis, β-ketonitriles stand out as exceptionally versatile intermediates. Their dual functionality, comprising a ketone and a nitrile group separated by a methylene bridge, provides a rich playground for chemical transformations, making them invaluable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2][3] This guide provides an in-depth comparison of 2,2-Dimethyl-3-oxobutanenitrile, also known as pivaloylacetonitrile, with other prominent β-ketonitriles, offering insights into how its unique structure dictates its reactivity and applications. We will delve into comparative experimental data to provide a clear, evidence-based understanding for researchers, scientists, and professionals in drug development.
The β-Ketonitrile Scaffold: A Hub of Reactivity
β-Ketonitriles are characterized by the presence of a keto group at the β-position relative to the nitrile functionality. This arrangement leads to the activation of the α-protons, making them acidic and readily removable by a base. This acidity is a cornerstone of their reactivity, enabling a host of synthetic transformations.
The general structure of a β-ketonitrile can be represented as R-CO-CH(R')-CN. The nature of the 'R' and 'R'' substituents profoundly influences the compound's physical properties, reactivity, and synthetic utility. This guide will focus on the impact of α,α-disubstitution, a key feature of this compound.
Synthesis of β-Ketonitriles: A Methodological Overview
The synthesis of β-ketonitriles can be broadly categorized into several key strategies, each with its own set of advantages and limitations.[2][4]
-
Acylation of Alkyl Nitriles: This classical and widely used method involves the reaction of an enolate of an alkyl nitrile with an acylating agent, such as an ester or an acid chloride.[4][5]
-
Electrophilic Cyanation of Ketone Enolates: This approach involves the reaction of a pre-formed ketone enolate with a cyanating agent.[2]
-
Transition-Metal-Catalyzed Reactions: Modern synthetic methods often employ transition metal catalysts, such as palladium, to facilitate the formation of β-ketonitriles under milder conditions with greater functional group tolerance.[6][7]
-
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling: This metal-free approach allows for the synthesis of β-ketonitriles, particularly those with sterically demanding quaternary centers, through the coupling of aldehydes and azobis(isobutyronitrile) (AIBN).[8][9]
The choice of synthetic route often depends on the desired substitution pattern on the β-ketonitrile. For instance, the synthesis of α,α-disubstituted β-ketonitriles like this compound can be challenging using traditional acylation methods due to steric hindrance and the absence of α-protons in the product.
This compound: The Impact of a Quaternary α-Center
This compound (Pivaloylacetonitrile) is a fascinating outlier in the β-ketonitrile family. Its defining feature is the presence of a gem-dimethyl group at the α-position, creating a quaternary carbon center. This seemingly simple structural modification has profound implications for its reactivity and synthetic applications.
Synthesis of this compound
The synthesis of pivaloylacetonitrile often requires specific strategies to overcome the steric hindrance of the t-butyl group. A common laboratory-scale synthesis involves the Claisen condensation of methyl pivalate with acetonitrile using a strong base like sodium hydride.[10][11]
Experimental Protocol: Synthesis of this compound [11]
-
Suspend sodium hydride (1.2 equivalents) in dry toluene in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Heat the suspension to 85°C.
-
Add methyl pivalate (1.0 equivalent) to the suspension.
-
Slowly add acetonitrile (2.0 equivalents) dropwise over 4 hours while maintaining vigorous stirring.
-
Continue stirring at 85°C until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the aqueous phase and acidify with hydrochloric acid to a pH of 1-2 at 0°C.
-
Collect the precipitated pivaloylacetonitrile by filtration, wash with ice-cold water until neutral, and dry under vacuum.
This method typically affords high yields of the desired product.[11]
Unique Reactivity Profile
The absence of α-protons in this compound fundamentally alters its reactivity compared to its α-unsubstituted or mono-substituted counterparts.
-
No Enolization at the α-Carbon: Unlike other β-ketonitriles, pivaloylacetonitrile cannot form an enolate at the α-carbon. This blocks common reactions such as α-alkylation and α-halogenation.
-
Enhanced Electrophilicity of the Ketone: The electron-withdrawing effect of the adjacent nitrile group and the steric hindrance from the t-butyl group can influence the reactivity of the carbonyl carbon.
-
Versatile Building Block for Heterocycles: Despite the lack of α-protons, pivaloylacetonitrile is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines.[12][13] These reactions typically involve the condensation of the ketone with a suitable binucleophile.
Comparative Analysis with Other β-Ketonitriles
To better understand the unique position of this compound, let's compare it with two other representative β-ketonitriles: Benzoylacetonitrile (an α-unsubstituted, aromatic β-ketonitrile) and 3-Oxobutanenitrile (a simple, α-unsubstituted β-ketonitrile).
| Feature | This compound | Benzoylacetonitrile | 3-Oxobutanenitrile (Cyanoacetone) |
| α-Protons | 0 | 2 | 2 |
| α-Alkylation | Not possible | Readily undergoes mono- and di-alkylation | Readily undergoes mono- and di-alkylation |
| Keto-Enol Tautomerism | Keto form is dominant | Exists as an equilibrium of keto and enol forms | Exists as an equilibrium of keto and enol forms |
| Primary Synthetic Utility | Building block for heterocycles via ketone condensation[12] | Versatile intermediate for heterocycles, dyes, and pharmaceuticals via both ketone and active methylene reactions[1] | Precursor for various heterocycles and other functionalized molecules |
| Steric Hindrance | High, due to the t-butyl group | Moderate, due to the phenyl group | Low |
Reactivity of α-Protons: A Decisive Factor
The most significant difference lies in the reactivity of the α-protons. The presence of two acidic α-protons in benzoylacetonitrile and 3-oxobutanenitrile makes them excellent nucleophiles after deprotonation. This allows for a wide range of C-C bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones.
-
Michael Addition: Conjugate addition to α,β-unsaturated systems.
-
Thorpe-Ziegler Reaction: Intramolecular condensation of dinitriles to form cyclic ketones.[14][15][16][17]
These reactions are not accessible for this compound, which instead directs synthetic strategies towards reactions involving its ketone and nitrile functionalities.
Application in Heterocyclic Synthesis: Different Pathways to Similar Scaffolds
All three β-ketonitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles. However, the reaction pathways differ significantly.
-
With this compound: Synthesis of a pyrazole derivative would typically involve the condensation of the ketone with hydrazine.
-
With Benzoylacetonitrile or 3-Oxobutanenitrile: A wider variety of synthetic routes are available. For example, a pyrazole can be formed by reacting the β-ketonitrile with hydrazine, where the reaction proceeds through the active methylene group.
Visualizing the Synthetic Landscape
To further illustrate the divergent reactivity, let's visualize the reaction pathways.
Caption: Divergent reactivity of this compound versus other β-ketonitriles.
Conclusion: A Tale of Two Reactivities
The comparison between this compound and other β-ketonitriles highlights the profound impact of α-substitution on chemical reactivity. While traditional β-ketonitriles derive much of their synthetic utility from the acidity of their α-protons, pivaloylacetonitrile's lack thereof forces a shift in synthetic strategy. Its quaternary α-center renders it inert to a range of common reactions but simultaneously makes it a unique and valuable building block for specific applications, particularly in the construction of sterically hindered heterocyclic systems. For the discerning synthetic chemist, understanding these nuances is key to unlocking the full potential of this versatile class of molecules. The choice of a β-ketonitrile, therefore, is not merely a matter of availability but a strategic decision that dictates the entire synthetic route.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. [PDF] Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pivaloylacetonitrile, 97%, COA, Certificate of Analysis, 59997-51-2, P 2865 [ottokemi.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 17. Thorpe_reaction [chemeurope.com]
Reactivity comparison of 2,2-Dimethyl-3-oxobutanenitrile and 2-methyl-3-oxobutanenitrile
An In-Depth Guide to the Comparative Reactivity of 2,2-Dimethyl-3-oxobutanenitrile and 2-methyl-3-oxobutanenitrile
Abstract
In the landscape of synthetic organic chemistry, α-cyanoketones are esteemed as versatile intermediates due to the strategic placement of two highly reactive functional groups. This guide provides a detailed comparative analysis of the reactivity of two closely related α-cyanoketones: this compound and 2-methyl-3-oxobutanenitrile. While differing by only a single methyl group at the α-carbon, their chemical behaviors diverge dramatically. This divergence is primarily dictated by two key factors: the presence or absence of an acidic α-proton, which governs their ability to form enolates, and the degree of steric hindrance around the carbonyl center. We will dissect these differences through a mechanistic lens, provide supporting experimental frameworks, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these molecules in complex synthetic pathways.
Structural and Electronic Overview
At first glance, this compound and 2-methyl-3-oxobutanenitrile are simple structural analogues. Both molecules feature a ketone and a nitrile group, which mutually enhance each other's reactivity through powerful electron-withdrawing effects. The carbonyl and nitrile groups render the adjacent α-carbon's C-H bonds significantly more acidic than those of a typical alkane.
The critical point of differentiation lies at this α-carbon. 2-methyl-3-oxobutanenitrile possesses a single proton at this position, whereas this compound has this proton replaced by a second methyl group. This seemingly minor alteration is the lynchpin for their profoundly different chemical personas.
Caption: Structural comparison highlighting the key difference at the α-carbon.
The Decisive Role of the α-Proton: Enolate Chemistry
The most significant divergence in reactivity stems from the ability—or inability—to form an enolate. Enolates are powerful carbon nucleophiles and are central to a vast array of C-C bond-forming reactions.[1][2]
2-methyl-3-oxobutanenitrile: A Prolific Enolate Precursor
The presence of the α-proton in 2-methyl-3-oxobutanenitrile (pKa ≈ 10-12 in DMSO) makes it readily deprotonated by a variety of bases, from common alkoxides (e.g., NaOEt) to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA).[3] This deprotonation generates a resonance-stabilized enolate, where the negative charge is delocalized across the α-carbon and the carbonyl oxygen.
This enolate is a potent nucleophile, opening a gateway to numerous synthetic transformations:
-
Alkylation: Reaction with alkyl halides to form more complex α-substituted cyanoketones.
-
Aldol Reactions: Addition to aldehydes and ketones to form β-hydroxy-α-cyanoketones.
-
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
Caption: Divergent reactivity pathways under basic conditions.
This compound: The Non-Enolizable Analogue
Lacking an α-proton, this compound is considered "non-enolizable".[1] Treatment with strong bases under standard conditions does not result in the formation of a carbon-centered nucleophile. This fundamentally precludes its participation in the entire class of reactions mentioned above (alkylation, aldol, Michael additions) that require an enolate intermediate. This property can be synthetically advantageous when selective reaction at the carbonyl or nitrile group is desired without interference from α-carbon reactivity.
Experimental Protocol 1: Comparative α-Alkylation
This protocol is designed to validate the differential enolate-forming capabilities.
Objective: To demonstrate that 2-methyl-3-oxobutanenitrile undergoes α-alkylation while this compound does not under identical basic conditions.
Methodology:
-
Preparation: In two separate, oven-dried, three-neck flasks equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Enolate Formation (or Attempted Formation):
-
Flask A: Cool the NaH/THF suspension to 0°C and slowly add a solution of 2-methyl-3-oxobutanenitrile (1.0 equivalent) in THF. Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.
-
Flask B: Repeat the exact procedure using this compound (1.0 equivalent).
-
-
Alkylation: Cool both flasks back to 0°C. Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to each flask. Allow the reactions to stir at room temperature overnight.
-
Work-up: Carefully quench both reactions by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layers with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Analyze the crude products from both reactions by GC-MS and ¹H NMR to identify the components.
Expected Outcome:
-
Reaction A: The product will be this compound, the result of successful methylation.
-
Reaction B: Only unreacted this compound starting material will be recovered, demonstrating its inability to form an enolate and undergo alkylation.
Reactivity at the Carbonyl Center: Steric Hindrance Effects
Both molecules possess an electrophilic carbonyl carbon susceptible to nucleophilic attack. However, the rate and feasibility of such attacks are strongly influenced by the steric environment.
The gem-dimethyl group in this compound creates significantly more steric bulk around the carbonyl carbon compared to the single methyl group in its counterpart.[4][5] This increased steric hindrance has a direct impact on the transition state energy of nucleophilic addition, generally leading to slower reaction rates.
Caption: Nucleophilic approach to the carbonyl is sterically hindered by gem-dimethyl groups.
This difference is observable in common reactions:
-
Reduction: Reduction with hydride reagents like sodium borohydride (NaBH₄) is expected to be significantly slower for the dimethylated compound.
-
Grignard/Organolithium Addition: Reactions with bulky organometallic reagents may be sluggish or fail entirely with this compound, while proceeding smoothly with the monomethylated version.
Reactivity of the Nitrile Group
The nitrile group in both compounds can undergo characteristic transformations, primarily hydrolysis and reduction.
-
Hydrolysis: Under either strong acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[6][7] The resulting β-keto acid is often unstable and prone to decarboxylation upon heating, yielding a ketone.[8][9][10][11] While this pathway is available to both molecules, the steric hindrance in the dimethylated compound might slightly decrease the rate of hydrolysis.
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. In this case, the carbonyl group will also be reduced to a secondary alcohol, leading to an amino alcohol product.
-
Thorpe-Ziegler Reaction: This base-catalyzed intramolecular condensation of dinitriles is a powerful method for forming cyclic ketones.[12][13][14][15] While not directly applicable to these specific molecules, the intermolecular version (Thorpe reaction) highlights their differing roles. 2-methyl-3-oxobutanenitrile could, in principle, act as both the enolate donor and the nitrile acceptor in a self-condensation reaction. In contrast, this compound can only act as the electrophilic nitrile acceptor.
Data Summary and Conclusion
| Feature / Reaction Type | 2-methyl-3-oxobutanenitrile | This compound | Rationale |
| α-Proton | Yes | No | Structural Difference |
| Enolate Formation | Readily forms with base | Does not form | Absence of acidic α-proton |
| α-Alkylation | Yes (Productive) | No Reaction | Requires enolate intermediate |
| Aldol Condensation | Yes (Productive) | No Reaction | Requires enolate intermediate |
| Carbonyl Nucleophilic Addition | Faster Rate | Slower Rate | Lower steric hindrance |
| Nitrile Hydrolysis | Yes | Yes (Potentially slower) | Both have a nitrile group; sterics may affect rate |
| Nitrile Reduction | Yes | Yes (Potentially slower) | Both have a nitrile group; sterics may affect rate |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enolate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. 2-METHYL-3-BUTENENITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aklectures.com [aklectures.com]
- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 14. Thorpe_reaction [chemeurope.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to Validating the Structure of 2,2-Dimethyl-3-oxobutanenitrile Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of the expected products from key reactions of 2,2-Dimethyl-3-oxobutanenitrile, offering detailed experimental protocols and supporting data for their structural validation. As a Senior Application Scientist, the methodologies presented herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible results.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, featuring a ketone and a nitrile functional group. The presence of a quaternary carbon center adjacent to the carbonyl and nitrile groups introduces unique steric and electronic properties that influence its reactivity. This guide will focus on two fundamental transformations of the ketone moiety: nucleophilic addition of a Grignard reagent and reduction using sodium borohydride. We will explore the expected products and, critically, the analytical techniques required to unequivocally validate their structures.
I. Nucleophilic Addition: The Grignard Reaction
The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, is expected to proceed via nucleophilic addition to the electrophilic carbonyl carbon. This reaction is a classic method for forming carbon-carbon bonds and, in this case, is predicted to yield a tertiary alcohol.
A. Expected Product: 3-Hydroxy-2,2-dimethyl-3-phenylbutanenitrile
The primary product anticipated from the reaction of this compound with phenylmagnesium bromide is 3-hydroxy-2,2-dimethyl-3-phenylbutanenitrile. The reaction mechanism involves the attack of the phenyl nucleophile on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.
Reaction Pathway: Grignard Reaction
Caption: Grignard reaction of this compound.
B. Experimental Protocol: Synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylbutanenitrile
This protocol is adapted from general procedures for Grignard reactions with ketones and should be performed by qualified personnel in a controlled laboratory environment.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Addition of the Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
C. Structural Validation: Spectroscopic Analysis
The following table summarizes the predicted ¹H NMR, ¹³C NMR, and key IR spectral data for the starting material and the expected Grignard product. Note that these are predicted values and may differ slightly from experimental results.
| Compound | ¹H NMR (Predicted, CDCl₃, 500 MHz) | ¹³C NMR (Predicted, CDCl₃, 125 MHz) | FTIR (Predicted, cm⁻¹) |
| This compound | δ 2.35 (s, 3H, -C(=O)CH₃), 1.50 (s, 6H, -C(CH₃)₂) | δ 205.0 (C=O), 120.0 (C≡N), 45.0 (quaternary C), 28.0 (-C(=O)CH₃), 24.0 (-C(CH₃)₂) | ~2250 (C≡N stretch), ~1715 (C=O stretch) |
| 3-Hydroxy-2,2-dimethyl-3-phenylbutanenitrile | δ 7.2-7.4 (m, 5H, Ar-H), 2.5 (s, 1H, -OH), 1.6 (s, 3H, -CH₃), 1.4 (s, 6H, -C(CH₃)₂) | δ 138.0 (Ar-C, quat.), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 122.0 (C≡N), 78.0 (C-OH), 48.0 (quat. C), 28.0 (-CH₃), 24.0 (-C(CH₃)₂) | ~3400 (O-H stretch, broad), ~2240 (C≡N stretch), No C=O stretch |
II. Reduction: Sodium Borohydride
The reduction of the ketone in this compound with sodium borohydride (NaBH₄) is a common and selective method to produce a secondary alcohol. NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is compatible with protic solvents.
A. Expected Product: 3-Hydroxy-2,2-dimethylbutanenitrile
The reduction of this compound with NaBH₄ is expected to yield 3-hydroxy-2,2-dimethylbutanenitrile. The nitrile group is generally unreactive towards NaBH₄ under these conditions.
Reaction Pathway: NaBH₄ Reduction
Caption: NaBH₄ reduction of this compound.
B. Experimental Protocol: Synthesis of 3-Hydroxy-2,2-dimethylbutanenitrile
This protocol is a general procedure for the reduction of ketones with sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution to obtain the crude product, which can be further purified by distillation or column chromatography if necessary.
C. Structural Validation: Spectroscopic Analysis
The following table presents the predicted spectroscopic data for the reduction product.
| Compound | ¹H NMR (Predicted, CDCl₃, 500 MHz) | ¹³C NMR (Predicted, CDCl₃, 125 MHz) | FTIR (Predicted, cm⁻¹) |
| 3-Hydroxy-2,2-dimethylbutanenitrile | δ 3.80 (q, 1H, J=6.5 Hz, -CH(OH)-), 2.5 (d, 1H, J=5.0 Hz, -OH), 1.40 (d, 3H, J=6.5 Hz, -CH(OH)CH₃), 1.30 (s, 6H, -C(CH₃)₂) | δ 123.0 (C≡N), 70.0 (-CH(OH)-), 42.0 (quaternary C), 22.0 (-C(CH₃)₂), 18.0 (-CH(OH)CH₃) | ~3400 (O-H stretch, broad), ~2245 (C≡N stretch), No C=O stretch |
III. Comparative Analysis of Reaction Products
The structural validation of the reaction products relies on a comparative analysis of their spectroscopic data against the starting material.
A. Differentiation by FTIR Spectroscopy
The most straightforward method to confirm the reaction of the carbonyl group is through FTIR spectroscopy. The disappearance of the strong C=O stretching band around 1715 cm⁻¹ in the product spectrum is a clear indicator of a successful reaction. Concurrently, the appearance of a broad O-H stretching band around 3400 cm⁻¹ in both the Grignard and reduction products confirms the formation of an alcohol. The C≡N stretch, expected around 2250 cm⁻¹, should remain present in all compounds, although its exact position may shift slightly depending on the surrounding chemical environment.
B. Differentiation by ¹H NMR Spectroscopy
-
Starting Material: The ¹H NMR spectrum of this compound is expected to be simple, showing a singlet for the acetyl methyl protons and another singlet for the gem-dimethyl protons.
-
Grignard Product: The spectrum of 3-hydroxy-2,2-dimethyl-3-phenylbutanenitrile will be more complex. The appearance of aromatic protons in the 7.2-7.4 ppm region is a key diagnostic feature. The acetyl methyl signal will be replaced by a new singlet for the methyl group attached to the tertiary carbon, and the hydroxyl proton will appear as a broad singlet.
-
Reduction Product: For 3-hydroxy-2,2-dimethylbutanenitrile, the acetyl methyl singlet of the starting material will be replaced by a doublet for the methyl group adjacent to the newly formed stereocenter and a quartet for the methine proton. The hydroxyl proton will also be present.
C. Differentiation by ¹³C NMR Spectroscopy
¹³C NMR provides definitive evidence for the structural changes.
-
Starting Material: A key signal in the ¹³C NMR spectrum of the starting material is the carbonyl carbon resonance, expected around 205.0 ppm.
-
Reaction Products: In both the Grignard and reduction products, this downfield carbonyl signal will be absent. It will be replaced by a signal for the carbon bearing the hydroxyl group (C-OH) in the range of 70-80 ppm.
-
Grignard vs. Reduction Product: The Grignard product will additionally show signals corresponding to the phenyl group in the aromatic region (125-140 ppm), which will be absent in the reduction product.
Experimental Workflow: Product Validation
Caption: General workflow for reaction product validation.
IV. Alternative Synthetic Approaches and Products
It is important for the discerning researcher to be aware of potential alternative reaction pathways and the structures of possible byproducts. For instance, enolization of the β-ketonitrile under strongly basic conditions could lead to side reactions. In the case of the Grignard reaction, if the starting material is not completely dry, the Grignard reagent will be quenched, leading to the recovery of starting material and the formation of benzene.
For the synthesis of the target alcohols, alternative reagents could be considered. For example, other organometallic reagents (e.g., organolithiums) could be used for the addition of different alkyl or aryl groups. For the reduction, in addition to NaBH₄, other selective reducing agents could be employed. A comparative study of these alternative routes could be a subject for further investigation, focusing on yield, selectivity, and reaction conditions.
Conclusion
The structural validation of reaction products from this compound requires a systematic approach employing a combination of spectroscopic techniques. By comparing the FTIR, ¹H NMR, and ¹³C NMR data of the reaction products with that of the starting material and with predicted values, researchers can confidently confirm the formation of the desired 3-hydroxy-2,2-dimethyl-3-phenylbutanenitrile from the Grignard reaction and 3-hydroxy-2,2-dimethylbutanenitrile from the sodium borohydride reduction. The detailed protocols and comparative data presented in this guide provide a robust framework for scientists engaged in synthetic chemistry and drug development to ensure the integrity and accuracy of their results.
A Comparative Guide to the Isomeric Purity of 2,2-Dimethyl-3-oxobutanenitrile
Introduction
2,2-Dimethyl-3-oxobutanenitrile, more commonly known as pivaloylacetonitrile, is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals and agrochemicals.[1] Its utility as a foundational building block stems from the reactivity of its dual functional groups: a nitrile and a ketone.[2] The precise control over its isomeric purity is not merely a matter of academic interest but a critical parameter that dictates reaction yields, byproduct profiles, and the ultimate efficacy and safety of the final product.
This guide provides an in-depth comparison of the primary analytical methodologies used to assess the isomeric purity of pivaloylacetonitrile. We will move beyond simple procedural descriptions to explore the underlying scientific principles, explain the causality behind experimental choices, and present supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Isomeric Landscape of Pivaloylacetonitrile
The concept of "isomeric purity" for pivaloylacetonitrile is multifaceted, encompassing two principal categories: keto-enol tautomerism and the presence of structural isomers, which are often process-related impurities from its synthesis.
Keto-Enol Tautomerism: A Dynamic Equilibrium
As a β-ketonitrile, pivaloylacetonitrile exists as a dynamic equilibrium between its keto and enol forms.[3][4] This interconversion involves the migration of a proton and a shift of bonding electrons.[4]
-
Keto Form: The classic structure with a carbonyl group (C=O). It typically acts as an electrophile at the carbonyl carbon.[3]
-
Enol Form: Contains a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). This form is a potent carbon-centered nucleophile.[3]
The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity, pH, and temperature, making its quantification essential for predictable reactivity.[5][6] The enol form can be significantly stabilized by intramolecular hydrogen bonding or by conjugation.[5][6]
Caption: The dynamic equilibrium between the keto and enol tautomers of pivaloylacetonitrile.
Common Structural Isomers and Impurities
The most prevalent synthetic routes to pivaloylacetonitrile can introduce specific impurities. The nucleophilic substitution of a halogen in 1-chloro- or 1-bromopinacolone with an alkali metal cyanide is a common method.[1][7] However, this reaction can suffer from a lack of regioselectivity, leading to a significant byproduct: 2-tert-butyloxirane-2-carbonitrile .[1][2] This impurity arises from the nucleophilic addition of the cyanide ion to the carbonyl group, followed by intramolecular substitution.[7] The presence of this oxirane can complicate subsequent reactions and must be carefully monitored.
Caption: Synthesis of pivaloylacetonitrile and the formation of a critical oxirane impurity.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is dictated by the specific question being asked: are we quantifying a dynamic tautomeric equilibrium, or are we profiling for static, process-related impurities?
| Methodology | Primary Application | Resolution | Sensitivity | Key Advantages | Limitations |
| NMR Spectroscopy | Tautomer quantification; Structural confirmation | Excellent (Atomic level) | Moderate | Absolute structural information; Non-destructive; Quantifies equilibrium in situ. | Lower throughput; Requires higher sample concentration; Higher instrument cost. |
| HPLC-UV | Tautomer & Impurity Quantification | Good to Excellent | Good | High throughput; Robust for routine QC; Can separate non-volatile impurities. | Requires reference standards for quantification; Tautomer separation can be challenging. |
| GC-MS | Impurity Profiling | Excellent | Excellent | High sensitivity for volatile impurities; Provides mass for identification. | Thermal degradation risk; Can disturb tautomeric equilibrium in the inlet. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for characterizing and quantifying keto-enol tautomerism directly in solution. It provides unambiguous structural information without disturbing the natural equilibrium.
Causality Behind the Method: The keto and enol forms have distinct sets of protons and carbons, which resonate at different frequencies in a magnetic field. For pivaloylacetonitrile, ¹H NMR is particularly insightful. The keto form will exhibit a characteristic singlet for the α-protons (adjacent to the carbonyl and nitrile groups), while the enol form will show a vinyl proton and a broad hydroxyl proton signal. The ratio of the integrated areas of these unique signals provides a direct and absolute molar ratio of the two tautomers.
Self-Validating Experimental Protocol: ¹H NMR for Tautomer Quantification
-
Sample Preparation: Accurately weigh ~10-20 mg of the pivaloylacetonitrile sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Note: The choice of solvent will influence the equilibrium position and must be recorded.
-
Internal Standard: Add a known quantity of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for absolute concentration determination, if required.
-
Instrument Setup: Acquire the spectrum on a calibrated NMR spectrometer (≥400 MHz recommended for better resolution). Ensure the instrument is properly shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 10-15 seconds is often sufficient.
-
Number of Scans (ns): Typically 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak.
-
Integrate the distinct signals for the keto tautomer (e.g., α-CH₂ protons) and the enol tautomer (e.g., vinyl =CH proton).
-
-
Quantification: Calculate the percentage of each tautomer using the following formula:
-
% Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / N))] * 100
-
Where N is the number of protons for the integrated keto signal (in this case, 2 for the CH₂).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for both impurity profiling and, under the right conditions, for assessing the tautomeric ratio. It is the workhorse for quality control in industrial settings.
Causality Behind the Method: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[8] The keto and enol forms have different polarities and will interact differently with the column, potentially allowing for their separation. More commonly, HPLC is used to separate the main component (as a single, rapidly equilibrating peak) from less polar or more polar impurities like the oxirane byproduct. Reverse-phase HPLC is the most common mode, where more polar compounds elute earlier.[8][9]
Self-Validating Experimental Protocol: HPLC-UV for Impurity Profiling
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]
-
Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be necessary to resolve all impurities. For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 254 nm, determined by UV scan of the analyte.
-
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare accurate stock solutions of the pivaloylacetonitrile reference standard and any known impurity standards (e.g., 2-tert-butyloxirane-2-carbonitrile) in the mobile phase.
-
Calibration Curve: Prepare a series of at least five calibration standards by diluting the stock solutions to cover the expected concentration range.
-
Sample Solution: Prepare the sample to be tested at a known concentration within the calibration range.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure a clean system.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solution(s). Bracket sample injections with check standards to monitor system stability.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration for the reference standard and any quantified impurities.
-
Determine the concentration of the main peak and any impurities in the sample solution by interpolation from the calibration curve.
-
Calculate the purity by area percent or by using the calibration curves for a more accurate mass balance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive and specific technique for identifying and quantifying volatile impurities.
Causality Behind the Method: GC separates compounds based on their boiling points and interactions with the stationary phase of the column.[11] The high temperatures of the GC inlet and oven make it ideal for analyzing thermally stable, volatile compounds. The coupled mass spectrometer fragments the eluting compounds into a predictable pattern (mass spectrum), which acts as a molecular fingerprint for identification. This method is superior for identifying unknown impurities. However, the high heat can catalyze the interconversion of tautomers, leading to a single peak and making it unsuitable for quantifying the solution-state equilibrium.[12]
Self-Validating Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
System Preparation:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is suitable for a wide range of analytes.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
-
Temperature Program:
-
Initial Oven Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis and Identification:
-
Inject the sample.
-
Identify the main component peak.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). The retention time and mass spectrum of the oxirane impurity, if present, should be distinct.
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion and Recommendations
The assessment of isomeric purity for this compound requires a multi-faceted analytical approach. No single technique can comprehensively answer all questions regarding its quality.
-
For fundamental research and reaction mechanism studies, where understanding the precise tautomeric equilibrium is paramount, NMR spectroscopy is the gold standard. Its ability to provide an absolute, in situ measurement is unparalleled.
-
For routine quality control in a manufacturing environment, where throughput, robustness, and quantification of known impurities are key, HPLC-UV is the method of choice. It provides a reliable assessment of the main component's purity against non-volatile byproducts.
-
For identifying unknown volatile impurities or for high-sensitivity screening, GC-MS offers the best performance. It is particularly crucial for detecting and confirming the presence of process-related impurities like 2-tert-butyloxirane-2-carbonitrile.
By judiciously selecting from these complementary techniques, researchers and drug development professionals can gain a complete and accurate picture of pivaloylacetonitrile purity, ensuring the quality and consistency of their downstream synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Keto-enol_tautomerism [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. Separation of Michler’s ketone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for the Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, 2,2-dimethyl-3-oxobutanenitrile stands as a valuable building block. Its gem-dimethyl group and reactive keto-nitrile functionality make it a key precursor for a variety of complex molecules and heterocyclic scaffolds. The efficient synthesis of this intermediate is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound and its analogs, with a focus on the underlying chemical principles and practical experimental considerations.
Introduction to the Synthesis of β-Ketonitriles
The most common and direct route to this compound is the acylation of isobutyronitrile with an appropriate acetylating agent. This transformation, a variation of the Claisen condensation, hinges on the generation of a carbanion at the α-carbon of the nitrile, which then acts as a nucleophile. The choice of catalyst is critical in this process, dictating the reaction's efficiency, selectivity, and overall viability. This guide will explore and compare the performance of traditional strong base catalysts, modern transition-metal catalysts, and Lewis acid catalysts in this context.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system for the synthesis of this compound is a decision driven by factors such as yield, reaction conditions, cost, and functional group tolerance. Below is a comparative overview of different catalyst classes, with performance data drawn from the synthesis of analogous β-ketonitriles due to the limited availability of direct head-to-head studies for the target molecule.
Table 1: Performance Comparison of Catalysts for the Synthesis of β-Ketonitriles
| Catalyst Type | Catalyst Examples | Acylating Agent | Nitrile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Strong Base | Sodium Hydride (NaH) | Methyl Pivalate | Acetonitrile | Toluene | 85 | - | [1] |
| Sodium Hydride (NaH) | Ethyl Acetate | Propionitrile | Benzene | - | 34 | [2] | |
| Sodium Amide (NaNH₂) | Methyl Acetate | Propionitrile | Liquid Ammonia | - | 63 | [2] | |
| Potassium tert-Butoxide (KOt-Bu) | Esters/Lactones | Acetonitrile | Ethereal Solvents | Room Temp. | - | [3] | |
| Transition Metal | Pd(acac)₂ / 4,4'-dimethyl-2,2'-bipyridine | Organoboron Reagents | Dinitriles | Toluene/H₂O | 80 | Good to Excellent | [4] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Propionyl Chloride | Acetonitrile | Dichloromethane | 0 to Room Temp. | - | [5] |
| Mg(ClO₄)₂, Sc(OTf)₃, FeCl₃ | - | - | - | - | 60-90 (Analogous Reactions) | [5] |
In-Depth Look at Catalytic Mechanisms
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The primary pathways for the synthesis of β-ketonitriles using different catalytic systems are outlined below.
Strong Base Catalysis: The Claisen Condensation
The traditional and most widely employed method for the synthesis of β-ketonitriles is the Claisen condensation, which utilizes a strong base to deprotonate the α-carbon of the nitrile.[6][7][8][9][10] The mechanism involves the following key steps:
-
Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from the nitrile (isobutyronitrile) to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an ester like ethyl acetate). This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) from the ester to yield the final β-ketonitrile.
The use of a stoichiometric amount of a strong base is often necessary to drive the reaction to completion, as the product β-ketonitrile is typically more acidic than the starting nitrile.[8][10]
Caption: Mechanism of the base-catalyzed Claisen condensation for β-ketonitrile synthesis.
Transition-Metal Catalysis: A Modern Approach
Recent advancements have introduced transition-metal catalysis as a powerful alternative for the synthesis of β-ketonitriles. A notable example is the palladium-catalyzed addition of organoboron reagents to dinitriles.[4] This method offers the advantage of milder reaction conditions and greater functional group tolerance. The proposed mechanism is as follows:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an organoboron reagent to form an arylpalladium species.
-
Coordination and Carbopalladation: The arylpalladium species coordinates with one of the cyano groups of the dinitrile, followed by carbopalladation.
-
Hydrolysis: The resulting intermediate undergoes hydrolysis to yield the desired β-ketonitrile.
This catalytic cycle avoids the use of strong, stoichiometric bases, making it a more elegant and potentially greener synthetic route.
Experimental Protocols
The following are representative experimental protocols for the synthesis of β-ketonitriles using different catalytic systems. These can be adapted for the synthesis of this compound.
Protocol 1: Synthesis via Claisen Condensation using Sodium Hydride
This protocol is a general procedure for the synthesis of β-ketonitriles via Claisen condensation.[2]
Materials:
-
Ethyl acetate (or other suitable ester)
-
Isobutyronitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Concentrated hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous toluene to remove the mineral oil, and then add fresh anhydrous toluene to the flask.
-
Add a solution of isobutyronitrile in anhydrous toluene dropwise to the stirred suspension of sodium hydride.
-
Heat the reaction mixture to a gentle reflux.
-
Add a solution of ethyl acetate in anhydrous toluene dropwise to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: General experimental workflow for the Claisen condensation synthesis.
Protocol 2: Lewis Acid-Catalyzed Synthesis
This protocol is a general method for the Lewis acid-catalyzed acylation of nitriles.[5]
Materials:
-
Propionyl chloride (or other suitable acyl chloride)
-
Isobutyronitrile
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and aluminum chloride.
-
Cool the suspension to 0 °C and slowly add propionyl chloride.
-
Add isobutyronitrile dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion
The synthesis of this compound can be achieved through various catalytic methods, each with its own set of advantages and limitations. Traditional strong base-catalyzed Claisen condensation remains a robust and widely used method, particularly for large-scale synthesis. However, the advent of modern catalytic systems, including transition-metal and Lewis acid catalysis, offers milder reaction conditions, improved functional group tolerance, and potentially more environmentally benign processes. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. This guide provides the foundational knowledge for researchers to make an informed decision and to design an efficient and effective synthesis of this important chemical intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lscollege.ac.in [lscollege.ac.in]
A Comparative Benchmarking Guide to the Synthesis of 2,2-Dimethyl-3-oxobutanenitrile
Introduction: The Strategic Importance of 2,2-Dimethyl-3-oxobutanenitrile
This compound, also known as pivaloylacetonitrile, is a pivotal building block in modern organic synthesis. Its strategic importance lies in its versatile functionality, which is leveraged in the construction of complex molecular architectures. Notably, it serves as a crucial intermediate in the synthesis of the isoxazole skeleton of the selective herbicide isouron and in the development of pyrazolyl urea-based inhibitors of p38 MAP kinase, a significant target in drug discovery.[1] The demand for efficient, scalable, and high-purity synthesis of this compound is therefore of paramount interest to researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive benchmark of the primary synthetic methodologies, offering a critical evaluation of their respective advantages and limitations, supported by detailed experimental protocols and mechanistic insights.
Methodology 1: Acylation of Acetonitrile with a Pivaloate Ester
This classical approach relies on the generation of the acetonitrile carbanion using a strong base, followed by its acylation with a pivaloate ester. This method is favored for its relatively high yields and the accessibility of the starting materials.
Mechanistic Rationale
The core of this reaction is a Claisen-type condensation. A strong, non-nucleophilic base, typically sodium hydride or a sodium alkoxide, is required to deprotonate acetonitrile, which has a pKa of approximately 25. The resulting acetonitrile anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pivaloate ester. The subsequent collapse of the tetrahedral intermediate and workup yields the desired β-ketonitrile. The choice of a strong base is critical to drive the equilibrium towards the formation of the acetonitrile anion.
Experimental Protocol
-
Materials: Sodium hydride (80% dispersion in mineral oil), dry toluene, methyl pivalate, acetonitrile, hydrochloric acid.
-
Procedure:
-
Suspend 55 g of sodium hydride (80% in white oil) in 500 ml of dry toluene in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Add 106 g (0.914 mole) of methyl pivalate to the suspension and heat the mixture to 85°C.
-
Under vigorous stirring, add 77 g (1.87 moles) of acetonitrile dropwise over 4 hours.
-
Continue stirring at 85°C until the evolution of hydrogen gas ceases.
-
Cool the thick reaction mixture to room temperature and add 700 ml of water with vigorous stirring for 30 minutes.
-
Separate the aqueous and organic phases.
-
Acidify the aqueous phase to a pH of 1-2 with 31% hydrochloric acid at 0°C.
-
Filter the precipitated product, wash with ice water until neutral, and dry under vacuum to yield this compound.[2]
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via acylation of acetonitrile.
Methodology 2: Nucleophilic Substitution of 1-Chloropinacolone
This synthetic route involves the direct displacement of a halide from 1-chloropinacolone (1-chloro-3,3-dimethyl-2-butanone) with a cyanide salt. While conceptually straightforward, this method is often plagued by side reactions that can significantly reduce the yield and purity of the final product.
Mechanistic Considerations and Challenges
The primary challenge in this synthesis is the dual reactivity of the cyanide ion, which can act as both a nucleophile and a base.[3]
-
Nucleophilic Attack at the Carbonyl: The cyanide ion can attack the electrophilic carbonyl carbon of 1-chloropinacolone, leading to the formation of a cyanohydrin intermediate. This intermediate can then undergo intramolecular cyclization to form 2-tert-butyloxirane-2-carbonitrile, a significant byproduct.[3]
-
Base-Catalyzed Side Reactions: The cyanide ion can also act as a base, deprotonating the product, this compound, or the starting material. The resulting carbanions can then participate in further undesirable addition and substitution reactions, leading to the formation of polymeric byproducts.[3]
These competing reaction pathways often result in product contaminated with up to 20-35% of the oxirane and polymeric materials.[3]
An Improved Protocol: The Finkelstein-Inspired Approach
A significant improvement to the nucleophilic substitution method involves the addition of a catalytic amount of an iodide ion.[3][4] This modification leverages the Finkelstein reaction, where the in-situ generated 1-iodopinacolone is more reactive towards nucleophilic substitution by the cyanide ion than the starting 1-chloropinacolone. The higher reactivity of the iodo-intermediate accelerates the desired SN2 reaction, outcompeting the formation of byproducts. This leads to a more rapid reaction, higher yields, and a purer product.[3][4]
Experimental Protocol (Improved Method)
-
Materials: 1-chloropinacolone, sodium cyanide, sodium iodide (catalytic amount), methanol.
-
Procedure:
-
In a reaction vessel, dissolve 1-chloropinacolone and a catalytic amount of sodium iodide in methanol.
-
Add sodium cyanide to the mixture and stir at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization to yield high-purity this compound.
-
Reaction Scheme Diagram
Caption: Competing pathways in the nucleophilic substitution and the role of the iodide catalyst.
Methodology 3: Reaction of Ethyl Cyanoacetate with tert-Butyllithium
A third, less common route involves the reaction of ethyl cyanoacetate with tert-butyllithium at very low temperatures.[3] While this method can produce the desired product, it is generally not favored for larger-scale synthesis due to several practical limitations.
Challenges and Practicality
The use of tert-butyllithium, a highly pyrophoric and moisture-sensitive organometallic reagent, requires stringent anhydrous and inert atmosphere conditions. The reaction is typically conducted at very low temperatures (-70°C), which can be challenging to maintain on an industrial scale.[3] Furthermore, the starting materials can be expensive, and the overall process may not be as cost-effective as the other methods. These factors collectively render this approach less practical for routine or large-scale production.[3]
Comparative Performance Benchmark
| Parameter | Method 1: Acylation of Acetonitrile | Method 2: Nucleophilic Substitution (Standard) | Method 2 (Improved): Catalytic Iodide | Method 3: Ethyl Cyanoacetate Route |
| Reported Yield | Up to 93%[2] | 60-78%[3] | Up to 95%[4] | Moderate[3] |
| Product Purity | Analytically pure after workup[2] | Low, significant byproducts (20-35%)[3] | High (up to 99%)[4] | Generally good, but requires careful purification |
| Reaction Conditions | 85°C, atmospheric pressure[2] | Varies, often requires heating | Milder conditions, faster reaction[3] | Very low temperatures (-70°C)[3] |
| Key Reagents | Sodium hydride, methyl pivalate, acetonitrile | 1-chloropinacolone, sodium cyanide | 1-chloropinacolone, NaCN, catalytic NaI | Ethyl cyanoacetate, tert-butyllithium |
| Advantages | High yield, readily available materials | Simple one-step reaction | High yield and purity, reduced byproducts | Alternative route for specific applications |
| Disadvantages | Use of sodium hydride, long reaction time | Low purity, significant byproduct formation | Requires careful control of conditions | Pyrophoric reagents, cryogenic temperatures, cost |
Conclusion and Recommendation
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the improved nucleophilic substitution method utilizing a catalytic amount of iodide is the most recommended approach . This method successfully addresses the significant byproduct formation issues inherent in the standard nucleophilic substitution, delivering a high-purity product in excellent yields.[3][4] While the acylation of acetonitrile with a pivaloate ester is also a viable and high-yielding method, the improved nucleophilic substitution offers a more streamlined process with potentially fewer purification challenges. The ethyl cyanoacetate route, due to its demanding reaction conditions and use of hazardous reagents, should be considered only in specific circumstances where other methods are not feasible. The choice of synthesis will ultimately depend on the scale of the reaction, available equipment, and the desired purity of the final product.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-3-oxobutanenitrile
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely and responsibly. 2,2-Dimethyl-3-oxobutanenitrile is a valuable building block, but its nitrile functional group necessitates a rigorous and well-understood disposal protocol. The paramount concern with any nitrile-containing compound is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, a risk that can be completely mitigated through proper procedure.[1]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that safety is built into every step of the workflow.
Hazard Profile and the Chemistry of Risk
This compound is an organic molecule featuring a cyano (-C≡N) group. While the compound itself has defined toxicological properties, the principal hazard during handling and disposal arises from the reactivity of this cyano group.[2][3]
The Critical Causality: The carbon-nitrogen triple bond in the nitrile group can be hydrolyzed. Under acidic conditions, this reaction is dangerously accelerated, leading to the rapid generation of hydrogen cyanide (HCN) gas.[4][5] HCN is an extremely toxic, flammable gas that can be rapidly fatal upon inhalation.[1][6][7] Therefore, the foundational principle of safe disposal is the strict avoidance of acids .[4][8]
| Hazard Classification | Description | Primary Risk |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Systemic poisoning. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Localized chemical burns and irritation. |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Significant eye damage. |
| Chemical Reactivity | Reacts with acids to produce highly toxic and flammable hydrogen cyanide gas.[1][4][5] | LIFE-THREATENING HCN EXPOSURE. |
| Combustion Products | Fire may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[2] | Exposure to toxic combustion byproducts. |
The Core Principles: A Non-Negotiable Framework for Safety
Adherence to the following five principles is mandatory for handling and disposing of this compound and any other cyanide-containing waste.
-
NEVER Mix with Acids: This is the most critical rule. Cyanide waste streams must never come into contact with acidic materials, as this will liberate lethal HCN gas.[4][8]
-
ALWAYS Segregate Waste: Designate specific, separate waste containers for cyanide-containing materials. Do not mix solid and liquid cyanide wastes in the same container.[9]
-
ALWAYS Work in a Ventilated Area: All handling of the compound and its waste, including decontamination, must be performed inside a certified chemical fume hood.[1][9]
-
ALWAYS Use Designated, Labeled Containers: Waste containers must be clearly and unambiguously labeled as "Cyanide-Containing Hazardous Waste".[5]
-
TREAT as Regulated Hazardous Waste: All waste containing this compound must be managed and disposed of as hazardous waste in accordance with local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA).[8][10][11]
Disposal Workflow for Laboratory-Scale Waste
The following diagram and protocol outline the mandatory workflow for disposing of waste generated from laboratory use of this compound.
Step-by-Step Protocol:
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues, unused solutions, and the first rinses from decontamination, in a dedicated, chemically resistant container (e.g., High-Density Polyethylene - HDPE).[9][12]
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weigh boats, pipette tips, and paper towels, in a separate, clearly marked container or a durable, labeled bag.[5][9]
-
-
Containerization and Labeling:
-
Ensure all waste containers are in good condition, securely closed, and free from external contamination.[13] Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[12]
-
Immediately affix a fully completed hazardous waste label to each container.[9] The label must clearly state "Cyanide-Containing Hazardous Waste " and list the chemical constituents.
-
-
Interim Storage:
-
Final Disposal:
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[9] Do not attempt to treat or dispose of the chemical waste yourself.
-
Disposal must be handled by a licensed hazardous waste facility that will use established methods like alkaline chlorination for treatment.[8][10]
-
Decontamination and Spill Management
Effective decontamination is a critical component of safe handling. The goal is to chemically convert the residual nitrile to a less toxic form.
Protocol 4.1: Routine Decontamination of Surfaces and Glassware
This procedure must be performed inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Initial Rinse (pH 10 Buffer): Rinse all contaminated glassware and surfaces first with a pH 10 buffer solution. This ensures an alkaline environment, preventing accidental HCN formation. Collect this rinse as liquid cyanide waste.[5][9]
-
Oxidative Treatment (Bleach Solution): Next, rinse the items with a freshly prepared 10% bleach (sodium hypochlorite) solution, ensuring the pH remains above 10.[5][9] This step oxidizes the cyanide to the much less toxic cyanate ion.[8] Let the bleach solution sit on the surfaces for at least 15-30 minutes.
-
Collection: Collect the bleach rinsate and add it to your liquid cyanide hazardous waste container.[4]
-
Final Cleaning: After the decontamination rinses have been collected as hazardous waste, the glassware can be washed with soap and copious amounts of water.[4]
Protocol 4.2: Spill Response
The appropriate response to a spill depends entirely on its size and location.
For a minor spill (<10 mL) fully contained within a fume hood:
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[14]
-
Carefully sweep the material into a designated container for solid cyanide waste.
-
Decontaminate the spill surface using the procedure outlined in Protocol 4.1 (pH 10 buffer followed by 10% bleach).[5]
-
Collect all cleanup materials as cyanide-containing hazardous waste.[5]
For any spill outside of a fume hood OR a large spill inside a fume hood:
-
IMMEDIATELY EVACUATE THE LABORATORY. Alert all personnel to leave the area.[4]
-
If possible and safe to do so, close the laboratory door behind you.
-
Contact your institution's emergency number (e.g., 911 from a campus phone) and the Environmental Health & Safety (EH&S) office.[4]
-
Provide details about the spilled substance and its location.
-
Post "Do Not Enter" signs on the laboratory doors.[5] Do not re-enter until cleared by trained emergency responders.
By integrating these principles and protocols into your laboratory's standard operating procedures, you ensure a safe and compliant environment for groundbreaking research.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. uvic.ca [uvic.ca]
- 6. sesha.org [sesha.org]
- 7. nj.gov [nj.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. epa.gov [epa.gov]
- 12. nipissingu.ca [nipissingu.ca]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Handling of 2,2-Dimethyl-3-oxobutanenitrile: A Guide to Personal Protective Equipment and Disposal
In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven directives for the use of personal protective equipment (PPE) when working with 2,2-Dimethyl-3-oxobutanenitrile, a compound of interest for innovative research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.
Core Principles of Protection: A Proactive Stance
The primary hazards associated with compounds like this compound include dermal, ocular, and ingestion toxicity. Therefore, our protective strategy is centered on creating a consistent and impenetrable barrier between the researcher and the chemical.
Mandatory Personal Protective Equipment
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, grounded in the hazard profile of analogous compounds.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile Gloves: Nitrile gloves are the industry standard for handling a wide array of chemicals due to their superior resistance to punctures, tears, and a broad spectrum of chemicals, including solvents and oils.[2][3][4][5][6] Double-gloving is strongly recommended to provide an additional layer of protection, particularly during procedures with a higher risk of splashing or contamination. |
| Eye Protection | Chemical Safety Goggles: To protect against splashes and airborne particles, chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from chemical splashes.[1] |
| Body Protection | Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a Ventilated Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. |
Operational Protocols: From Donning to Disposal
Adherence to a systematic workflow is critical for ensuring safety and preventing contamination. The following step-by-step protocols are designed to be clear, concise, and easily integrated into your laboratory's standard operating procedures.
Donning PPE: A Deliberate Approach
The proper sequence of donning PPE is crucial to avoid cross-contamination.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Don your chemical safety goggles.
-
Gloves: Put on your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, put on the second pair over the first.
Experimental Workflow: Maintaining a Safe Environment
Caption: A logical workflow for the safe handling of this compound.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical control point for preventing the spread of contamination.
-
Gloves: If double-gloved, remove the outer pair first. Then, remove the inner pair by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove your safety goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: A Commitment to Environmental Responsibility
The proper disposal of chemical waste is a legal and ethical responsibility. Given the toxic nature of analogous compounds, all materials that come into contact with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Protocol |
| Contaminated Gloves, Bench Liners, and Other Solid Waste | Place in a designated, clearly labeled hazardous waste container. These items should not be placed in regular trash.[7][8] |
| Excess this compound | Dispose of as hazardous chemical waste according to your institution's and local regulations. Do not pour down the drain. |
| Contaminated Glassware | Rinse with an appropriate solvent in a fume hood. The solvent rinseate must be collected and disposed of as hazardous waste. |
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these principles and protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. armbrustusa.com [armbrustusa.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 8. gloves.com [gloves.com]
- 9. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
